Product packaging for AZD2423(Cat. No.:CAS No. 1449698-98-9)

AZD2423

Cat. No.: B8103996
CAS No.: 1449698-98-9
M. Wt: 425.9 g/mol
InChI Key: SRWQVWAIVQXPJY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD2423 is a high-affinity and selective negative allosteric modulator of the Chemokine Receptor 2 (CCR2), a G protein-coupled receptor pivotal in regulating immune cell migration and trafficking . Originally investigated for the treatment of neuropathic pain, it demonstrated target engagement in clinical studies but did not show significant efficacy on primary pain endpoints in patients with painful diabetic neuropathy . Its primary research value now lies in its application as a tool compound for studying the role of CCR2 in inflammatory processes. A significant recent development is its use as a precursor for the carbon-11 labeled PET radioligand [¹¹C]this compound, which has shown promise for the in vivo visualization of CCR2 expression in peripheral tissues using positron emission tomography (PET) . The CCL2-CCR2 axis, which this compound targets, is heavily implicated in the pathophysiology of numerous conditions, including cardiovascular diseases (such as atherosclerosis, heart failure, and hypertension), neuroinflammatory disorders (like Alzheimer's disease and multiple sclerosis), and other inflammatory conditions . This compound is characterized by its high affinity (2.6 nM) and good selectivity for CCR2, with a molecular weight < 500 g/mol and a moderate Log D (1.85) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClFN5O2 B8103996 AZD2423 CAS No. 1449698-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQVWAIVQXPJY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229603-37-5
Record name AZD-2423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD2423: A Technical Guide to a CCR2 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of AZD2423, a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the oral treatment of neuropathic pain, this document details the compound's mechanism of action, physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CCR2 and the CCL2/CCR2 Signaling Axis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3] Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular G proteins, leading to the initiation of downstream signaling cascades. These pathways include the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene transcription and cellular processes such as cell survival, proliferation, cytokine production, and migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for therapeutic intervention in a range of diseases, including autoimmune disorders, atherosclerosis, and neuropathic pain.

This compound: Compound Profile

This compound is a small molecule, orally bioavailable, non-competitive negative allosteric modulator of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, CCL2.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₉ClFN₅O₂
Molecular Weight 425.93 g/mol
CAS Number 1229603-37-5
logD₇.₄ 1.85
pKa 7.9
Solubility (pH 7.4) 13.2 µM
In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for the CCR2 receptor in a variety of in vitro assays. The following table summarizes its key activity parameters.

AssayParameterValue (nM)Reference
CCR2 Binding IC₅₀2.6
CCR2 Ca²⁺ Flux IC₅₀1.2
CCR2 Chemotaxis IC₅₀4.4
MCP-1 Induced Ca²⁺ Mobilization (THP-1 cells) IC₅₀4
MCP-1 Induced Chemotaxis (THP-1 cells) IC₅₀4
Human Whole Blood (L-selectin shedding) IC₅₀1.3
Rat CCR2 Ca²⁺ Flux IC₅₀607
CCR5 Chemotaxis IC₅₀316
hERG Binding IC₅₀90,000

Signaling Pathways and Mechanism of Action

The interaction of this compound with the CCR2 receptor modulates the downstream signaling cascades typically activated by CCL2.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein Activates This compound This compound (Negative Allosteric Modulator) This compound->CCR2 Inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT P38_MAPK P38/MAPK Pathway G_Protein->P38_MAPK Cellular_Response Cellular Responses (Migration, Proliferation, Cytokine Release) PI3K_Akt->Cellular_Response JAK_STAT->Cellular_Response P38_MAPK->Cellular_Response

Figure 1: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on this compound are not publicly available, this section outlines the general methodologies for the key assays cited.

In Vitro Assays
  • Binding Assays: These assays are designed to determine the affinity of a compound for its target receptor. A common method involves competitive binding, where the test compound (this compound) competes with a radiolabeled ligand for binding to cells or membranes expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value.

  • Calcium Mobilization (Ca²⁺ Flux) Assays: CCR2 activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation with CCL2 in the presence of varying concentrations of this compound is measured. The IC₅₀ is the concentration of this compound that causes a 50% inhibition of the CCL2-induced calcium signal.

  • Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber. The ability of this compound, added to the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified by counting the number of cells that have migrated to the lower side of the membrane. The IC₅₀ is the concentration that inhibits cell migration by 50%.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Binding Assay (Determine Affinity, Ki) Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, Chemotaxis) (Determine Potency, IC₅₀) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Assays (vs. other receptors, e.g., CCR5) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) (Determine ADME) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Neuropathic Pain Models) (Determine In Vivo Efficacy) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Phase_I Phase I Trials (Safety, PK in Humans) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II

Figure 2: A generalized workflow for the development and evaluation of a compound like this compound.

Preclinical Data

Pharmacokinetics

Pharmacokinetic parameters for this compound were determined in several preclinical species.

SpeciesBioavailability (%)% Free Plasma Protein BindingReference
Rat 1642
Dog 7135
Human -47
In Vivo Efficacy

This compound demonstrated significant analgesic effects in rodent models of neuropathic pain. In a rat model of chronic constriction injury (CCI), this compound produced a greater than 100% reversal of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in these models are presented below.

ModelParameterValue (nM)Reference
Rat CCI EC₅₀ (Total Plasma)191
EC₅₀ (Free Plasma)33
EC₅₀ (Total Brain)63
EC₅₀ (Free Brain)3.8

Clinical Trials

This compound was advanced into Phase IIa clinical trials for the treatment of post-traumatic neuralgia (PTN) and painful diabetic polyneuropathy (PDN).

Study Design

Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials. Patients received once-daily oral doses of 20 mg this compound, 150 mg this compound, or placebo for 28 days. The primary efficacy endpoint was the change in the average pain score from baseline, as measured by a numerical rating scale (NRS).

Pharmacodynamics and Target Engagement

In both clinical trials, administration of this compound led to pharmacodynamic changes consistent with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma levels of CCL2 and a reduction in the mean levels of circulating monocytes.

TrialDoseChange in Monocyte LevelsReference
Post-traumatic Neuralgia 150 mg-30%
Painful Diabetic Polyneuropathy 150 mg-27%
Efficacy and Safety Outcomes

Despite successful target engagement, this compound failed to demonstrate a significant effect on the primary endpoint of average pain relief in both the PTN and PDN trials compared to placebo.

TrialTreatment GroupChange in NRS Average Pain ScoreReference
Post-traumatic Neuralgia This compound 20 mg-1.54
This compound 150 mg-1.53
Placebo-1.44
Painful Diabetic Polyneuropathy This compound 20 mg-1.50
This compound 150 mg-1.35
Placebo-1.61

In both studies, there were some trends toward improvement in certain secondary measures, such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the 150 mg dose. However, these did not translate to overall clinical efficacy.

This compound was found to be safe and well-tolerated, with the frequency and types of adverse events being similar to placebo.

Summary and Conclusion

This compound is a potent and selective negative allosteric modulator of the CCR2 receptor with favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in preclinical models of neuropathic pain, which supported its progression into clinical development. However, in Phase IIa clinical trials for post-traumatic neuralgia and painful diabetic polyneuropathy, this compound failed to show a significant analgesic effect despite clear evidence of target engagement. This disconnect between preclinical efficacy and clinical outcomes highlights the challenges in translating findings from animal models of pain to human conditions. The development of this compound for neuropathic pain was subsequently discontinued. Nevertheless, the data gathered for this compound provides valuable insights for the continued exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain research.

References

AZD2423 for Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent and selective, orally bioavailable, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key players in the inflammatory cascade, particularly in the recruitment of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and neuropathic pain states, making it a target of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of neuroinflammation.

Core Compound Properties and In Vitro Activity of this compound

This compound has been characterized through a series of in vitro assays to determine its potency and selectivity for the CCR2 receptor. The following table summarizes key quantitative data from these studies.

ParameterValueCell Line/System
CCR2 Binding Affinity (IC50) 2.6 nM-
CCR2 Ca2+ Flux (IC50) 1.2 nM-
CCR2 Chemotaxis (IC50) 4.4 nMTHP-1 cells
Human Whole Blood L-Selectin Shedding (IC50) 1.3 nMMonocytes
Rat CCR2 Ca2+ Flux (IC50) 607 nM-
CCR5 Chemotaxis (IC50) 316 nM-
hERG (IC50) 90 µM-

Signaling Pathway

The CCL2/CCR2 signaling pathway plays a crucial role in neuroinflammation. Upon binding of CCL2, CCR2, a G protein-coupled receptor, initiates a downstream signaling cascade that contributes to the recruitment of inflammatory cells and the production of pro-inflammatory mediators. This can lead to neuronal sensitization and neuronal cell death. This compound, as a negative allosteric modulator, inhibits this signaling cascade.

CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein This compound This compound This compound->CCR2 Inhibits STAT3 STAT3 Activation G_Protein->STAT3 Monocyte_Recruitment Monocyte Recruitment G_Protein->Monocyte_Recruitment Microglia_Activation Microglia Activation G_Protein->Microglia_Activation IL1b IL-1β Production STAT3->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Monocyte_Recruitment->Neuroinflammation Microglia_Activation->Neuroinflammation Neuronal_Death Neuronal Cell Death Neuroinflammation->Neuronal_Death Pain_Hypersensitivity Pain Hypersensitivity Neuroinflammation->Pain_Hypersensitivity Culture_THP1 Culture THP-1 Cells Preincubate Pre-incubate Cells with this compound Culture_THP1->Preincubate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Preincubate Add_Cells Add Cells to Upper Chamber Preincubate->Add_Cells Add_CCL2 Add CCL2 to Lower Chamber Add_CCL2->Add_Cells Incubate Incubate (2-4h, 37°C) Add_Cells->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze

A Technical Guide to the Role of AZD2423 in Modulating Monocyte Chemotaxis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in both physiological immune responses and the pathogenesis of numerous inflammatory diseases. This process is predominantly orchestrated by the interaction between C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate G-protein coupled receptor, CCR2.[1][2] The CCL2/CCR2 signaling axis represents a key therapeutic target for controlling inflammatory cell recruitment.[2][3] AZD2423 is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor, designed to inhibit this critical pathway.[4] This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on monocyte chemotaxis, the signaling pathways it modulates, and the experimental protocols used for its characterization.

The CCL2/CCR2 Signaling Axis and Monocyte Chemotaxis

The recruitment of circulating monocytes from the bloodstream into tissues is a hallmark of inflammation. CCL2, secreted by various cells at inflammatory sites, establishes a chemical gradient that is sensed by CCR2, a receptor highly expressed on monocytes. Binding of CCL2 to CCR2 initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events.

This cascade begins with the activation of associated heterotrimeric G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK). These pathways culminate in a rapid increase in intracellular calcium, activation of small GTPases like RhoA, and subsequent cytoskeletal rearrangement, leading to cellular polarization and directed migration towards the CCL2 source.

This compound: Mechanism of Action

This compound functions as a non-competitive, negative allosteric modulator of the CCR2 receptor. Unlike a competitive antagonist that would bind to the same site as the natural ligand (CCL2), this compound binds to a different, allosteric site on the receptor. This binding event induces a conformational change in CCR2 that prevents its activation, even when CCL2 is bound. Consequently, it effectively blocks the initiation of the downstream signaling pathways required for chemotaxis. Its high selectivity ensures that it primarily targets the CCR2 pathway with minimal off-target effects.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 Receptor G_Protein G-Protein Activation (Gαi / Gβγ) CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits (Allosteric) PLC PLC Activation G_Protein->PLC PI3K PI3K / Akt Pathway G_Protein->PI3K Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Cytoskeleton Cytoskeletal Rearrangement PI3K->Cytoskeleton Ca_Flux->Cytoskeleton Migration Cell Migration (Chemotaxis) Cytoskeleton->Migration

Caption: this compound allosterically inhibits CCL2/CCR2 signaling.

Quantitative Efficacy of this compound

The inhibitory potential of this compound has been quantified through various in vitro functional assays. The data demonstrate its high potency in blocking key events of the CCR2 signaling cascade.

ParameterAssay DescriptionCell TypeValue (IC₅₀ / Kᵢ)Reference(s)
Chemotaxis Inhibition Inhibition of CCL2-induced cell migrationTHP-1 Monocytic Cells4.0 nM
Calcium Mobilization Inhibition of CCL2-induced Ca²⁺ fluxTHP-1 Monocytic Cells4.0 nM
Calcium Mobilization Inhibition of CCL2-induced Ca²⁺ fluxRecombinant Cells1.2 nM
Receptor Binding Competitive binding against CCL2Recombinant Cells3.5 nM
Receptor Affinity Allosteric modulator binding affinityRecombinant Cells2.6 nM
Receptor Selectivity Selectivity for CCR2 over other receptorsVarious>500-fold
In Vivo Effect Reduction in circulating monocytesHuman Subjects (150mg)~30% reduction

Experimental Protocols

Monocyte Chemotaxis Assay (Transwell / Boyden Chamber Method)

This assay is the gold standard for quantifying the effect of a compound on chemotaxis in vitro.

Objective: To measure the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes isolated from whole blood (e.g., via CD14+ magnetic bead selection).

  • Transwell inserts with a permeable polycarbonate membrane (typically 5.0 µm pore size for monocytes).

  • 24-well or 96-well companion plates.

  • Recombinant human CCL2 (MCP-1).

  • This compound.

  • Assay Buffer (e.g., RPMI 1640 with 0.1% BSA).

  • Detection Reagent (e.g., Calcein-AM for fluorescence or a luminescence-based ATP assay like CellTiter-Glo®).

Protocol:

  • Cell Preparation: Culture and harvest THP-1 cells or isolate primary monocytes. Resuspend cells in assay buffer at a concentration of 1.0 - 2.5 x 10⁶ cells/mL.

  • Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add assay buffer containing the chemoattractant (e.g., 10-100 ng/mL CCL2) to the lower wells of the companion plate. Include wells with buffer only as a negative control for basal migration.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension into the top chamber of each Transwell insert.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated into the lower chamber. This is commonly done by adding a detection reagent (e.g., CellTiter-Glo®) to the lower well and measuring the luminescence, which is directly proportional to the cell number.

    • Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the underside can be fixed, stained, and counted via microscopy.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Isolate Monocytes (or culture THP-1 cells) p2 Pre-incubate cells with This compound or Vehicle p1->p2 a2 Add cell suspension to upper Transwell insert p2->a2 a1 Add CCL2 (Chemoattractant) to lower chamber a3 Incubate plate (2-4 hours, 37°C) a2->a3 an1 Quantify migrated cells in lower chamber (e.g., Luminescence) a3->an1 an2 Calculate % Inhibition and determine IC₅₀ an1->an2

Caption: Standard experimental workflow for a Transwell chemotaxis assay.
Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block the CCL2-induced transient increase in intracellular calcium concentration.

Protocol Summary:

  • Cell Loading: Monocytes (e.g., THP-1) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Compound Incubation: Cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control.

  • Stimulation & Measurement: Cells are placed in a fluorometric plate reader. Baseline fluorescence is recorded before the automated injection of CCL2.

  • Detection: The fluorescence intensity is monitored in real-time immediately following CCL2 addition. An increase in fluorescence indicates calcium release from intracellular stores.

  • Data Analysis: The peak fluorescence signal is measured. The ability of this compound to inhibit this signal is used to calculate an IC₅₀ value.

Conclusion and Future Directions

This compound is a well-characterized, high-potency antagonist of the CCR2 receptor. Through its allosteric mechanism, it effectively decouples CCL2 binding from intracellular signaling, leading to a robust inhibition of monocyte chemotaxis. The quantitative data and experimental protocols outlined herein confirm its utility as a tool for dissecting the role of the CCL2/CCR2 axis. While clinical trials of this compound for neuropathic pain did not demonstrate efficacy on primary pain endpoints, the compound's ability to engage its target was confirmed by a reduction in circulating monocytes in patients. This compound remains a critical reference compound for researchers in immunology and drug development who are investigating the role of monocyte recruitment in inflammatory diseases, cancer, and fibrosis.

References

Preclinical Profile of AZD2423: A CCR2 Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD2423 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory cascade associated with neuropathic pain. Preclinical investigations in validated animal models of neuropathic pain demonstrated promising analgesic activity, supporting its progression into clinical development. This technical guide provides a comprehensive overview of the core preclinical data for this compound, including its pharmacological profile, efficacy in animal models, and the underlying mechanism of action. Detailed experimental protocols and visualizations of the relevant signaling pathways are presented to offer a complete picture of the preclinical science that underpinned the clinical evaluation of this compound for neuropathic pain. While the compound ultimately did not meet its primary efficacy endpoints in clinical trials for painful diabetic neuropathy and posttraumatic neuralgia, the preclinical findings remain a valuable case study in the translation of a targeted immunomodulatory approach for chronic pain.[1][2][3][4][5]

Pharmacological Profile of this compound

This compound is a small molecule, negative allosteric modulator of the CCR2 receptor. Its in vitro potency and selectivity were characterized across a range of assays, demonstrating high affinity for the human CCR2 receptor and functional inhibition of chemokine-mediated signaling.

Table 1: In Vitro Pharmacology of this compound
ParameterValueSpecies/System
CCR2 Binding IC50 2.6 nMHuman
CCR2 Ca2+ Flux IC50 1.2 nMHuman
CCR2 Chemotaxis IC50 4.4 nMHuman
Human Whole Blood A2 1.3 nMHuman
CCR5 Chemotaxis IC50 316 nMHuman
Rat CCR2 Ca2+ Flux IC50 607 nMRat
hERG IC50 90 µMN/A

Data sourced from a 2013 presentation by AstraZeneca.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic potential of this compound was evaluated in two key rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model of mechanical hypersensitivity and the Chung model (Spinal Nerve Ligation, SNL) of thermal hyperalgesia.

Chronic Constriction Injury (CCI)-Induced Mechanical Hypersensitivity

In the CCI model, this compound demonstrated a dose-dependent reversal of mechanical allodynia. The compound achieved significant exposure in both plasma and brain, correlating with its analgesic effects.

Table 2: Efficacy of this compound in the Rat CCI Model
ParameterValueCompartment
EC50 191 nMTotal Plasma
EC50 33 nMFree Plasma
EC50 63 nMTotal Brain
EC50 3.8 nMFree Brain
Emax >100%N/A

Data sourced from a 2013 presentation by AstraZeneca.

Chung (Spinal Nerve Ligation) Model of Thermal Hyperalgesia

This compound was also effective in reducing heat hyperalgesia in the Chung model, a widely used surgical model of neuropathic pain.

Mechanism of Action: Targeting the CCL2/CCR2 Axis

The underlying mechanism of action for this compound in neuropathic pain is the inhibition of the CCL2/CCR2 signaling axis, a critical pathway in neuroinflammation.

The CCL2/CCR2 Signaling Pathway in Neuropathic Pain

Following peripheral nerve injury, the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) is upregulated in damaged neurons and surrounding glial cells. CCL2 is then released at the injury site and transported to the spinal cord. This chemokine binds to its receptor, CCR2, which is expressed on the surface of immune cells, particularly monocytes and macrophages, as well as on microglia in the central nervous system.

Activation of CCR2 triggers a cascade of downstream events:

  • Immune Cell Recruitment: It promotes the infiltration of circulating monocytes/macrophages into the injured nerve and the dorsal root ganglia (DRG).

  • Microglial Activation: In the spinal cord, CCL2 binding to CCR2 on microglia leads to their activation.

  • Release of Pro-inflammatory Mediators: Activated macrophages and microglia release a host of pro-inflammatory cytokines and other sensitizing factors.

  • Neuronal Sensitization: These inflammatory mediators act on neurons in both the peripheral and central nervous system, increasing their excitability and leading to the characteristic symptoms of neuropathic pain, such as allodynia and hyperalgesia.

This compound, by blocking the CCR2 receptor, is designed to interrupt this process, thereby attenuating immune cell infiltration and the subsequent release of sensitizing factors.

AZD2423_Mechanism_of_Action Mechanism of Action of this compound in Neuropathic Pain cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) NerveInjury Peripheral Nerve Injury CCL2_Release_PNS CCL2 Release (Neurons, Glia) NerveInjury->CCL2_Release_PNS CCL2_Transport CCL2 Transport to Spinal Cord CCL2_Release_PNS->CCL2_Transport CCR2 CCR2 Receptor (on Monocytes/Microglia) CCL2_Release_PNS->CCR2 Binds to MonocyteRecruitment Monocyte/ Macrophage Infiltration InflammatoryMediators Release of Sensitizing Factors MonocyteRecruitment->InflammatoryMediators PeripheralSensitization Peripheral Sensitization InflammatoryMediators->PeripheralSensitization CentralSensitization Central Sensitization InflammatoryMediators->CentralSensitization Pain Neuropathic Pain (Allodynia, Hyperalgesia) PeripheralSensitization->Pain CCL2_Transport->CCR2 MicrogliaActivation Microglia Activation MicrogliaActivation->InflammatoryMediators CentralSensitization->Pain This compound This compound This compound->CCR2 Blocks CCR2->MonocyteRecruitment CCR2->MicrogliaActivation

Mechanism of Action of this compound in Neuropathic Pain.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical species to support dose selection for efficacy and safety studies.

Table 3: Preclinical Pharmacokinetic Parameters of this compound
ParameterRatDog
Clearance (CL) 21 ml/min/kg4 ml/min/kg
Bioavailability (%) 16%71%
Plasma Protein Binding (% free) 42%35%

Data sourced from a 2013 presentation by AstraZeneca.

Experimental Protocols

The preclinical efficacy of this compound was established using standardized and widely accepted animal models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a surgical procedure that induces a peripheral mononeuropathy, resulting in behavioral signs of mechanical allodynia and thermal hyperalgesia.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between each. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The incision is then closed in layers.

  • Behavioral Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. Rats are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Study Design: Following a post-operative recovery period and confirmation of mechanical hypersensitivity, animals are randomized to receive either vehicle or this compound at various doses. Behavioral assessments are conducted at specified time points after drug administration.

Chung (Spinal Nerve Ligation - SNL) Model

The SNL model, developed by Kim and Chung, is another robust surgical model that produces long-lasting signs of neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 spinal nerves. The L6 transverse process is removed to visualize the L5 and L6 spinal nerves. These two nerves are then isolated and tightly ligated with a silk suture. The wound is closed with sutures and wound clips.

  • Behavioral Assessment (Thermal Hyperalgesia): Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). The affected hind paw is exposed to a focused beam of radiant heat, and the time taken for the animal to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.

  • Study Design: Similar to the CCI model, animals are allowed to recover and develop thermal hyperalgesia before being randomized to treatment groups. Paw withdrawal latencies are measured at baseline and at various times post-dosing with this compound or vehicle.

Experimental_Workflow Preclinical Efficacy Testing Workflow for this compound cluster_ModelInduction Neuropathic Pain Model Induction CCI Chronic Constriction Injury (CCI) Surgery Recovery Post-operative Recovery & Pain Development (Days to Weeks) CCI->Recovery SNL Spinal Nerve Ligation (SNL) Surgery SNL->Recovery Baseline Baseline Behavioral Testing (Confirm Allodynia/ Hyperalgesia) Recovery->Baseline Randomization Animal Randomization (Vehicle & this compound Dose Groups) Baseline->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing PostDoseTesting Post-Dose Behavioral Testing (Multiple Time Points) Dosing->PostDoseTesting DataAnalysis Data Analysis (e.g., Paw Withdrawal Threshold/ Latency vs. Dose/Time) PostDoseTesting->DataAnalysis PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis DataAnalysis->PKPD

Preclinical Efficacy Testing Workflow for this compound.

Conclusion

The preclinical data for this compound strongly supported the hypothesis that antagonizing the CCR2 receptor could be a viable therapeutic strategy for neuropathic pain. The compound demonstrated high potency and selectivity for its target and translated this pharmacological activity into significant analgesic effects in robust animal models of neuropathic pain. While clinical trials did not ultimately demonstrate efficacy for broad neuropathic pain populations, the preclinical foundation for this compound serves as a critical example of target validation and the challenges of translating preclinical findings in immunomodulation to clinical pain states. The detailed data and methodologies presented here provide a valuable resource for researchers continuing to explore the role of neuroinflammation in chronic pain.

References

The CCR2 Antagonist AZD2423: A Technical Overview of its Interaction with Chemokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2423 is a potent and selective, orally bioavailable, non-competitive allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the treatment of neuropathic pain, this compound demonstrated target engagement in clinical trials but ultimately failed to show significant efficacy. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on chemokine signaling, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction to CCR2 and its Role in Chemokine Signaling

The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the inflammatory response. This signaling axis is a key mediator of the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tissue injury. In the context of neuropathic pain, upregulation of CCL2 and CCR2 in the peripheral and central nervous system has been implicated in the pathogenesis of pain hypersensitivity.

Nerve injury triggers the release of CCL2 from various cell types, including neurons, Schwann cells, and fibroblasts. This chemokine then binds to CCR2 expressed on immune cells, particularly monocytes, leading to their infiltration into the injured nerve and dorsal root ganglia (DRG). Within the nervous system, CCR2 is also expressed on neurons and microglia. Activation of neuronal CCR2 can directly increase neuronal excitability, while activation of microglial CCR2 leads to the release of pro-inflammatory mediators, further contributing to the sensitization of pain pathways.

This compound: A CCR2 Antagonist

This compound was developed as a high-affinity antagonist of CCR2. By blocking the binding of CCL2 to its receptor, this compound was designed to inhibit the downstream signaling cascades responsible for inflammatory cell recruitment and neuronal sensitization, thereby reducing neuropathic pain.

Mechanism of Action

This compound functions as a negative allosteric modulator of CCR2. This means it binds to a site on the receptor that is distinct from the CCL2 binding site and, in doing so, reduces the affinity and/or efficacy of CCL2. This antagonism prevents the G-protein coupling and subsequent intracellular signaling that would normally occur upon CCL2 binding.

The downstream consequences of this compound's antagonism of CCR2 include the inhibition of:

  • Calcium Mobilization: A rapid increase in intracellular calcium concentration is one of the earliest events following CCR2 activation. This compound potently inhibits this CCL2-induced calcium flux.

  • Cellular Chemotaxis: By blocking CCR2 signaling, this compound prevents the directed migration of CCR2-expressing cells, such as monocytes, towards a CCL2 gradient.

  • Activation of Downstream Kinases: CCR2 activation triggers multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2). This compound blocks the activation of these pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValue (nM)
CCR2 Binding AssayIC502.6
CCR2 Calcium Flux Assay      IC501.2
CCR2 Chemotaxis AssayIC504.4
Human Whole Blood AssayIC501.3
Table 2: Select Pharmacokinetic Properties of this compound
ParameterSpeciesValue
BioavailabilityRat16%
BioavailabilityDog71%
ClearanceRat21 ml/min/kg
ClearanceDog4 ml/min/kg
Table 3: Clinical Pharmacodynamic Marker of this compound
BiomarkerDoseChange from Baseline
Mean Monocyte Levels150 mg-30%[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

CCR2 Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the CCR2 receptor.

Objective: To determine the IC50 value of this compound for CCR2 binding.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2).

  • Radiolabeled CCR2 ligand (e.g., [³H]-CCR2-RA-[R] or ¹²⁵I-CCL2).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% CHAPS).

  • Non-specific binding control (a high concentration of an unlabeled CCR2 ligand).

  • Scintillation counter or gamma counter.

Procedure:

  • In a multi-well plate, combine the CCR2-expressing cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For the determination of non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled CCR2 ligand.

  • Incubate the plate for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat, which traps the cell membranes.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression analysis.

CCR2 Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon CCR2 activation.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1 or HEK293-CCR2).

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Recombinant human CCL2.

  • Test compound (this compound) at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Culture the CCR2-expressing cells to an appropriate density.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific time (e.g., 45-60 minutes) at 37°C.

  • Wash the cells to remove any extracellular dye.

  • Plate the dye-loaded cells into a multi-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of CCL2 to all wells to stimulate the cells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the CCL2-induced fluorescence signal.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced chemotaxis.

Materials:

  • A CCR2-expressing cell line capable of chemotaxis (e.g., THP-1 monocytes).

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

  • Assay medium (e.g., RPMI with 0.5% FBS).

  • Recombinant human CCL2.

  • Test compound (this compound) at various concentrations.

  • Cell viability stain (e.g., Calcein AM or trypan blue).

  • Microscope or plate reader for cell quantification.

Procedure:

  • Culture the THP-1 cells and resuspend them in assay medium.

  • Pre-incubate the cells with varying concentrations of this compound.

  • In the lower chamber of the Transwell plate, add assay medium containing a specific concentration of CCL2. In control wells, add assay medium without CCL2.

  • Add the this compound-treated cells to the upper chamber of the Transwell.

  • Incubate the plate for a period sufficient to allow cell migration (e.g., 90 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantify the number of migrated cells by counting them under a microscope or by using a fluorescence plate reader if a fluorescent stain was used.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the number of cells that migrated in response to CCL2.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations of Signaling Pathways and Workflows

CCR2 Signaling Pathway and the Effect of this compound

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

Experimental_Workflow Start Start: This compound Synthesis & Purification Binding_Assay CCR2 Binding Assay (IC50 determination) Start->Binding_Assay Functional_Assay_1 Calcium Flux Assay (IC50 determination) Start->Functional_Assay_1 Functional_Assay_2 Chemotaxis Assay (IC50 determination) Start->Functional_Assay_2 Data_Analysis Data Analysis & Potency Assessment Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis End End: Characterized CCR2 Antagonist Data_Analysis->End

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Preclinical studies robustly demonstrated its ability to inhibit key functions of the CCL2/CCR2 signaling axis, including calcium mobilization and chemotaxis. Despite clear evidence of target engagement in clinical trials for neuropathic pain, as evidenced by a reduction in circulating monocytes, this compound did not achieve its primary efficacy endpoints. This highlights the complexity of translating preclinical findings in the realm of neuropathic pain to clinical success and underscores the need for further research into the multifaceted role of chemokine signaling in chronic pain states. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working on CCR2 and other chemokine receptor targets.

References

An In-Depth Technical Guide to the Pharmacology of AZD2423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and neuropathic pain conditions.[5] this compound was developed to antagonize this pathway and has been investigated for its therapeutic potential, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

Mechanism of Action

This compound functions as a negative allosteric modulator of CCR2, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This binding event induces a conformational change in the receptor that reduces its ability to be activated by CCL2, thereby inhibiting downstream signaling cascades.

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-proteins, leading to downstream signaling through various pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production. By negatively modulating CCR2, this compound effectively dampens these inflammatory and pro-nociceptive signals.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates This compound This compound (Allosteric Modulator) This compound->CCR2 Inhibits PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Induces PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Cytokine Release, Proliferation, Survival) Ca_Flux->Cellular_Responses PKC->Cellular_Responses PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK->Cellular_Responses

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

ParameterSpeciesAssayValueReference
CCR2 Binding IC50 HumanRadioligand Binding2.6 nM
CCR2 Ca²⁺ Flux IC50 HumanCalcium Mobilization1.2 nM
CCR2 Chemotaxis IC50 HumanTHP-1 Cell Migration4.4 nM
Human Whole Blood A2 HumanL-selectin Shedding1.3 nM
CCR5 Chemotaxis IC50 HumanChemotaxis Assay316 nM
GPCR Selectivity HumanVarious>100-fold
hERG IC50 -Electrophysiology90 µM
Rat CCR2 Ca²⁺ Flux IC50 RatCalcium Mobilization607 nM

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Molecular Weight 425.93 g/mol -
logD₇.₄ 1.85-
pKa 7.9-
Aqueous Solubility (pH 7.4) 13.2 µM-
Plasma Protein Binding (% free) 47%Human
42%Rat
35%Dog
Clearance (CL) 21 mL/min/kgRat
4 mL/min/kgDog
Oral Bioavailability (%) 16%Rat
71%Dog

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data. The following sections outline the protocols for the principal assays used to characterize this compound.

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development binding_assay Radioligand Binding Assay (Affinity - Ki) functional_assays Functional Assays (Potency - IC50) binding_assay->functional_assays ca_flux Calcium Flux Assay functional_assays->ca_flux chemotaxis Chemotaxis Assay functional_assays->chemotaxis selectivity Selectivity Profiling (vs. other GPCRs, hERG) functional_assays->selectivity pk_studies Pharmacokinetic Studies (PK parameters in animals) selectivity->pk_studies pd_models Pharmacodynamic Models (Target engagement) pk_studies->pd_models efficacy_models Efficacy Models (e.g., Neuropathic Pain - CCI) pd_models->efficacy_models phase1 Phase I Trials (Safety, Tolerability, PK/PD in humans) efficacy_models->phase1 phase2 Phase II Trials (Efficacy in Patients) phase1->phase2

Caption: Preclinical to Clinical Workflow for this compound.
CCR2 Radioligand Binding Assay

This assay determines the affinity of this compound for the CCR2 receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing human CCR2 (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended and stored at -80°C.

  • Assay Protocol:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH 7.4), cell membranes, and varying concentrations of this compound.

    • Add a constant concentration of a radiolabeled CCR2 ligand (e.g., [³H]-INCB-3344 or [³H]-CCR2-RA).

    • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium release.

  • Cell Preparation: Use a cell line endogenously expressing or engineered to express CCR2 (e.g., THP-1 or HEK293-CCR2).

  • Dye Loading:

    • Plate the cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

    • Incubate for approximately 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.

  • Assay Protocol:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of CCL2 at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon CCL2 stimulation corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is quantified by measuring the reduction in the CCL2-induced fluorescence signal and calculating the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCL2 gradient.

  • Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (typically 5 µm pores for monocytes).

    • In the lower chamber, add assay medium containing various concentrations of CCL2 as the chemoattractant.

    • Pre-incubate THP-1 cells with different concentrations of this compound or vehicle.

    • Add the pre-incubated cells to the upper chamber.

  • Incubation and Quantification:

    • Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the number of migrated cells by microscopy and cell counting or by using a fluorescent dye and a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

In Vivo Pharmacodynamic and Efficacy Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This is a widely used preclinical model to evaluate the efficacy of analgesics.

  • Surgical Procedure:

    • Anesthetize a rat or mouse.

    • Make an incision at the mid-thigh level to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should constrict the nerve without arresting epineural blood flow.

    • Close the incision with sutures.

  • Behavioral Testing:

    • Allow the animals to recover for several days to a week, during which they will develop signs of neuropathic pain.

    • Assess pain behaviors such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

    • Administer this compound or vehicle orally and measure the reversal of allodynia and hyperalgesia at different time points post-dosing.

  • Data Analysis: The efficacy of this compound is determined by its ability to significantly increase the paw withdrawal threshold in the von Frey test or the paw withdrawal latency in the plantar test compared to vehicle-treated animals.

Monocyte Quantification by Flow Cytometry: This method is used to assess target engagement by measuring the reduction in circulating monocytes.

  • Sample Collection: Collect whole blood samples from subjects at baseline and at various time points after this compound administration.

  • Staining:

    • Aliquot whole blood into tubes.

    • Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets. A typical panel would include antibodies against CD14 and CD16.

    • Incubate to allow for antibody binding.

    • Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the monocyte population based on their forward and side scatter characteristics.

    • Further gate on CD14+ and CD16+ populations to identify classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.

  • Data Analysis: The absolute count or percentage of each monocyte subset is determined. The pharmacodynamic effect of this compound is assessed by the reduction in the number of circulating monocytes, particularly the classical and intermediate subsets which are known to be CCR2-dependent for their egress from the bone marrow.

Clinical Development and Outcomes

This compound has been evaluated in Phase II clinical trials for the treatment of posttraumatic neuralgia and painful diabetic neuropathy. In these studies, administration of this compound at doses of 20 mg and 150 mg once daily for 28 days demonstrated evidence of target engagement, as indicated by a dose-dependent increase in plasma CCL2 levels and a reduction in mean monocyte counts (approximately -30% with the 150 mg dose). However, despite these pharmacodynamic effects, the trials did not meet their primary efficacy endpoints of significantly reducing average pain scores compared to placebo. There were some trends towards improvement in certain secondary measures of neuropathic pain symptoms. The compound was generally well-tolerated with an adverse event profile similar to placebo. The disconnect between preclinical efficacy in rodent models and the lack of robust analgesia in human trials highlights the translational challenges in pain research and drug development.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive negative allosteric modulator of CCR2 with demonstrated target engagement in both preclinical species and humans. While it showed promise in animal models of neuropathic pain, it did not translate to significant clinical efficacy in patients with posttraumatic neuralgia or painful diabetic neuropathy. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the fields of chemokine biology, inflammation, and pain, and may aid in the development of future CCR2-targeted therapeutics.

References

AZD2423: A Technical Guide for its Evaluation as a Potential PET Ligand for Neuroimaging

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AZD2423 is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, CCL2, are key players in the inflammatory cascade, mediating the recruitment of monocytes and macrophages to sites of inflammation. This pathway has been implicated in the pathophysiology of various neuroinflammatory and neurodegenerative diseases, making CCR2 a compelling target for in vivo imaging using positron emission tomography (PET). This guide provides a comprehensive technical overview of the available data on this compound and its carbon-11 labeled counterpart, [11C]this compound, as a potential PET ligand for neuroimaging.

Core Data Presentation

Physicochemical and In Vitro Binding Properties of this compound
PropertyValueReference
Binding Affinity (IC50)
CCR2 Binding2.6 nM[2]
CCR2 Ca2+ Flux1.2 nM[2]
CCR2 Chemotaxis (THP-1 cells)4.0 nM
Human Whole Blood (A2)1.3 nM
Selectivity
CCR5 Chemotaxis IC50316 nM
GPCR Selectivity>100-fold vs other GPCRs
hERG IC5090 µM
Physicochemical Properties
Molecular Weight425.93 g/mol
LogD (pH 7.4)1.85
CNS Multiparameter Optimization (MPO) Score4.97
Preclinical Evaluation of [11C]this compound
ParameterResultReference
Radiolabeling
Radiochemical Yield7.4 ± 0.6%
Radiochemical Purity>99%
Molar Activity>20 GBq/µmol
In Vivo PET Imaging (Non-Human Primates)
Brain Exposure (SUVpeak)0.4
Thyroid Gland (SUVpeak)3.3
Parotid Gland (SUVpeak)3.4
Submandibular Gland (SUVpeak)4.4
Reduction in Peripheral Tissue VT after Pretreatment59-63%

Experimental Protocols

Radiolabeling of [11C]this compound

The radiosynthesis of [11C]this compound is accomplished via a two-step, two-pot [11C]carbon monoxide ([11C]CO) carbonylation procedure.

Step 1: Production of [11C]CO [11C]Carbon dioxide ([11C]CO2) is produced via the 14N(p,α)11C nuclear reaction. The [11C]CO2 is then reduced to [11C]CO by passing it through a heated molybdenum column.

Step 2: [11C]Carbonylation The resulting [11C]CO is then utilized in a palladium-mediated carbonylation reaction with a suitable precursor of this compound to yield [11C]this compound. The crude product is purified using high-performance liquid chromatography (HPLC).

In Vitro Radioligand Competition Binding Assay (Generalized Protocol)

This protocol describes a general method for determining the binding affinity (IC50) of a test compound (e.g., this compound) for its target receptor (e.g., CCR2) using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (CCR2)

  • Radiolabeled ligand specific for the receptor

  • Unlabeled test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the unlabeled test compound.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For total binding wells, no unlabeled compound is added. For non-specific binding wells, a high concentration of an unlabeled reference compound is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition curve.

In Vivo PET Imaging in Non-Human Primates

Animal Preparation: Two healthy rhesus monkeys were anesthetized for the duration of the PET scan.

Radioligand Administration: A bolus of [11C]this compound was administered intravenously.

PET Scanning: Dynamic PET scans were acquired for 123 minutes.

Pretreatment Study: To assess specific binding, a separate scan was performed on the same animals after pretreatment with a blocking dose of unlabeled this compound (3.0 mg/kg).

Image Analysis: Time-activity curves were generated for various brain regions and peripheral organs to calculate the standardized uptake value (SUV) and the total volume of distribution (VT).

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein G-protein (Gi) CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Cellular_Response Contributes to MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Leads to

Caption: CCR2 signaling pathway upon CCL2 binding.

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation (Hypothetical) precursor This compound Precursor radiolabeling [¹¹C]Carbonylation precursor->radiolabeling invitro In Vitro Binding Assays (IC₅₀, Selectivity) precursor->invitro c11co [¹¹C]CO Production c11co->radiolabeling purification HPLC Purification radiolabeling->purification qc Quality Control purification->qc invivo In Vivo PET Imaging (Non-Human Primates) qc->invivo data_analysis Data Analysis (SUV, Vτ) invivo->data_analysis human_pet Human PET Studies data_analysis->human_pet Go/No-Go Decision dosimetry Dosimetry human_pet->dosimetry clinical_validation Clinical Validation in Neuroinflammatory Diseases human_pet->clinical_validation

Caption: Experimental workflow for [11C]this compound development.

Logical_Relationships start Candidate PET Ligand (this compound) cns_mpo Favorable CNS MPO Score? start->cns_mpo high_affinity High Affinity & Selectivity? cns_mpo->high_affinity Yes stop Re-evaluate or Select New Candidate cns_mpo->stop No radiolabeling_feasible Radiolabeling Feasible? high_affinity->radiolabeling_feasible Yes high_affinity->stop No brain_penetration Sufficient Brain Penetration in Preclinical Models? radiolabeling_feasible->brain_penetration Yes radiolabeling_feasible->stop No specific_binding Demonstrates Specific Binding in vivo? brain_penetration->specific_binding Yes brain_penetration->stop No (Limited Brain Exposure) proceed Proceed to Human Studies specific_binding->proceed Yes specific_binding->stop No

Caption: Go/No-Go decision logic for PET ligand development.

Discussion

This compound exhibits several desirable properties for a PET ligand targeting the central nervous system. Its high affinity and selectivity for CCR2, coupled with a favorable CNS MPO score, initially suggested its potential for neuroimaging. The successful radiolabeling of this compound with carbon-11 to produce [11C]this compound with good radiochemical yield and high purity further supported its candidacy.

However, the preclinical evaluation in non-human primates revealed a significant challenge: low brain exposure. The peak standardized uptake value (SUVpeak) in the brain was only 0.4, indicating limited penetration across the blood-brain barrier. In contrast, high radioactivity was observed in peripheral organs known to express CCR2, such as the thyroid, parotid, and submandibular glands. The marked reduction of radioactivity in these peripheral tissues after pretreatment with unlabeled this compound confirmed the specific binding of [11C]this compound to CCR2 in vivo.

The limited brain uptake of [11C]this compound may be attributable to several factors, including efflux transporter activity at the blood-brain barrier. While the CNS MPO score is a useful predictive tool, it does not guarantee sufficient brain penetration for all compounds.

It is important to note that clinical trials have been conducted with unlabeled this compound for the treatment of posttraumatic neuralgia and painful diabetic polyneuropathy. While these studies provided evidence of target engagement in the periphery (e.g., reduced monocyte levels), they did not demonstrate significant analgesic efficacy. These trials did not involve PET imaging and therefore do not provide direct information about the brain uptake of this compound in humans.

Conclusion and Future Perspectives

[11C]this compound has demonstrated potential as a PET radioligand for imaging CCR2 expression in peripheral tissues. The successful radiolabeling and confirmation of specific in vivo binding in non-human primates are significant achievements. However, its utility for neuroimaging is currently limited by its low brain penetration.

Future efforts could focus on structural modifications of this compound to improve its brain permeability while retaining its high affinity and selectivity for CCR2. Alternatively, [11C]this compound could be a valuable tool for studying the role of CCR2 in peripheral inflammatory conditions. Further research is warranted to explore its potential in these applications and to develop second-generation CCR2 PET ligands with improved properties for neuroimaging.

References

The Discovery and Development of AZD2423: A CCR2 Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2423 is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor 2 (CCR2). Developed by AstraZeneca, its primary therapeutic target was neuropathic pain, a condition with significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the scientific rationale for targeting the CCL2/CCR2 axis in neuropathic pain, summarizes key in vitro and in vivo preclinical data, and presents the methodologies and results from two pivotal Phase II clinical trials in patients with posttraumatic neuralgia and painful diabetic neuropathy. While demonstrating target engagement, this compound ultimately failed to show statistically significant efficacy in reducing overall pain scores in these patient populations. This document aims to provide a detailed technical resource for researchers and professionals in the field of drug development, encompassing quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CCR2 in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from a lesion or disease affecting the somatosensory nervous system. A growing body of preclinical evidence has implicated the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, as key players in the pathophysiology of neuropathic pain. The CCL2/CCR2 signaling axis is critically involved in the recruitment of monocytes and macrophages to sites of nerve injury, which in turn release pro-inflammatory cytokines and other mediators that contribute to peripheral and central sensitization, key mechanisms underlying neuropathic pain.

This compound was developed as a small molecule antagonist of CCR2 with the aim of disrupting this inflammatory cascade and thereby providing analgesic relief. Preclinical studies in various animal models of neuropathic pain suggested that CCR2 antagonists could effectively reduce pain-like behaviors.

Preclinical Development of this compound

In Vitro Pharmacology

This compound demonstrated high potency and selectivity for the human CCR2 receptor in a range of in vitro assays.

Assay TypeParameterValue
CCR2 Radioligand BindingIC502.6 nM
CCR2 Ca2+ FluxIC501.2 nM[1]
CCR2 Chemotaxis (THP-1 cells)IC504.4 nM[1]
Human Whole Blood AssayIC501.3 nM
CCR5 ChemotaxisIC50316 nM
Rat CCR2 Ca2+ FluxIC50607 nM
hERG InhibitionIC5090 µM
Table 1: In Vitro Potency and Selectivity of this compound.[1]

Aequorin- or Fluo-4-based calcium flux assays are standard methods to determine the antagonist activity of compounds on G-protein coupled receptors like CCR2. The general steps are as follows:

  • Cell Culture: A human cell line stably expressing the CCR2 receptor (e.g., HEK293 or CHO cells) is cultured to a suitable density.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a known CCR2 agonist, typically CCL2 (MCP-1), at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response, is calculated using a four-parameter logistic equation.

In Vivo Pharmacology

This compound showed efficacy in preclinical rodent models of neuropathic pain. A key model used was the Chung model of heat hyperalgesia.

Animal ModelParameterThis compound
Chung Model (Heat Hyperalgesia)EC50 (plasma, total)191 nM
EC50 (plasma, free)33 nM
EC50 (brain, total)63 nM
EC50 (brain, free)3.8 nM
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model.[1]

The Chung model, or spinal nerve ligation model, is a widely used surgical model to induce neuropathic pain in rodents.

  • Animal Subjects: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated with silk sutures. This procedure results in nerve injury and subsequent development of pain-like behaviors.

  • Behavioral Testing (Heat Hyperalgesia): At a set time point post-surgery (e.g., 7-14 days), the thermal withdrawal latency of the hind paw is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded. A decrease in withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates heat hyperalgesia.

  • Drug Administration: this compound is administered orally at various doses.

  • Efficacy Assessment: Behavioral testing is repeated at different time points after drug administration to determine the effect of the compound on reversing heat hyperalgesia.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma and brain tissue samples are collected to measure drug concentrations and correlate them with the observed analgesic effect to determine EC50 values.

Clinical Development of this compound

Two key Phase II, randomized, double-blind, placebo-controlled studies were conducted to evaluate the efficacy and safety of this compound in patients with neuropathic pain.

Study in Posttraumatic Neuralgia
ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, parallel-group, multicenter
Patient Population 133 patients with posttraumatic neuralgia
Treatment Arms 1. This compound 20 mg daily2. This compound 150 mg daily3. Placebo
Treatment Duration 28 days
Primary Efficacy Endpoint Change from baseline in the daily average pain score (Numerical Rating Scale, NRS)
Secondary Efficacy Endpoints Change in worst pain score (NRS), Patient Global Impression of Change (PGIC), Neuropathic Pain Symptom Inventory (NPSI)
Table 3: Protocol Summary for the this compound Trial in Posttraumatic Neuralgia.[2]

This compound did not meet its primary efficacy endpoint. The change in average pain score from baseline was not significantly different between the this compound groups and the placebo group.

Treatment GroupMean Change in NRS Average Pain Score
This compound 20 mg-1.54
This compound 150 mg-1.53
Placebo-1.44
Table 4: Primary Efficacy Results in Posttraumatic Neuralgia.

While the primary endpoint was not met, there were some trends towards improvement in certain subscales of the NPSI with the 150 mg dose. Importantly, target engagement was confirmed by a dose-dependent increase in plasma CCL2 levels and a reduction in mean monocyte levels (-30% with 150 mg this compound). The treatment was generally well-tolerated, with an adverse event profile similar to placebo.

Study in Painful Diabetic Neuropathy
ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, parallel-group, multicenter
Patient Population 134 patients with painful diabetic neuropathy
Treatment Arms 1. This compound 20 mg daily2. This compound 150 mg daily3. Placebo
Treatment Duration 28 days
Primary Efficacy Endpoint Change from baseline in the daily average pain score (NRS)
Secondary Efficacy Endpoints Change in worst pain score (NRS), PGIC, NPSI
Table 5: Protocol Summary for the this compound Trial in Painful Diabetic Neuropathy.

Similar to the posttraumatic neuralgia study, the trial in painful diabetic neuropathy failed to demonstrate a significant difference in the primary efficacy endpoint between the this compound and placebo groups.

Treatment GroupMean Change in NRS Average Pain Score
This compound 20 mg-1.50
This compound 150 mg-1.35
Placebo-1.61
Table 6: Primary Efficacy Results in Painful Diabetic Neuropathy.

Again, some trends were observed in the NPSI subscores with the 150 mg dose. Target engagement was also demonstrated in this study, with a dose-dependent increase in plasma CCL2 and a decrease in monocyte levels (-27% with 150 mg this compound). The safety and tolerability profile of this compound was comparable to placebo.

Visualizations

Signaling Pathway

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein G-protein (Gi) CCR2->G_protein Activation JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK NFkB NF-κB PLC->NFkB Akt Akt PI3K->Akt STAT STAT JAK->STAT Transcription Gene Transcription (Inflammation, Chemotaxis) Akt->Transcription MAPK->Transcription STAT->Transcription NFkB->Transcription This compound This compound This compound->CCR2 Inhibition

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

AZD2423_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (28 Days) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Pain Assessment (NRS, NPSI) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Dosing_A This compound 20 mg Randomization->Dosing_A Dosing_B This compound 150 mg Randomization->Dosing_B Dosing_C Placebo Randomization->Dosing_C Pain_Diaries Daily Pain Diaries (NRS) Dosing_A->Pain_Diaries Dosing_B->Pain_Diaries Dosing_C->Pain_Diaries Follow_up_Visits Follow-up Visits Pain_Diaries->Follow_up_Visits Adverse_Events Adverse Event Monitoring Follow_up_Visits->Adverse_Events Biomarkers Biomarker Analysis (CCL2, Monocytes) Follow_up_Visits->Biomarkers Primary_Endpoint Primary Endpoint Analysis (Change in Average NRS) Follow_up_Visits->Primary_Endpoint Biomarkers->Primary_Endpoint Target Engagement Secondary_Endpoint Secondary Endpoint Analysis (Worst Pain, PGIC, NPSI)

References

AZD2423 and its Impact on Microglial Activation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2423 is a selective antagonist of the C-C chemokine receptor 2 (CCR2), a key component of the inflammatory cascade, particularly in the context of neuroinflammation. The primary ligand for CCR2, C-C motif chemokine ligand 2 (CCL2), is a potent chemoattractant for monocytes and plays a crucial role in the recruitment and activation of microglia in the central nervous system (CNS). While preclinical data in various neuropathic pain models suggested that CCR2 antagonism could be a promising therapeutic strategy by mitigating microglial activation, clinical trials with this compound in patients with posttraumatic neuralgia and painful diabetic neuropathy did not demonstrate significant analgesic efficacy. This whitepaper provides a comprehensive overview of the known mechanism of action of this compound, the theoretical impact on microglial activation, a summary of the clinical trial findings, and a discussion of the potential reasons for the discrepancy between preclinical and clinical results. Due to the limited availability of public data, this document also presents a generalized experimental protocol and signaling pathway relevant to the study of CCR2 antagonists and microglial activation.

Introduction: The Role of CCL2/CCR2 in Microglial Activation

Microglia are the resident immune cells of the CNS and play a pivotal role in both homeostasis and disease. In response to injury or pathological stimuli, microglia transition to an activated state, characterized by morphological changes, proliferation, and the release of a variety of signaling molecules, including pro-inflammatory cytokines and chemokines.[1] Chronic microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of numerous neurodegenerative diseases and chronic pain states.

The CCL2/CCR2 signaling axis is a critical pathway in the initiation and maintenance of neuroinflammation.[1] Neurons and other CNS cells can release CCL2 in response to injury, which then binds to CCR2 receptors expressed on microglia.[1] This interaction triggers a downstream signaling cascade that leads to microglial chemotaxis, proliferation, and the production of inflammatory mediators, thereby amplifying the neuroinflammatory response.[1]

This compound: A CCR2 Antagonist

This compound was developed as a potent and selective antagonist of the CCR2 receptor.[2] By blocking the binding of CCL2 to CCR2, this compound was hypothesized to inhibit the recruitment and activation of microglia, thereby reducing neuroinflammation and its pathological consequences, such as neuropathic pain.

Mechanism of Action

The proposed mechanism of action for this compound in the context of neuroinflammation is the inhibition of the CCL2/CCR2 signaling pathway in microglia. The binding of CCL2 to the G-protein coupled receptor CCR2 on microglia initiates a cascade of intracellular events, including the activation of downstream kinases, leading to cellular responses such as chemotaxis and the transcription of pro-inflammatory genes. This compound, by acting as a CCR2 antagonist, would theoretically prevent these downstream effects.

Proposed Signaling Pathway of CCL2/CCR2 in Microglia and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 CCL2->CCR2 Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Transcription Transcription Factor Activation (e.g., NF-κB) Downstream->Transcription Response Cellular Response Transcription->Response ProInflammatory Pro-inflammatory Gene Expression Response->ProInflammatory Chemotaxis Chemotaxis Response->Chemotaxis This compound This compound This compound->CCR2 Blocks

Caption: Proposed CCL2/CCR2 signaling in microglia and inhibition by this compound.

Preclinical Evidence (Inferred)

While specific preclinical studies detailing the effects of this compound on microglial activation are not extensively published, the rationale for its development was based on a body of evidence implicating the CCL2/CCR2 axis in neuroinflammation and neuropathic pain. It is reported that CCR2 antagonists, and presumably this compound, were effective in preclinical models of neuropathic pain. This efficacy is thought to be mediated, at least in part, by the inhibition of spinal cord microglial activation.

Clinical Trials: Efficacy and Target Engagement

This compound was evaluated in randomized, double-blind, placebo-controlled clinical trials for the treatment of posttraumatic neuralgia and painful diabetic neuropathy.

Efficacy Outcomes

Despite the promising preclinical rationale, both studies failed to meet their primary efficacy endpoints. There was no statistically significant difference in the change of average pain scores between the this compound treatment groups and the placebo group.

Quantitative Data from Clinical Trials

The following table summarizes the key findings from the clinical trials.

IndicationDosagePrimary Outcome (Change in NRS Pain Score)Key Secondary OutcomesEvidence of Target EngagementReference
Posttraumatic Neuralgia20 mg/day, 150 mg/dayNo significant difference from placeboTrends toward reduction in some NPSI subscores with 150 mg dose-30% reduction in mean monocyte levels (150 mg), Increased plasma CCL2
Painful Diabetic Neuropathy20 mg/day, 150 mg/dayNo significant difference from placeboTrends toward reduction in some NPSI subscores with 150 mg dose-27% reduction in mean monocyte levels (150 mg), Increased plasma CCL2

NRS: Numerical Rating Scale; NPSI: Neuropathic Pain Symptom Inventory.

Evidence of Target Engagement

Importantly, both clinical trials demonstrated that this compound engaged its target, CCR2. This was evidenced by a dose-dependent decrease in the mean levels of monocytes, which express CCR2 and are recruited from the periphery, and an increase in the plasma levels of CCL2, the ligand for CCR2. This suggests that the lack of efficacy was not due to a failure of the drug to interact with its intended target.

Hypothetical Experimental Protocol for Assessing a CCR2 Antagonist's Impact on Microglial Activation

While a detailed experimental protocol for preclinical studies of this compound is not publicly available, the following represents a typical workflow for evaluating the effect of a CCR2 antagonist on microglial activation in a rodent model of neuropathic pain.

Hypothetical Experimental Workflow for a CCR2 Antagonist cluster_animal_model Animal Model cluster_behavioral Behavioral Assessment cluster_tissue Tissue Collection and Processing cluster_analysis Analysis of Microglial Activation Induction Induction of Neuropathic Pain (e.g., CCI, SNI) Treatment Treatment with CCR2 Antagonist (e.g., this compound) or Vehicle Induction->Treatment Behavior Assessment of Mechanical Allodynia and Thermal Hyperalgesia Treatment->Behavior Tissue Collection of Spinal Cord and DRG Behavior->Tissue IHC Immunohistochemistry for Iba1, CD68 Tissue->IHC qPCR qPCR for Pro-inflammatory Cytokines (TNF-α, IL-1β) Tissue->qPCR ELISA ELISA for Cytokine Protein Levels Tissue->ELISA

Caption: Generalized workflow for preclinical assessment of a CCR2 antagonist.

Discussion and Future Directions

The translational failure of this compound from preclinical models to clinical efficacy in neuropathic pain, despite clear evidence of target engagement, highlights the complexities of targeting neuroinflammation. Several factors could contribute to this discrepancy:

  • Species Differences: The biology of the CCL2/CCR2 axis and its role in pain processing may differ significantly between rodents and humans.

  • Complexity of Chronic Pain: Chronic pain is a multifaceted condition that may involve redundant inflammatory pathways. Blocking only the CCR2 pathway may be insufficient to produce a clinically meaningful analgesic effect.

  • Role of Peripheral vs. Central CCR2: The relative contributions of CCR2 on peripheral monocytes versus central microglia in human neuropathic pain are not fully understood.

  • Disease State and Timing of Intervention: The efficacy of a CCR2 antagonist may depend on the specific type of neuropathic pain and the stage of the disease at which the treatment is initiated.

References

Methodological & Application

Application Notes and Protocols for AZD2423 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent and selective non-competitive, negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a variety of inflammatory and neuropathic pain conditions. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Summary of this compound In Vitro Activity
Assay TypeCell Line/SystemLigand/StimulusEndpointIC50 Value
Calcium FluxCCR2-expressing cellsMCP-1Inhibition of Ca2+ mobilization1.2 nM[1]
ChemotaxisTHP-1 cellsMCP-1Inhibition of cell migration4 nM[1]
Calcium MobilizationTHP-1 cellsMCP-1Inhibition of Ca2+ mobilization4 nM[1]
Receptor Binding--High-affinity binding2.6 nM

Signaling Pathway

The following diagram illustrates the canonical CCR2 signaling pathway and the proposed mechanism of action for this compound as a negative allosteric modulator.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 G_Protein G-protein (Gαi) CCR2->G_Protein Activates This compound This compound This compound->CCR2 PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER ER Ca2+ IP3->Ca_ER Opens channels Ca_Cytosol Cytosolic Ca2+ Increase Ca_ER->Ca_Cytosol Release Downstream Downstream Signaling (e.g., Chemotaxis) Ca_Cytosol->Downstream

Caption: CCR2 signaling and this compound mechanism.

Experimental Protocols

Calcium Flux Assay

This protocol is designed to measure the inhibitory effect of this compound on MCP-1-induced intracellular calcium mobilization in a CCR2-expressing cell line, such as THP-1.

Experimental Workflow:

Calcium_Flux_Workflow A 1. Cell Culture (THP-1 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Incubation with this compound (or vehicle) B->C D 4. Stimulation (MCP-1) C->D E 5. Fluorescence Measurement (Plate Reader) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Calcium flux assay workflow.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol

  • Recombinant Human MCP-1/CCL2 (carrier-free)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

Protocol:

  • Cell Preparation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • On the day of the assay, harvest cells and wash with HBSS.

    • Resuspend cells in HBSS at a density of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Add 100 µL of the 2X loading solution to each well containing cells.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye-loading incubation, gently wash the cells twice with HBSS.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement:

    • Prepare a 5X stock of MCP-1 in HBSS (e.g., 50 nM for a final concentration of 10 nM).

    • Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to measure fluorescence at Ex/Em = 490/525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the 5X MCP-1 solution to each well to initiate the calcium response.

    • Continue to record the fluorescence intensity for at least 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Transwell Migration)

This assay measures the ability of this compound to inhibit the migration of THP-1 cells towards a gradient of MCP-1.

Experimental Workflow:

Chemotaxis_Workflow A 1. Prepare Transwell Plate (MCP-1 in lower chamber) B 2. Prepare Cell Suspension (THP-1 cells with this compound) A->B C 3. Add Cells to Upper Chamber B->C D 4. Incubate (Allow for migration) C->D E 5. Quantify Migrated Cells (Staining and counting) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Chemotaxis assay workflow.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Recombinant Human MCP-1/CCL2

  • This compound

  • Transwell inserts (e.g., 24-well format with 5 µm pore size polycarbonate membrane)

  • Calcein AM or other suitable fluorescent dye for cell labeling

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Protocol:

  • Preparation of Transwell Plate:

    • Add assay buffer containing MCP-1 (e.g., 10-50 ng/mL) to the lower chambers of the 24-well plate.

    • Add assay buffer without MCP-1 to the negative control wells.

  • Cell Preparation and Compound Treatment:

    • Harvest THP-1 cells and resuspend in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Label the cells with Calcein AM according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in the cell suspension.

    • Incubate the cells with this compound (or vehicle) for 15-30 minutes at room temperature.

  • Cell Seeding:

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the treated THP-1 cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

    • Alternatively, fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no chemoattractant) from all readings.

    • Normalize the data to the vehicle control (0% inhibition) and a no-migration control (100% inhibition).

    • Plot the normalized migration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols: AZD2423 Calcium Mobilization Assay in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and neuropathic pain conditions. Upon MCP-1 binding, CCR2 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]), a key second messenger involved in chemotaxis and other cellular responses. Therefore, measuring the inhibition of MCP-1-induced calcium mobilization is a critical method for characterizing the potency and efficacy of CCR2 antagonists like this compound.

This document provides a detailed protocol for performing a calcium mobilization assay in the human monocytic cell line, THP-1, to evaluate the inhibitory activity of this compound.

Signaling Pathway of MCP-1/CCR2-Mediated Calcium Mobilization

The binding of MCP-1 to its receptor, CCR2, on the surface of THP-1 cells activates a heterotrimeric G protein. The Gα subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial release is followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound, as a CCR2 antagonist, blocks the initial binding of MCP-1, thereby inhibiting this entire downstream signaling cascade.

MCP1_CCR2_Pathway MCP-1/CCR2 Signaling Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 MCP1->CCR2 Binds G_Protein G Protein (Gq) CCR2->G_Protein Activates This compound This compound This compound->CCR2 Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Release->Cellular_Response Ca_Influx Ca²⁺ Influx Ca_Influx->Cellular_Response Calcium_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_reading Data Acquisition Culture_THP1 Culture THP-1 Cells Harvest_Cells Harvest & Count Cells Culture_THP1->Harvest_Cells Resuspend_Cells Resuspend in Assay Buffer Harvest_Cells->Resuspend_Cells Incubate_Cells Incubate Cells with Dye Resuspend_Cells->Incubate_Cells Prepare_Dye Prepare Calcium Dye Loading Solution Prepare_Dye->Incubate_Cells Wash_Cells Wash Cells to Remove Excess Dye Incubate_Cells->Wash_Cells Plate_Cells Plate Cells in 96-well Plate Wash_Cells->Plate_Cells Add_this compound Add this compound (or Vehicle) Plate_Cells->Add_this compound Incubate_Compound Incubate with Compound Add_this compound->Incubate_Compound Read_Baseline Read Baseline Fluorescence Incubate_Compound->Read_Baseline Inject_MCP1 Inject MCP-1 Read_Baseline->Inject_MCP1 Read_Kinetics Read Kinetic Fluorescence Response Inject_MCP1->Read_Kinetics Data_Analysis Data Analysis (IC50 Calculation) Read_Kinetics->Data_Analysis

Application Notes and Protocols for AZD2423 Chemotaxis Assay Using Primary Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in both normal immune surveillance and the pathogenesis of numerous inflammatory diseases. This process is primarily mediated by the interaction of chemokines with their receptors on the surface of monocytes. A key signaling axis in this process is the binding of chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, C-C chemokine receptor 2 (CCR2). The activation of CCR2 by CCL2 initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.

AZD2423 is a potent and selective antagonist of the CCR2 receptor.[1][2] By blocking the interaction of CCL2 with CCR2, this compound is expected to inhibit monocyte chemotaxis. These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on the chemotactic response of primary human monocytes to CCL2.

Data Presentation

The following table summarizes the expected quantitative data from a representative experiment investigating the effect of this compound on CCL2-induced primary monocyte chemotaxis.

Treatment GroupChemoattractant (CCL2)This compound Concentration (nM)Migrated Monocytes (cells/field)% Inhibition of Chemotaxis
Negative Control-050 ± 10N/A
Vehicle Control+ (10 ng/mL)0 (0.1% DMSO)250 ± 300%
This compound+ (10 ng/mL)1175 ± 2530%
This compound+ (10 ng/mL)1090 ± 1564%
This compound+ (10 ng/mL)10055 ± 1298%

Data are presented as mean ± standard deviation and are representative. Actual results may vary depending on experimental conditions and donor variability.

Experimental Protocols

Isolation of Primary Human Monocytes from PBMCs

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

  • CD14 MicroBeads, human

  • LS Columns

  • MACS Separator

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in 80 µL of MACS buffer per 10^7 total cells.

  • Add 20 µL of CD14 MicroBeads per 10^7 total cells.

  • Mix well and incubate for 15 minutes at 4-8°C.

  • Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in 500 µL of MACS buffer.

  • Place an LS Column in the magnetic field of a MACS Separator.

  • Prepare the column by rinsing with 3 mL of MACS buffer.

  • Apply the cell suspension onto the column.

  • Collect the unlabeled cells that pass through (these are non-monocytes).

  • Wash the column three times with 3 mL of MACS buffer.

  • Remove the column from the separator and place it on a clean collection tube.

  • Pipette 5 mL of MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled CD14+ monocytes.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A purity of >90% CD14+ cells is expected.

Primary Monocyte Chemotaxis Assay

This protocol utilizes a Boyden chamber (Transwell) system to assess the effect of this compound on monocyte chemotaxis.

Materials:

  • Isolated primary human monocytes

  • RPMI 1640 medium with 0.1% BSA (assay medium)

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Calcein AM fluorescent dye

  • 24-well Transwell plates with 5 µm pore size inserts

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Resuspend the isolated monocytes in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with 1 µM Calcein AM for 30 minutes at 37°C.

    • Wash the cells twice with assay medium to remove excess dye and resuspend at 2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a serial dilution of this compound in assay medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the Calcein AM-labeled monocytes with the different concentrations of this compound or vehicle for 30 minutes at 37°C.

    • In the lower chambers of the 24-well plate, add 600 µL of assay medium alone (negative control) or assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL).

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated monocyte suspension (2 x 10^5 cells) to the upper chamber of each insert.

  • Incubation and Detection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • After incubation, carefully remove the inserts.

    • Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm. The fluorescence intensity is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control (CCL2-stimulated migration without inhibitor).

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis (Actin Polymerization, Cell Migration) Ca_release->Chemotaxis MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits

Caption: CCL2-CCR2 signaling pathway in monocytes.

Experimental Workflow

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_monocytes 1. Isolate Primary Monocytes from PBMCs label_cells 2. Label Monocytes with Calcein AM isolate_monocytes->label_cells preincubate 3. Pre-incubate Cells with this compound/Vehicle label_cells->preincubate add_cells 5. Add Pre-incubated Cells to Upper Chamber preincubate->add_cells setup_transwell 4. Add CCL2 to Lower Chamber of Transwell Plate setup_transwell->add_cells incubate 6. Incubate for 2-4 hours at 37°C add_cells->incubate read_fluorescence 7. Read Fluorescence of Migrated Cells incubate->read_fluorescence calculate_inhibition 8. Calculate % Inhibition and IC50 read_fluorescence->calculate_inhibition

Caption: Experimental workflow for the this compound chemotaxis assay.

References

Application Notes and Protocols: AZD2423 Administration in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of AZD2423, a selective CCR2 antagonist, in rodent models of neuropathic pain. The protocols outlined below are based on established methodologies and published preclinical data.

Introduction

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling pathway is a critical component in the pathogenesis of neuropathic pain, primarily through its role in mediating the recruitment of monocytes and the activation of microglia in the nervous system.[2][3][4] In rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model, the upregulation of CCL2 and CCR2 in the dorsal root ganglia (DRG) and spinal cord contributes to the development and maintenance of pain hypersensitivity.[2] CCR2 antagonists have demonstrated efficacy in preclinical models of neuropathic pain, suggesting a promising therapeutic strategy. These protocols detail the use of this compound in a rat model of neuropathic pain, including surgical procedures, behavioral assessment, and histological analysis.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological profile of this compound and its efficacy in a preclinical model of neuropathic pain.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueSpecies
CCR2 Binding IC502.6 nMHuman
CCR2 Ca2+ Flux IC501.2 nMHuman
CCR2 Chemotaxis IC504.4 nMHuman
Rat CCR2 Ca2+ Flux IC50607 nMRat
CCR5 Chemotaxis IC50316 nMHuman
hERG IC5090 µMHuman

Table 2: Preclinical Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model

ParameterValue
ModelChronic Constriction Injury (CCI)-induced mechanical hypersensitivity
Emax>100%
EC50 plasma (total)191 nM
EC50 plasma (free)33 nM
EC50 brain (total)63 nM
EC50 brain (free)3.8 nM

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol describes the induction of neuropathic pain using the CCI model, a widely used method for studying peripheral nerve injury.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Sterile saline

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and disinfect the skin over the mid-thigh region of the left hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between each ligature.

  • The ligatures should be tightened to the point of causing a slight constriction of the nerve, without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm, clean cage. Post-operative analgesia should be considered in consultation with the institutional animal care and use committee.

  • Sham-operated control animals should undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments to determine the paw withdrawal threshold.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw.

  • Apply the filament with increasing force until it bends. Hold for 3-5 seconds.

  • A positive response is recorded if the rat sharply withdraws its paw.

  • The "up-down" method is a common and efficient way to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range (e.g., 4.0 g). If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

  • Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

This compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Balance and weigh boats

Procedure:

  • Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Create a homogenous suspension of this compound in the vehicle by gentle stirring or sonication. The concentration should be calculated to allow for a consistent dosing volume (e.g., 5 mL/kg).

  • Administration:

    • Administer the this compound suspension to the rats via oral gavage using a suitable gavage needle.

    • The dosing regimen (e.g., once daily) and the timing of administration relative to the CCI surgery and behavioral testing should be determined based on the study design. For prophylactic studies, administration may begin before or on the day of surgery. For therapeutic studies, administration may begin after the development of neuropathic pain.

Immunohistochemical Analysis of Microglial Activation

This protocol outlines the steps for assessing microglial activation in the spinal cord, a key indicator of neuroinflammation in neuropathic pain.

Materials:

  • Anesthetized rats (from the experimental groups)

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Cryostat

  • Microscope slides

  • Primary antibody (e.g., anti-Iba1 or anti-OX-42)

  • Secondary antibody (fluorescently labeled)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the lumbar spinal cord (L4-L6 segments).

    • Post-fix the spinal cord tissue in 4% paraformaldehyde for 4-6 hours at 4°C.

    • Cryoprotect the tissue by sequential immersion in 10%, 20%, and 30% sucrose solutions until it sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Immunostaining:

    • Cut transverse sections (20-30 µm) of the spinal cord using a cryostat and mount them on microscope slides.

    • Wash the sections with PBS.

    • Incubate the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate the sections with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

    • Wash the sections with PBS.

    • Coverslip the sections with mounting medium containing DAPI.

  • Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Capture images of the dorsal horn of the spinal cord.

    • Quantify microglial activation by measuring the intensity of Iba1 staining or by counting the number of Iba1-positive cells. Morphological changes (e.g., from ramified to amoeboid) can also be assessed.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Chronic Constriction Injury (CCI) Surgery (Day 0) B Post-operative Recovery (Days 1-7) A->B C This compound or Vehicle Administration (e.g., Daily Oral Gavage) B->C D Behavioral Testing (von Frey Test) (e.g., Baseline and post-CCI) C->D E Tissue Collection (Spinal Cord and DRGs) (End of Study) D->E After final behavioral test F Immunohistochemistry (Microglial Activation) E->F

Caption: Experimental workflow for evaluating this compound in a rat model of neuropathic pain.

G cluster_1 CCL2/CCR2 Signaling in Neuropathic Pain nerve_injury Peripheral Nerve Injury ccl2_upregulation Upregulation of CCL2 in DRG Neurons nerve_injury->ccl2_upregulation ccl2_release CCL2 Release in Spinal Cord Dorsal Horn ccl2_upregulation->ccl2_release ccr2 CCR2 on Microglia and Neurons ccl2_release->ccr2 This compound This compound This compound->ccr2 Blocks microglia_activation Microglial Activation ccr2->microglia_activation proinflammatory_mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) microglia_activation->proinflammatory_mediators neuronal_sensitization Central Sensitization of Neurons proinflammatory_mediators->neuronal_sensitization neuropathic_pain Neuropathic Pain (Allodynia, Hyperalgesia) neuronal_sensitization->neuropathic_pain

Caption: Simplified signaling pathway of CCL2/CCR2 in neuropathic pain and the site of action of this compound.

References

Application Notes and Protocols: Optimal Dosage of AZD2423 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the optimal dosage of AZD2423 for in vivo studies, with a particular focus on rodent models of neuropathic pain. This compound is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). While clinical trials have explored its efficacy in humans for conditions like painful diabetic neuropathy and post-traumatic neuralgia, this application note consolidates the available preclinical data to guide researchers in designing in vivo experiments. The information presented herein is intended to serve as a starting point for dose-finding studies and to provide standardized protocols for the use of this compound in a research setting.

Introduction

This compound targets the CCR2 receptor, which plays a crucial role in the inflammatory cascade and the recruitment of monocytes to sites of injury and inflammation. The CCL2/CCR2 signaling axis has been implicated in the pathophysiology of various inflammatory and neuropathic pain states. Preclinical research suggests that antagonism of CCR2 can attenuate inflammatory responses and alleviate pain. This document outlines the key considerations for administering this compound in animal models, including pharmacokinetic parameters, effective concentrations, and a detailed protocol for a relevant neuropathic pain model.

Data Presentation: Quantitative In Vivo Data for this compound

The following tables summarize the available quantitative data for this compound from preclinical in vivo studies.

Table 1: Pharmacokinetic and In Vitro Potency of this compound [1]

ParameterValueSpecies/System
CCR2 Binding IC50 2.6 nMHuman
CCR2 Ca2+ Flux IC50 1.2 nMHuman
CCR2 Chemotaxis IC50 4.4 nMHuman
Rat CCR2 Ca2+ Flux IC50 607 nMRat
Bioavailability (%) 16Rat
Clearance (CL) 21 ml/min/kgRat
Protein Binding (% free) 42Rat

Table 2: Efficacious Concentrations of this compound in a Rat Neuropathic Pain Model [1]

ModelEfficacious Concentration (EC50)Tissue
Chronic Constriction Injury (CCI)191 nM (total), 33 nM (free)Plasma
Chronic Constriction Injury (CCI)63 nM (total), 3.8 nM (free)Brain

Table 3: Dosing in Non-Human Primate PET Imaging Study

SpeciesDoseRoute of AdministrationPurpose
Non-Human Primate3.0 mg/kg-Pretreatment for PET imaging to demonstrate specific binding

Experimental Protocols

Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain

This protocol describes the surgical procedure for inducing neuropathic pain in rats, a model in which this compound has shown efficacy.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • 4-0 silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent.

  • Shave the lateral surface of the thigh of the desired hind limb.

  • Clean the surgical area with an antiseptic solution.

  • Make a small skin incision on the lateral side of the thigh.

  • Gently dissect the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, place four loose ligatures around the nerve with about 1 mm spacing between them.

  • Tighten the sutures until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm, clean cage.

  • Monitor the animals for any signs of distress or infection post-surgery.

  • Behavioral testing for mechanical allodynia and thermal hyperalgesia can typically begin 7 days post-surgery.

Formulation and Administration of this compound for Oral Dosing in Rats

Based on common practices for oral administration of small molecules in rodents, the following protocol is suggested.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in water, or 1% hydroxypropyl methylcellulose[2])

  • Oral gavage needles

  • Syringes

  • Balance and weighing materials

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Create a homogenous suspension of this compound in the vehicle. Sonication or vortexing may be required to ensure uniform suspension. It is recommended to prepare the formulation fresh daily.[2]

  • Oral Administration:

    • Gently restrain the rat.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Observe the animal briefly after dosing to ensure no adverse reactions.

    • The typical volume for oral gavage in rats is 5-10 ml/kg.

Dosage Consideration:

While the exact oral dosage in mg/kg from the key preclinical study is not publicly available, researchers can use the provided EC50 values and pharmacokinetic data to estimate a starting dose. A dose-ranging study is highly recommended to determine the optimal dose for a specific experimental paradigm. Based on the EC50 values in the brain (3.8 nM free), and considering the bioavailability and clearance in rats, a starting dose in the range of 10-30 mg/kg administered orally once or twice daily could be a reasonable starting point for efficacy studies.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling CCR2 CCR2 G_Protein G-protein activation CCR2->G_Protein CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PLC Phospholipase C G_Protein->PLC MAPK MAPK Pathway G_Protein->MAPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Ca2+ Mobilization IP3_DAG->Ca_Flux NF_kB NF-kB Activation MAPK->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation This compound This compound This compound->CCR2 Inhibits (Allosteric)

Caption: Signaling pathway of the CCL2/CCR2 axis and the inhibitory action of this compound.

Experimental_Workflow start Start: Acclimatize Rats surgery Chronic Constriction Injury (CCI) Surgery start->surgery recovery Post-operative Recovery (7 days) surgery->recovery baseline Baseline Behavioral Testing (Mechanical & Thermal Stimuli) recovery->baseline randomization Randomize into Treatment Groups (Vehicle, this compound low dose, this compound high dose) baseline->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment behavioral_testing Behavioral Testing (Post-treatment) treatment->behavioral_testing data_analysis Data Analysis and Comparison behavioral_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound efficacy in a rat CCI model.

References

Application Notes and Protocols: AZD2423 Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of AZD2423 in cell culture experiments. This compound is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] It functions by inhibiting cellular responses to the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), such as calcium mobilization and chemotaxis.[1] These protocols are intended to guide researchers in preparing this compound for reliable and reproducible results in in vitro studies.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 1229603-37-5
Molecular Formula C₂₀H₂₉ClFN₅O₂
Molecular Weight 425.93 g/mol
Solubility DMSO: 200 mg/mL (469.56 mM) pH 7.4 Buffer: 13.2 mM
Mechanism of Action Potent, non-competitive negative allosteric modulator of CCR2
Reported IC₅₀ CCR2 Ca²⁺ flux: 1.2 nM MCP-1 induced chemotaxis (THP-1 cells): 4 nM
This compound Mechanism of Action: The CCL2-CCR2 Signaling Pathway

This compound exerts its effects by targeting the CCL2-CCR2 signaling axis. The chemokine CCL2 is the primary ligand for the CCR2 receptor. The binding of CCL2 to CCR2 activates intracellular G protein-mediated signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways. These pathways are crucial for regulating cell migration, proliferation, and survival. This compound, as a negative allosteric modulator, binds to a site on the CCR2 receptor distinct from the CCL2 binding site, which in turn inhibits the receptor's activation and downstream signaling.

CCL2_CCR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates AZD This compound AZD->CCR2 Allosterically Inhibits PI3K PI3K/AKT Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Response Cellular Responses (Migration, Proliferation, Anti-apoptosis) PI3K->Response MAPK->Response JAK_STAT->Response

Caption: this compound allosterically inhibits the CCL2-CCR2 signaling axis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood). Bring the this compound powder and DMSO to room temperature.

  • Weighing: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. Accurately weigh the desired amount of powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use the table below for calculations.

  • Mixing: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 37°C) or brief sonication can aid in complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Storage Conditions:

    • For long-term storage (up to 6 months), store aliquots at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

Stock Solution Calculation Table (MW = 425.93 g/mol ):

Desired Stock ConcentrationMass of this compound for 1 mL DMSO
10 mM4.26 mg
20 mM8.52 mg
50 mM21.30 mg
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final concentrations required for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

    • Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used.

  • Vortex the working solutions gently before adding them to the cells.

Protocol 3: General Protocol for this compound Treatment in Cell Culture

This protocol provides a general workflow for treating cultured cells with this compound.

Procedure:

  • Cell Seeding: Seed your cells (adherent or suspension) in the appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that ensures they are in the logarithmic growth phase during the treatment period.

  • Incubation: Allow adherent cells to attach and recover by incubating them overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Aspirate the old medium and replace it with fresh medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the experimentally determined duration. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured.

  • Downstream Analysis: Following incubation, harvest the cells and proceed with your planned downstream analysis (e.g., cell viability assays, migration assays, protein extraction for Western blot, or RNA isolation for qPCR).

Experimental Workflow Overview

The following diagram illustrates the general workflow for using this compound in a typical cell culture experiment.

AZD2423_Workflow cluster_prep Preparation cluster_exp Experiment A 1. Weigh this compound Powder B 2. Dissolve in DMSO (Prepare Stock Solution) A->B C 3. Aliquot and Store (-80°C Long-Term) B->C E 5. Dilute Stock in Culture Medium (Prepare Working Solution) C->E Thaw Aliquot D 4. Seed Cells in Culture Vessel F 6. Treat Cells with this compound and Vehicle Control D->F E->F G 7. Incubate for Desired Duration F->G H 8. Harvest and Perform Downstream Analysis G->H

References

Application Notes and Protocols for AZD2423: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the long-term storage and stability assessment of AZD2423, a potent and selective CCR2 chemokine receptor antagonist. Adherence to these protocols is crucial for maintaining the integrity and activity of the compound, ensuring the reliability and reproducibility of experimental results.

Long-Term Storage and Stability of this compound

Proper storage of this compound is essential to prevent degradation and maintain its biological activity over time. The following recommendations are based on available data for the solid compound and its solutions.

Storage of Solid this compound

This compound is supplied as a solid, crystalline material. For optimal long-term stability, the solid powder should be stored under the following conditions:

Storage ConditionDurationRecommendation
Long-Term Months to YearsStore at -20°C in a dry and dark environment. A shelf life of over two years can be expected under these conditions.[1]
Short-Term Days to WeeksStore at 0-4°C in a dry and dark environment.

It is imperative to protect the solid compound from moisture and light to prevent potential degradation.

Storage of this compound Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the introduction of water, which can affect compound stability. The stability of a compound in DMSO can be concentration-dependent and influenced by freeze-thaw cycles. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and aliquot them into single-use vials to avoid repeated freezing and thawing.

Storage ConditionDurationRecommendation
Long-Term Up to 6 monthsStore aliquots at -80°C.[2]
Short-Term Up to 1 monthStore aliquots at -20°C.[2]

Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may impact the stability of dissolved compounds. While DMSO can sometimes reduce the thermodynamic stability of molecules, it may also enhance the solubility and catalytic activity in certain assays.[3][4] For sensitive experiments, it is advisable to use freshly prepared solutions.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in various experimental settings, it is crucial to perform stability studies. These studies typically involve subjecting the compound to stress conditions and analyzing for degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. These studies are critical for developing and validating stability-indicating analytical methods.

Protocol for Forced Degradation of this compound:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 70°C for 35 minutes.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 70°C for 35 minutes.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

    • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be used as a control.

  • Sample Analysis: Following exposure to stress conditions, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.

General Protocol for HPLC Method Development:

  • Column Selection: A C18 column is a common starting point for the analysis of small molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is often effective.

  • Detection: A UV detector is typically used. The detection wavelength should be selected based on the UV absorbance maximum of this compound.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during forced degradation studies.

Signaling Pathway and Mechanism of Action

This compound is a negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). The primary ligand for CCR2 is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The CCL2-CCR2 signaling axis plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.

The CCL2-CCR2 Signaling Cascade

The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. These pathways are central to cellular processes such as chemotaxis, proliferation, survival, and inflammation.

CCL2_CCR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G Protein CCR2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK PLC->MAPK NFkB NF-κB PLC->NFkB AKT AKT PI3K->AKT STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT->Proliferation Chemotaxis Chemotaxis (Monocyte Recruitment) MAPK->Chemotaxis Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->CCR2

Caption: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The inhibitory activity of this compound on the CCL2-CCR2 axis can be assessed through various in vitro assays, such as calcium mobilization and chemotaxis assays.

AZD2423_Activity_Workflow cluster_assays Functional Assays start Start cell_culture Culture CCR2-expressing cells (e.g., THP-1) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation calcium_assay Calcium Mobilization Assay: Stimulate with CCL2 and measure intracellular Ca2+ flux pre_incubation->calcium_assay chemotaxis_assay Chemotaxis Assay: Measure cell migration towards a CCL2 gradient pre_incubation->chemotaxis_assay data_analysis Data Analysis: Determine IC50 values for This compound inhibition calcium_assay->data_analysis chemotaxis_assay->data_analysis end End data_analysis->end

Caption: Workflow for Functional Assessment of this compound.

References

Application Notes and Protocols for the Preclinical Evaluation of AZD2423 in Combination with Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZD2423 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the recruitment of monocytes and macrophages to sites of inflammation. While clinical trials of this compound as a monotherapy for neuropathic pain did not demonstrate significant efficacy, the underlying mechanism of action of CCR2 antagonism remains a promising strategy for inflammatory diseases.[1][2][3] This document outlines a proposed preclinical research framework for evaluating the therapeutic potential of this compound in combination with other anti-inflammatory agents. The rationale for this approach is based on the potential for synergistic effects by targeting multiple inflammatory pathways.

Due to the lack of publicly available data on this compound in combination therapies, the following protocols are based on established methodologies for evaluating other CCR2 antagonists in combination with agents possessing complementary mechanisms of action.

Rationale for Combination Therapy

Targeting a single inflammatory mediator with a drug like this compound may not be sufficient to overcome the complex and redundant nature of inflammatory signaling pathways. Combining this compound with an anti-inflammatory agent that has a different mechanism of action could lead to a more potent therapeutic effect.

One promising approach is to combine a CCR2 antagonist with an agent that addresses other aspects of a multifactorial disease, such as metabolic dysregulation. For instance, in non-alcoholic steatohepatitis (NASH), a condition with both inflammatory and metabolic components, a dual CCR2/CCR5 antagonist has been shown to synergize with a fibroblast growth factor 21 (FGF21) analogue to ameliorate steatohepatitis and fibrosis in preclinical models.[4][5] The CCR2 antagonist reduces the infiltration of inflammatory monocytes, while the FGF21 analogue improves metabolic parameters. This suggests that a similar combination strategy with this compound could be effective in complex inflammatory diseases.

The proposed mechanism for such a combination therapy is illustrated in the signaling pathway diagram below.

cluster_0 Inflammatory Stimulus (e.g., tissue injury, metabolic stress) cluster_1 CCL2/CCR2 Axis cluster_2 Parallel Inflammatory/Metabolic Pathway cluster_3 Therapeutic Intervention cluster_4 Pathological Outcome Stimulus Inflammatory Stimulus CCL2 CCL2 Production Stimulus->CCL2 Other_Mediator Other Pro-inflammatory or Metabolic Mediator Stimulus->Other_Mediator CCR2 CCR2 CCL2->CCR2 binds to Monocyte_Recruitment Monocyte/ Macrophage Recruitment CCR2->Monocyte_Recruitment activates Inflammation Inflammation Monocyte_Recruitment->Inflammation Other_Receptor Receptor Other_Mediator->Other_Receptor binds to Cellular_Response Cellular Response (e.g., lipid accumulation, cytokine release) Other_Receptor->Cellular_Response activates Cellular_Response->Inflammation This compound This compound This compound->CCR2 inhibits Other_Agent Other Anti-inflammatory Agent Other_Agent->Other_Receptor inhibits Fibrosis Fibrosis Inflammation->Fibrosis cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Disease Induction Induce Liver Fibrosis in Mice (e.g., CCl4 administration) Randomization Randomize Mice into Treatment Groups Disease Induction->Randomization Treatment Administer Treatment: - Vehicle - this compound - Agent X - this compound + Agent X Randomization->Treatment Sacrifice Euthanize Mice and Collect Samples Treatment->Sacrifice Analysis Analyze: - Liver Histology - Gene Expression - Protein Levels Sacrifice->Analysis

References

Application Notes and Protocols for Studying CCR2 Function in CNS Disorders Using AZD2423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZD2423, a potent and selective CCR2 antagonist, as a tool to investigate the role of the C-C chemokine receptor 2 (CCR2) in the pathophysiology of central nervous system (CNS) disorders. This document includes an overview of the CCR2 signaling pathway, quantitative data from clinical trials involving this compound, and detailed protocols for relevant preclinical and in vitro experiments.

Introduction to CCR2 and its Role in CNS Disorders

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in mediating the inflammatory response.[1] This signaling axis is integral to the recruitment of monocytes and other immune cells to sites of inflammation. In the CNS, the CCL2/CCR2 pathway is implicated in the pathogenesis of various disorders, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and ischemic stroke, by promoting neuroinflammation and neuronal damage.[1][2][3] Upregulation of CCL2 and CCR2 has been observed in both animal models and human patients with these conditions.[1] Therefore, antagonizing the CCR2 receptor presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences in the CNS.

This compound is a selective, non-competitive, negative allosteric modulator of the CCR2 receptor. It has been investigated in clinical trials for the treatment of neuropathic pain and serves as a valuable research tool for elucidating the specific functions of CCR2 in CNS pathologies.

Quantitative Data from Clinical Trials with this compound

This compound has been evaluated in randomized, double-blind, placebo-controlled clinical trials for painful diabetic polyneuropathy (PDN) and posttraumatic neuralgia. The following tables summarize the key quantitative data from these studies.

Table 1: this compound Clinical Trial in Painful Diabetic Polyneuropathy (PDN)

ParameterPlaceboThis compound (20 mg/day)This compound (150 mg/day)
Number of Patients454544
Treatment Duration28 days28 days28 days
Baseline Average Pain Score (NRS)Not ReportedNot ReportedNot Reported
Change in Average Pain Score (NRS)-1.61-1.50-1.35
Change in Monocyte LevelsNot ReportedNot Reported-27%

NRS: Numerical Rating Scale (0-10)

Table 2: this compound Clinical Trial in Posttraumatic Neuralgia

ParameterPlaceboThis compound (20 mg/day)This compound (150 mg/day)
Number of Patients444544
Treatment Duration28 days28 days28 days
Baseline Average Pain Score (NRS)Not ReportedNot ReportedNot Reported
Change in Average Pain Score (NRS)-1.44-1.54-1.53
Change in Monocyte LevelsNot ReportedNot Reported-30%

NRS: Numerical Rating Scale (0-10)

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the function of CCR2 in CNS disorders using this compound.

Protocol 1: In Vivo Model of Neuropathic Pain - Spinal Nerve Ligation (SNL)

This protocol describes the induction of neuropathic pain in rodents using the Spinal Nerve Ligation (SNL) model, also known as the Chung model, which is a widely used model to study the mechanisms of peripheral nerve injury-induced pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Analgesics for post-operative care (e.g., buprenorphine)

  • This compound (formulated for oral administration)

  • Vehicle control

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Place the animal in a prone position and make a dorsal midline incision to expose the L4-L6 vertebrae.

  • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

  • Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.

  • Ensure that the ligation is secure but does not sever the nerve.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for at least 3-7 days before behavioral testing.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Perform behavioral testing at specified time points after drug administration.

Protocol 2: Behavioral Assessment of Neuropathic Pain

This protocol outlines the methods for assessing mechanical allodynia and thermal hyperalgesia in the SNL model.

2.1 Mechanical Allodynia (von Frey Test):

  • Place the animal in an elevated mesh-floored cage and allow it to acclimate for 15-30 minutes.

  • Use a set of calibrated von Frey filaments with increasing stiffness.

  • Apply the filaments to the mid-plantar surface of the hind paw on the injured side.

  • Begin with a filament of low force and increase the force until the animal withdraws its paw.

  • The lowest force that elicits a withdrawal response is recorded as the paw withdrawal threshold.

  • Repeat the measurement three times with a 5-minute interval and calculate the mean.

2.2 Thermal Hyperalgesia (Plantar Test):

  • Place the animal in a glass-floored testing chamber and allow it to acclimate for 15-30 minutes.

  • Position a radiant heat source underneath the glass floor, targeting the mid-plantar surface of the hind paw on the injured side.

  • Activate the heat source and record the time it takes for the animal to withdraw its paw (paw withdrawal latency).

  • A cut-off time should be set to prevent tissue damage.

  • Repeat the measurement three times with a 5-minute interval and calculate the mean.

Protocol 3: In Vitro Chemotaxis Assay

This protocol describes how to assess the ability of this compound to block CCL2-induced migration of CCR2-expressing cells, such as monocytes.

Materials:

  • CCR2-expressing cells (e.g., primary human monocytes or THP-1 cell line)

  • Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane

  • Recombinant human CCL2

  • This compound

  • Vehicle control (e.g., DMSO)

  • Chemotaxis medium (e.g., RPMI-1640 with 1% FBS)

Procedure:

  • Prepare a solution of CCL2 in chemotaxis medium and add it to the lower wells of the Boyden chamber.

  • Pre-incubate the CCR2-expressing cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Add the pre-incubated cells to the upper wells of the Boyden chamber.

  • Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-120 minutes.

  • After incubation, remove the membrane and stain the cells that have migrated to the lower side.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Protocol 4: In Vitro Calcium Mobilization Assay

This protocol details how to measure the effect of this compound on CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Materials:

  • CCR2-expressing cells (e.g., primary dorsal root ganglion neurons or a stable cell line)

  • Fura-2 AM calcium indicator dye

  • Recombinant human CCL2

  • This compound

  • Vehicle control

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Culture the CCR2-expressing cells on coverslips or in a multi-well plate.

  • Load the cells with Fura-2 AM dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with CCL2 and record the change in intracellular calcium concentration by measuring the ratio of fluorescence at 340 nm and 380 nm excitation.

  • Analyze the data to determine the inhibitory effect of this compound on the CCL2-induced calcium signal.

Visualizations

The following diagrams illustrate the CCR2 signaling pathway, a typical experimental workflow for studying this compound in vivo, and the logical relationship of its mechanism of action.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis

Caption: CCR2 Signaling Pathway in a Nutshell.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis SNL Spinal Nerve Ligation (Neuropathic Pain Model) Dosing Oral Administration of This compound or Vehicle SNL->Dosing Behavior Behavioral Testing (von Frey, Plantar Test) Dosing->Behavior Tissue Tissue Collection (Spinal Cord, DRG) Dosing->Tissue Pain Quantify Pain Thresholds Behavior->Pain IHC Immunohistochemistry (e.g., for immune cell infiltration) Tissue->IHC

Caption: In Vivo Experimental Workflow for this compound.

Mechanism_of_Action cluster_pathology Pathological Condition cluster_signaling Molecular Signaling cluster_intervention Pharmacological Intervention cluster_outcome Cellular & Clinical Outcome Neuroinflammation Neuroinflammation in CNS Disorder CCL2_CCR2 CCL2 binding to CCR2 on Immune Cells Neuroinflammation->CCL2_CCR2 Upregulates Migration Reduced Immune Cell Migration to CNS CCL2_CCR2->Migration Leads to This compound This compound This compound->CCL2_CCR2 Blocks Symptoms Amelioration of Disease Symptoms Migration->Symptoms Contributes to

Caption: this compound Mechanism in CNS Disorders.

References

Application Notes and Protocols for AZD2423 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of AZD2423, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential in relevant disease models.

Introduction to this compound

This compound is a small molecule, non-competitive negative allosteric modulator of CCR2. The primary therapeutic target of this compound is neuropathic pain, a condition where the CCL2-CCR2 signaling axis is implicated in the modulation of neuronal excitability and neuroinflammation. Preclinical studies in rodent models of neuropathic pain have suggested the analgesic potential of this compound. However, subsequent clinical trials in patients with posttraumatic neuralgia and painful diabetic neuropathy did not demonstrate efficacy on primary pain endpoints, despite evidence of target engagement. Further preclinical investigation is warranted to fully elucidate the compound's pharmacological profile and explore its potential in other indications.

Mechanism of Action: The CCL2-CCR2 Signaling Pathway

The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is a potent chemoattractant for monocytes, memory T-lymphocytes, and natural killer cells. Upon binding to its receptor, CCR2, a G protein-coupled receptor, a cascade of intracellular signaling events is initiated. These signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, are pivotal in mediating cellular responses such as chemotaxis, proliferation, and cytokine production. In the context of neuropathic pain, CCL2 released at the site of nerve injury can recruit CCR2-expressing monocytes/macrophages, which in turn release pro-inflammatory mediators that contribute to pain hypersensitivity. This compound exerts its effect by binding to CCR2 and preventing the conformational changes necessary for downstream signaling, thereby inhibiting the biological effects of CCL2.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates This compound This compound This compound->CCR2 Inhibits PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Chemotaxis, Cell Survival) Akt->Transcription STAT STAT JAK->STAT STAT->Transcription MAPK->Transcription

Figure 1: Simplified CCL2-CCR2 Signaling Pathway and Inhibition by this compound.

Data Presentation: Preclinical Profile of this compound

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

In Vitro Parameter Species Assay Value
CCR2 Binding IC50HumanRadioligand Binding2.6 nM
CCR2 Ca2+ Flux IC50HumanFunctional Assay1.2 nM
CCR2 Chemotaxis IC50HumanFunctional Assay4.4 nM
CCR2 Ca2+ Flux IC50RatFunctional Assay607 nM
CCR5 Chemotaxis IC50HumanFunctional Assay316 nM
hERG IC50HumanSafety Assay90 µM
In Vivo Parameter Animal Model Assay Value
EmaxRat (CCI Model)Mechanical Hypersensitivity>100%
EC50 (Plasma, total)Rat (CCI Model)Mechanical Hypersensitivity191 nM
EC50 (Plasma, free)Rat (CCI Model)Mechanical Hypersensitivity33 nM
EC50 (Brain, total)Rat (CCI Model)Mechanical Hypersensitivity63 nM
EC50 (Brain, free)Rat (CCI Model)Mechanical Hypersensitivity3.8 nM

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro Efficacy Studies

1. Chemotaxis Assay (Boyden Chamber Method)

This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Materials:

    • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

    • Recombinant human CCL2.

    • This compound.

    • Assay medium (e.g., RPMI-1640 with 1% FBS).

    • Cell stain (e.g., Calcein AM).

  • Protocol:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium.

    • In the lower wells of the Boyden chamber, add assay medium containing CCL2 (e.g., 10 ng/mL).

    • In separate wells, add assay medium with different concentrations of this compound and CCL2. Include a vehicle control (DMSO).

    • Harvest and resuspend CCR2-expressing cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[1]

    • Add 1 x 10^5 cells to the upper chamber of each well.[2]

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.[2]

    • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

2. Calcium Flux Assay

This assay measures the inhibition of CCL2-induced intracellular calcium mobilization by this compound.

  • Cell Line: CCR2-expressing cell line (e.g., CHO-K1 cells stably expressing human CCR2).

  • Materials:

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM).[3][4]

    • Recombinant human CCL2.

    • This compound.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • A fluorescence plate reader with kinetic reading capabilities.

  • Protocol:

    • Seed CCR2-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

    • Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions.

    • Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions or vehicle control to the wells and incubate for 10-20 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a solution of CCL2 to all wells to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.

    • Analyze the data by calculating the peak fluorescence response and determine the IC50 value for this compound.

In Vivo Efficacy Studies

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used rodent model to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane or a similar anesthetic.

    • Make a skin incision on the lateral surface of the thigh to expose the biceps femoris muscle.

    • Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a brief twitch of the hind limb is observed.

    • Close the muscle layer with sutures and the skin incision with wound clips.

    • Allow the animals to recover for at least 7 days before behavioral testing.

  • Drug Administration:

    • This compound can be formulated for oral gavage or intraperitoneal injection.

    • Dosing should be based on pharmacokinetic studies to ensure adequate target engagement. Doses of 30-100 mg/kg have been used for other CCR2 antagonists in rodents.

  • Behavioral Assessment:

    • Mechanical Allodynia (von Frey Test):

      • Place the animals in individual chambers on an elevated mesh floor and allow them to acclimate for at least 20 minutes.

      • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

      • A positive response is a sharp withdrawal of the paw.

      • Determine the paw withdrawal threshold (in grams) using the up-down method or by calculating the percent response to a series of filaments.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the animals on a glass surface and allow them to acclimate.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Measure the latency for the animal to withdraw its paw.

      • A cut-off time should be used to prevent tissue damage.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Neuropathic Pain Model) cluster_analysis Data Analysis Chemotaxis Chemotaxis Assay (Boyden Chamber) Calcium Calcium Flux Assay IC50 IC50 Calculation (% Inhibition) Chemotaxis->IC50 Viability Cell Viability Assay (e.g., MTT) Calcium->IC50 CCI Chronic Constriction Injury (CCI) Surgery Recovery Post-operative Recovery (≥7 days) CCI->Recovery Dosing This compound or Vehicle Administration Recovery->Dosing Behavior Behavioral Testing (von Frey, Hargreaves) Dosing->Behavior Threshold Paw Withdrawal Threshold/Latency Behavior->Threshold Stats Statistical Analysis IC50->Stats Threshold->Stats

Figure 2: General Experimental Workflow for this compound Efficacy Testing.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound. Given the discrepancy between preclinical and clinical findings for this compound, rigorous and well-controlled studies are essential to further understand its pharmacological properties and potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZD2423 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD2423, a potent and selective CCR2 antagonist, in in vitro settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive, negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to inhibit the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction blocks downstream signaling pathways involved in inflammation and cell migration.

Q2: What are the typical in vitro IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay and cell type used. Reported values are in the low nanomolar range, indicating high potency. For a summary of reported IC50 values, please refer to Table 1.

Q3: How can I determine the optimal concentration range for this compound in my experiments?

A3: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. A good starting point is to perform a dose-response curve. We recommend starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your system. Based on the IC50 value, you can then select a more focused range of concentrations for your experiments. It is also crucial to assess the cytotoxicity of this compound in your cell line to ensure that the observed effects are not due to cell death.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to keep the final DMSO concentration in your cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is reported to be a selective CCR2 antagonist, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments, such as using a different CCR2 antagonist or a cell line that does not express CCR2, to confirm that the observed effects are specifically mediated by CCR2 inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemLigand/StimulusIC50 (nM)Reference
Calcium FluxNot specifiedNot specified1.2[1]
ChemotaxisTHP-1MCP-14[1][2]
BindingNot specifiedNot specified2.6
Calcium Flux (Rat)Not specifiedNot specified607
Chemotaxis (CCR5)Not specifiedNot specified316

Note: IC50 values can vary between different studies and experimental conditions. This table provides a summary of reported values and should be used as a reference.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using a Chemotaxis Assay

This protocol describes how to determine the IC50 of this compound in a THP-1 cell chemotaxis assay.

Materials:

  • THP-1 cells

  • RPMI 1640 medium supplemented with 10% FBS

  • Recombinant human CCL2/MCP-1

  • This compound

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Culture THP-1 cells in RPMI 1640 with 10% FBS. The day before the assay, serum-starve the cells by culturing them in RPMI 1640 with 0.5% FBS.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., RPMI 1640 with 0.5% FBS). A typical concentration range to start with is 0.1 nM to 10 µM.

  • Chemoattractant Preparation: Prepare a solution of CCL2 in the assay buffer. The optimal concentration of CCL2 should be determined beforehand by performing a dose-response curve for CCL2-induced chemotaxis. A concentration that elicits a submaximal response (e.g., EC80) is often used for antagonist assays. A common concentration used is 10 ng/mL.

  • Assay Setup:

    • Add the CCL2 solution to the lower chambers of the 24-well plate.

    • Label the serum-starved THP-1 cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer containing the different concentrations of this compound or vehicle control (DMSO).

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Data Acquisition: After incubation, carefully remove the inserts. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes how to evaluate the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the percent viability against the this compound concentration to determine if the compound exhibits cytotoxicity at the concentrations used in your functional assays.

Mandatory Visualizations

AZD2423_Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_viability Cytotoxicity Assessment cluster_functional Functional Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) viability Cell Viability Assay (e.g., MTT, XTT) stock->viability chemotaxis Chemotaxis Assay stock->chemotaxis ca_flux Calcium Flux Assay stock->ca_flux cells Culture & Prepare Target Cells (e.g., THP-1) cells->viability cells->chemotaxis cells->ca_flux cc50 Determine CC50 viability->cc50 ic50 Determine IC50 chemotaxis->ic50 ca_flux->ic50 optimization Optimize Experimental Concentration ic50->optimization cc50->optimization

Caption: Workflow for optimizing this compound concentration in vitro.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates This compound This compound This compound->CCR2 Inhibits (Allosteric) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration & Chemotaxis Actin->Migration

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in assay results Inconsistent cell numbersEnsure accurate cell counting and even cell seeding.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with a buffer.
Low or no inhibition by this compound Incorrect concentration of this compoundVerify the concentration of your stock solution and perform a fresh serial dilution.
Degraded this compoundPrepare a fresh stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Suboptimal agonist concentrationRe-evaluate the EC50/EC80 of your agonist (e.g., CCL2) and adjust the concentration used in the assay.
Low CCR2 expression in cellsConfirm CCR2 expression in your cell line using techniques like flow cytometry or western blotting.
Compound precipitation in culture medium Poor solubility of this compoundEnsure the final DMSO concentration is low (≤0.5%). Prepare dilutions in pre-warmed medium. Consider using a different solvent or a formulation with solubilizing agents, but validate their compatibility with your cells.
Interaction with media componentsTest the solubility of this compound in your specific cell culture medium before the experiment.
Observed cytotoxicity at expected therapeutic concentrations Off-target effectsTest the effect of this compound on a CCR2-negative cell line to rule out non-specific toxicity.
Cell line sensitivityPerform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration 50 (CC50) and ensure your experimental concentrations are well below this value.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

References

Troubleshooting AZD2423 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2423. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2] Its CAS Number is 1229603-37-5.[1][3] this compound functions by inhibiting the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2. This interaction blocks downstream signaling pathways involved in inflammation and neuropathic pain.[1]

Q2: What are the primary research applications for this compound?

This compound has been investigated for its potential therapeutic effects in conditions where the CCL2-CCR2 signaling axis plays a significant role. This includes preclinical and clinical studies related to neuropathic pain and inflammatory diseases.

Q3: What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C₂₀H₂₉ClFN₅O₂
Molecular Weight 425.93 g/mol
Appearance Off-white to light yellow solid

Troubleshooting this compound Insolubility

A common challenge encountered when working with this compound is its limited solubility in aqueous solutions. The following section provides guidance on how to address these issues.

Q4: I am observing precipitation when preparing my this compound solution. What can I do?

Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the current solvent system. Here is a troubleshooting workflow to address this issue:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitated. Re-dissolve using heat/sonication or prepare fresh stock. check_stock->stock_issue No working_sol_issue Precipitation in working solution. check_stock->working_sol_issue Yes increase_dmso Increase DMSO concentration in working solution (validate cell tolerance, typically <0.5%). working_sol_issue->increase_dmso serial_dilution Use a serial dilution method instead of a single-step large dilution. increase_dmso->serial_dilution add_to_media Add DMSO stock directly to final assay media containing proteins. serial_dilution->add_to_media sonicate Briefly sonicate the final working solution. add_to_media->sonicate lower_conc Test a lower final concentration of this compound. sonicate->lower_conc end Solution should be clear. lower_conc->end

Troubleshooting workflow for this compound precipitation.

Q5: What are the recommended solvents for dissolving this compound?

For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. For aqueous-based assays, it is crucial to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous buffer.

SolventSolubilityReference
DMSO 100 mg/mL (234.78 mM)
DMSO 200 mg/mL (469.56 mM)
pH 7.4 Buffer 13.2 mM

Note: It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of this compound.

Q6: My this compound is not fully dissolving in DMSO. What steps can I take?

If you are having trouble dissolving this compound in DMSO, you can employ the following techniques:

  • Heating: Gently warm the solution to 37°C.

  • Sonication: Use an ultrasonic bath to aid dissolution.

Always ensure your stock solution is clear before making further dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.26 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Solubilization: If necessary, gently warm the vial to 37°C and/or place it in an ultrasonic bath until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 6 months).

Protocol 2: Preparation of an In Vivo Formulation

This protocol is intended for animal studies and aims to create a clear solution of ≥ 2.5 mg/mL (5.87 mM).

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

Signaling Pathway

This compound Target: The CCL2-CCR2 Signaling Axis

This compound exerts its effects by blocking the CCL2-CCR2 signaling pathway. The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are implicated in cell survival, proliferation, migration, and cytokine production.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK AKT AKT PI3K->AKT cellular_responses Cellular Responses (Migration, Proliferation, Cytokine Release) AKT->cellular_responses STAT STAT JAK->STAT STAT->cellular_responses MAPK->cellular_responses

References

AZD2423 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals working with AZD2423. The following troubleshooting guides and frequently asked questions (FAQs) address common sources of experimental variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] It functions by inhibiting the intracellular calcium flux induced by the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1). This inhibition disrupts downstream signaling pathways involved in inflammation and cell migration.

Q2: What are the known in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined in different assay formats. For CCR2-mediated calcium flux, the IC50 is approximately 1.2 nM.[1] In a chemotaxis assay using the THP-1 cell line, the IC50 for inhibiting MCP-1 induced migration is around 4 nM.[1]

Q3: Why did this compound fail in clinical trials despite showing target engagement?

Clinical trials for posttraumatic neuralgia and painful diabetic polyneuropathy did not show a significant analgesic effect of this compound on primary pain scores compared to placebo.[2][3] Despite evidence of target engagement, such as reduced monocyte levels, the lack of efficacy could be due to several factors, including the complexity of pain pathways, potential species differences between preclinical models and humans, or the specific patient populations studied.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Calcium Flux Assays

Question: We are observing significant well-to-well and day-to-day variability in our IC50 values for this compound in a calcium flux assay. What are the potential causes and solutions?

Answer:

Variability in calcium flux assays can arise from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Solubility and Stability - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Avoid repeated freeze-thaw cycles. - Ensure complete solubilization before diluting in assay buffer. Visually inspect for precipitation.
Cell Health and Passage Number - Maintain a consistent cell passage number for all experiments. - Regularly check cell viability (e.g., using Trypan Blue) and ensure it is >95%. - Do not use cells that are over-confluent.
Assay Reagent Quality and Handling - Use high-quality, fresh assay buffers and calcium indicators. - Protect fluorescent dyes from light to prevent photobleaching. - Ensure proper and consistent loading of the calcium indicator dye.
Agonist (MCP-1) Concentration - Use an EC80 concentration of MCP-1 to ensure a robust and reproducible signal window. - Perform a fresh MCP-1 titration curve with each new batch.
Instrumentation and Settings - Optimize the plate reader settings (e.g., injection speed, read interval, and gain). - Ensure the instrument's fluidics are clean and dispensing accurately.

Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent IC50 Values Start Start Inconsistent_IC50 Inconsistent IC50 Values Observed Start->Inconsistent_IC50 Check_Compound Verify Compound Solubility & Stability Inconsistent_IC50->Check_Compound Check_Cells Assess Cell Health & Passage Number Check_Compound->Check_Cells If issue persists Resolved Issue Resolved Check_Compound->Resolved If resolved Check_Reagents Evaluate Reagent Quality & Handling Check_Cells->Check_Reagents If issue persists Check_Cells->Resolved If resolved Check_Agonist Confirm MCP-1 Concentration (EC80) Check_Reagents->Check_Agonist If issue persists Check_Reagents->Resolved If resolved Check_Instrument Optimize Instrument Settings Check_Agonist->Check_Instrument If issue persists Check_Agonist->Resolved If resolved Check_Instrument->Resolved If issue persists, contact support G cluster_1 Chemotaxis Assay Workflow Culture_Cells 1. Culture & Maintain THP-1 Cells Starve_Cells 2. Serum-Starve Cells (2-4 hours) Culture_Cells->Starve_Cells Prepare_Chamber 3. Prepare Boyden Chamber: - Lower: MCP-1 +/- this compound - Upper: THP-1 Cells Starve_Cells->Prepare_Chamber Incubate 4. Incubate (37°C, 5% CO2) Prepare_Chamber->Incubate Remove_NonMigrated 5. Remove Non-Migrated Cells from Top of Membrane Incubate->Remove_NonMigrated Stain_Count 6. Stain & Count Migrated Cells Remove_NonMigrated->Stain_Count G cluster_2 CCR2 Signaling Pathway MCP1 MCP-1 CCR2 CCR2 Receptor MCP1->CCR2 Binds G_Protein G Protein (Gαi) CCR2->G_Protein Activates This compound This compound This compound->CCR2 Inhibits (Allosteric) PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Flux Intracellular Ca2+ Flux IP3_DAG->Ca_Flux Downstream Downstream Effects (e.g., Chemotaxis) Ca_Flux->Downstream

References

AZD2423 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD2423. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. The following information is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, orally bioavailable, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to an allosteric site on the CCR2 receptor, thereby inhibiting the downstream signaling induced by its ligand, monocyte chemoattractant protein-1 (MCP-1). This inhibition has been demonstrated in cellular assays by the blockade of MCP-1-induced calcium mobilization and chemotaxis.[1][2]

Q2: What is the known selectivity profile of this compound?

This compound has been shown to be a highly selective antagonist for CCR2. In preclinical studies, it has demonstrated over 100-fold selectivity against a panel of other G-protein coupled receptors (GPCRs).[3] The affinity for CCR5, a closely related chemokine receptor, is significantly lower than for CCR2.[3]

Q3: Has this compound shown any off-target activity in preclinical safety studies?

In preclinical development, one of the key off-target activities assessed is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiac arrhythmias. This compound has a hERG IC50 of 90 µM, suggesting a low potential for cardiac toxicity at typical therapeutic concentrations.

Q4: Were any off-target effects observed in clinical trials?

Clinical trials of this compound in patients with posttraumatic neuralgia and painful diabetic polyneuropathy did not report any major safety or tolerability concerns. The frequency and types of adverse events observed in patients receiving this compound were similar to those receiving a placebo. The primary on-target effect observed was a dose-dependent reduction in monocyte counts in the blood, which is consistent with the known role of CCR2 in monocyte trafficking.

Troubleshooting Guide: Unexpected Results in Cellular Assays

Issue 1: I am observing an unexpected phenotype in my cellular assay that does not seem to be related to CCR2 inhibition.

Possible Cause: This could potentially be due to an off-target effect of this compound, especially if you are using high concentrations of the compound.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that you are observing the expected inhibition of CCR2 signaling in your cell system. This can be done by measuring the inhibition of MCP-1-induced calcium flux or chemotaxis.

  • Dose-Response Curve: Perform a full dose-response curve for the unexpected phenotype. An off-target effect may have a different potency (EC50 or IC50) compared to the on-target CCR2 inhibition.

  • Use a Structurally Unrelated CCR2 Antagonist: If possible, repeat the experiment with a different, structurally unrelated CCR2 antagonist. If the unexpected phenotype is not replicated with the alternative compound, it is more likely to be an off-target effect specific to this compound's chemical structure.

  • Control Cell Line: Use a control cell line that does not express CCR2. If the unexpected phenotype persists in the CCR2-negative cell line, it is a strong indicator of an off-target effect.

Issue 2: My results with this compound are not consistent across different cell types.

Possible Cause: The expression levels of CCR2 and potentially off-target proteins can vary significantly between different cell types.

Troubleshooting Steps:

  • Quantify CCR2 Expression: Confirm and quantify the expression of CCR2 in all cell lines used in your experiments (e.g., via qPCR, western blot, or flow cytometry).

  • Consider Differential Expression of Off-Targets: If an off-target effect is suspected, the differential expression of the off-target protein in various cell lines could explain the inconsistent results. While a comprehensive list of this compound off-targets is not publicly available, reviewing literature for off-targets of similar chemical scaffolds may provide clues.

Data Summary

The following tables summarize the known quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemIC50
CCR2 Ca2+ Flux-1.2 nM
CCR2 Binding-2.6 nM
MCP-1 Induced ChemotaxisTHP-14.4 nM
Human Whole Blood Assay (A2)-1.3 nM

Data compiled from multiple sources.

Table 2: Selectivity Profile of this compound

TargetAssay TypeIC50Selectivity vs. CCR2 (Binding)
CCR5Chemotaxis316 nM~121-fold
hERG-90 µM~34,615-fold
Other GPCRs-->100-fold

Data compiled from a presentation slide.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on MCP-1-induced calcium mobilization in a CCR2-expressing cell line (e.g., THP-1).

  • Cell Preparation:

    • Culture THP-1 cells in appropriate media.

    • Harvest cells and wash with a buffer suitable for calcium assays (e.g., HBSS with calcium and magnesium).

    • Resuspend cells to a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the diluted this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Signal Measurement:

    • Measure the baseline fluorescence using a plate reader or flow cytometer.

    • Add a pre-determined concentration of MCP-1 to stimulate the cells.

    • Immediately record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Chemotaxis Assay

This protocol outlines a method to evaluate the effect of this compound on the chemotactic response of CCR2-expressing cells towards an MCP-1 gradient.

  • Cell Preparation:

    • Culture and harvest CCR2-expressing cells as described in Protocol 1.

    • Resuspend the cells in a serum-free or low-serum medium.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a Boyden chamber or a commercially available multi-well plate with a porous membrane).

    • In the lower chamber, add medium containing a specific concentration of MCP-1.

    • In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

  • Cell Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope or use a plate reader-based method for quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

    • Plot the data to determine the IC50 value.

Visualizations

cluster_0 CCR2 Signaling Pathway MCP1 MCP-1 (Ligand) CCR2 CCR2 Receptor MCP1->CCR2 Binds to G_protein G-protein Coupling CCR2->G_protein Activates This compound This compound This compound->CCR2 Allosterically Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Cellular Chemotaxis G_protein->Chemotaxis Mediates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Generates Ca_flux Intracellular Ca2+ Mobilization IP3_DAG->Ca_flux Leads to

Caption: this compound Mechanism of Action on the CCR2 Signaling Pathway.

cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed ConfirmOnTarget Confirm On-Target CCR2 Inhibition Start->ConfirmOnTarget DoseResponse Perform Dose-Response Curve ConfirmOnTarget->DoseResponse On-target activity confirmed AlternativeCompound Test Structurally Unrelated CCR2 Antagonist DoseResponse->AlternativeCompound ControlCellLine Use CCR2-Negative Cell Line AlternativeCompound->ControlCellLine OnTarget Likely On-Target or Complex Biology AlternativeCompound->OnTarget Phenotype not replicated OffTarget Likely Off-Target Effect ControlCellLine->OffTarget Phenotype persists ControlCellLine->OnTarget Phenotype absent

Caption: A logical workflow for investigating unexpected experimental results.

References

AZD2423 Technical Support Center: Interpreting Conflicting Study Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the CCR2 antagonist, AZD2423. It addresses the conflicting results observed between preclinical efficacy and clinical trial outcomes in neuropathic pain studies.

Frequently Asked Questions (FAQs)

Q1: this compound showed promising results in preclinical models of neuropathic pain, but failed to demonstrate efficacy in human clinical trials. What are the potential reasons for this discrepancy?

The translational failure of this compound, where efficacy was observed in animal models but not in humans, is a significant challenge in drug development. Several factors could contribute to this discrepancy:

  • Species Differences: The biology of pain and the role of the CCL2/CCR2 axis may differ between rodents and humans. The specific neuropathic pain models used in animals (e.g., nerve ligation) may not fully recapitulate the complex pathology of post-traumatic neuralgia or painful diabetic polyneuropathy in patients.

  • Target Engagement vs. Clinical Efficacy: While clinical trials showed evidence of this compound engaging its target, CCR2 (as indicated by increased plasma CCL2 and reduced monocyte levels), this did not translate into a reduction of the primary endpoint of average pain scores.[1][2] This suggests that CCR2 antagonism alone may be insufficient to produce a clinically meaningful analgesic effect in these patient populations.

  • Patient Population Heterogeneity: The underlying mechanisms of neuropathic pain can vary significantly among patients, even within the same diagnosis. It is possible that this compound may be effective in a specific sub-population of patients with a more pronounced inflammatory component driven by the CCL2/CCR2 pathway.

  • Redundancy in Inflammatory Pathways: Other inflammatory mediators and pathways beyond CCL2/CCR2 may play a more dominant role in human neuropathic pain, compensating for the inhibition of this specific pathway.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): While target engagement was confirmed in the periphery, it is crucial to consider if adequate and sustained target inhibition was achieved in the relevant compartments of the central nervous system (CNS) where pain signaling is processed.

Q2: Were there any signals of efficacy for this compound in the clinical trials?

While this compound did not meet its primary efficacy endpoint of reducing average pain scores on a numerical rating scale (NRS), some secondary endpoints suggested potential effects on certain sensory components of pain.[1][2] In both the post-traumatic neuralgia and painful diabetic polyneuropathy studies, there were trends towards a greater reduction in the Neuropathic Pain Symptom Inventory (NPSI) total score and some of its subscores (e.g., paroxysmal pain, paresthesia/dysesthesia) with the 150mg dose of this compound compared to placebo.[1]

Q3: What does the biomarker data from the clinical trials tell us?

The biomarker data from the clinical trials provided clear evidence of target engagement. Administration of this compound led to a dose-dependent increase in plasma levels of CCL2 (the ligand for CCR2) and a reduction in the mean levels of monocytes. In the post-traumatic neuralgia study, the 150mg dose of this compound reduced mean monocyte levels by approximately 30%. Similarly, in the painful diabetic polyneuropathy study, the 150mg dose resulted in a 27% decrease in monocyte levels. This confirms that this compound was pharmacologically active and interacted with the CCR2 target in humans.

Troubleshooting Experimental Discrepancies

For researchers encountering conflicting results in their own this compound studies, consider the following troubleshooting steps:

  • Re-evaluate Animal Models: Critically assess the relevance of the chosen animal model to the human disease. Consider using multiple models that may represent different aspects of neuropathic pain.

  • Confirm Target Engagement in the CNS: If CNS effects are hypothesized, utilize techniques like microdialysis or ex vivo tissue analysis to confirm that this compound reaches the brain and spinal cord at concentrations sufficient for CCR2 inhibition.

  • Investigate Downstream Signaling: Beyond target binding, assess the modulation of downstream signaling pathways of CCR2 activation to confirm functional antagonism in the tissue of interest.

  • Patient Stratification Biomarkers: In clinical research, consider exploring baseline biomarkers (e.g., plasma CCL2 levels, specific genetic markers) that may identify patient subgroups more likely to respond to CCR2 antagonism.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound
Animal ModelPain TypeEndpointThis compound Effect
Chronic Constriction Injury (CCI)Mechanical HypersensitivityPaw withdrawal thresholdEfficacious
Chung ModelHeat HyperalgesiaPaw withdrawal latencyEfficacious
Table 2: Summary of Clinical Trial Results for this compound
Study PopulationPrimary EndpointThis compound 20mg Change from BaselineThis compound 150mg Change from BaselinePlacebo Change from BaselineOutcome
Post-traumatic NeuralgiaChange in NRS Average Pain Score-1.54-1.53-1.44No significant difference
Painful Diabetic PolyneuropathyChange in NRS Average Pain Score-1.50-1.35-1.61No significant difference
Table 3: Biomarker Changes in this compound Clinical Trials
Study PopulationBiomarkerThis compound 150mg Effect
Post-traumatic NeuralgiaMean Monocyte Levels-30%
Painful Diabetic PolyneuropathyMean Monocyte Levels-27%

Experimental Protocols

Preclinical Neuropathic Pain Models (General Methodology)
  • Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve in rodents, leading to the development of mechanical allodynia and thermal hyperalgesia, mimicking features of neuropathic pain. Pain behaviors are typically assessed using von Frey filaments (for mechanical sensitivity) and the Hargreaves test (for thermal sensitivity).

  • Chung (Spinal Nerve Ligation) Model: This model involves tight ligation of the L5 and/or L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors. Assessment of pain is similar to the CCI model.

Clinical Trial Protocol (Post-traumatic Neuralgia)
  • Study Design: Double-blind, randomized, parallel-group, multicenter study.

  • Patient Population: 133 patients with post-traumatic neuralgia.

  • Treatment Arms:

    • This compound 20mg orally for 28 days.

    • This compound 150mg orally for 28 days.

    • Placebo orally for 28 days.

  • Primary Efficacy Variable: Change in average pain score from a 5-day baseline to the last 5 days of treatment, measured on a 0-10 Numerical Rating Scale (NRS).

  • Secondary Efficacy Measures: NRS worst pain score, Patient Global Impression of Change, pain interference on sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

Clinical Trial Protocol (Painful Diabetic Polyneuropathy)
  • Study Design: Double-blind, randomized, parallel-group, multi-center study.

  • Patient Population: 134 patients with painful diabetic polyneuropathy.

  • Treatment Arms:

    • This compound 20mg orally for 28 days.

    • This compound 150mg orally for 28 days.

    • Placebo orally for 28 days.

  • Primary Efficacy Variable: Change of average pain score from a 5-day baseline to the last 5 days of treatment, measured with an NRS (0-10).

  • Secondary Efficacy Measures: NRS worst pain scores, Patient Global Impression of Change, pain interference on sleep and activity, and the NPSI.

Visualizations

CCL2_CCR2_Signaling_Pathway cluster_peripheral Peripheral Nerve Injury cluster_cns Central Nervous System (Spinal Cord) cluster_drug Drug Intervention NerveInjury Nerve Injury CCL2_Release CCL2 Release (from damaged neurons, immune cells) NerveInjury->CCL2_Release CCL2 CCL2 CCL2_Release->CCL2 travels to CNS CCR2 CCR2 (on microglia, neurons) CCL2->CCR2 binds MicrogliaActivation Microglia Activation CCR2->MicrogliaActivation NeuronalSensitization Neuronal Sensitization (Increased Excitability) CCR2->NeuronalSensitization PainTransmission Increased Pain Transmission MicrogliaActivation->PainTransmission releases pro-inflammatory mediators NeuronalSensitization->PainTransmission This compound This compound This compound->CCR2 antagonizes

Caption: Proposed signaling pathway of CCL2/CCR2 in neuropathic pain and the point of intervention for this compound.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials AnimalModel Induce Neuropathic Pain (e.g., CCI, Chung models) Treatment_Preclinical Administer this compound or Vehicle AnimalModel->Treatment_Preclinical BehavioralTesting Assess Pain Behavior (Mechanical & Thermal Sensitivity) Treatment_Preclinical->BehavioralTesting Efficacy_Preclinical Positive Efficacy Observed BehavioralTesting->Efficacy_Preclinical Efficacy_Clinical No Efficacy on Primary Endpoint (Some signal on secondary endpoints) PatientRecruitment Recruit Patients (Post-traumatic Neuralgia or Painful Diabetic Polyneuropathy) Randomization Randomize to this compound (20mg, 150mg) or Placebo PatientRecruitment->Randomization Treatment_Clinical 28-Day Treatment Period Randomization->Treatment_Clinical EndpointAssessment Assess Primary (NRS Pain) & Secondary (NPSI) Endpoints Treatment_Clinical->EndpointAssessment EndpointAssessment->Efficacy_Clinical

Caption: Contrasting workflows and outcomes of preclinical versus clinical studies of this compound.

Logical_Relationship cluster_reasons Potential Explanations Preclinical_Efficacy Preclinical Efficacy (Rodent Models) Conflicting_Result Conflicting Results Preclinical_Efficacy->Conflicting_Result Target_Engagement Target Engagement in Humans (Biomarker evidence) Target_Engagement->Conflicting_Result Clinical_Failure Clinical Trial Failure (Primary Endpoint Not Met) Conflicting_Result->Clinical_Failure Species_Differences Species Differences Conflicting_Result->Species_Differences Model_Limitations Animal Model Limitations Conflicting_Result->Model_Limitations Patient_Heterogeneity Patient Heterogeneity Conflicting_Result->Patient_Heterogeneity Pathway_Redundancy Pathway Redundancy Conflicting_Result->Pathway_Redundancy

Caption: Logical relationship illustrating the conflict between preclinical efficacy, target engagement, and clinical outcomes.

References

Improving the translational validity of AZD2423 preclinical data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the translational validity of preclinical data for the CCR2 antagonist, AZD2423.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] As a negative allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand binding site, inhibiting receptor signaling. CCR2 is a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathophysiology of neuropathic pain.[2][3]

Q2: What is the rationale for targeting CCR2 in neuropathic pain?

Preclinical studies have suggested that the chemokine CCL2 (also known as MCP-1), the primary ligand for CCR2, is upregulated following nerve injury and contributes to the development and maintenance of neuropathic pain.[4] By blocking the CCL2/CCR2 signaling axis, CCR2 antagonists like this compound are expected to reduce the infiltration of immune cells and the release of pro-inflammatory factors, thereby alleviating pain.

Q3: What were the key findings from the preclinical efficacy studies of this compound?

Preclinical studies in rodent models of neuropathic pain demonstrated that this compound was effective at reducing pain-like behaviors.[5] For example, in the Chung model of neuropathic pain in rats, this compound showed a dose-dependent reversal of heat hyperalgesia.

Q4: What were the outcomes of the clinical trials with this compound for neuropathic pain?

Despite promising preclinical data, Phase IIa clinical trials in patients with post-traumatic neuralgia and painful diabetic neuropathy (PDN) did not show a significant analgesic effect of this compound compared to placebo on the primary endpoint of average pain scores. Interestingly, there was evidence of target engagement, as indicated by a reduction in monocyte levels in the blood of patients treated with this compound.

Troubleshooting Guide: Bridging the Preclinical-Clinical Gap

This guide addresses common challenges and questions that may arise when interpreting and attempting to replicate or build upon the preclinical data for this compound, particularly in light of its clinical trial outcomes.

Issue 1: Discrepancy between preclinical efficacy in rodent models and lack of efficacy in human trials.

  • Possible Cause 1: Species differences in CCR2 pharmacology.

    • Question: Could differences between rat and human CCR2 receptors explain the translational failure?

    • Answer: While not definitively proven for this compound, species differences in receptor pharmacology are a known challenge in chemokine receptor drug development. It is crucial to confirm that the binding affinity and functional activity of this compound are comparable between the rodent species used in preclinical models and human CCR2. Minor differences in amino acid sequences within the allosteric binding site could lead to significant changes in drug potency and efficacy.

  • Possible Cause 2: Pharmacokinetic and pharmacodynamic (PK/PD) disconnect.

    • Question: Was the drug exposure in preclinical models predictive of the exposure in humans?

    • Answer: The achieved plasma levels of this compound in the clinical trials were reported to be in line with predictions from data in healthy volunteers. However, it is important to scrutinize the free drug concentrations at the site of action (peripheral nerve, spinal cord) in the preclinical models and compare them to the estimated free concentrations in human tissues. A presentation on this compound indicated that in the rat pain model, peripheral receptor occupancy was estimated at 80% with 17% in the central nervous system, while in the human trials, the calculated peripheral and central receptor occupancies were 97% and 90%, respectively. This suggests that while peripheral target engagement was high in both, the central engagement might have differed significantly.

  • Possible Cause 3: Limitations of the preclinical models.

    • Question: Do the animal models of neuropathic pain fully recapitulate the human condition?

    • Answer: Animal models, such as the spinal nerve ligation (Chung) model, are valuable tools but may not fully capture the complexity and heterogeneity of human neuropathic pain. The underlying pathophysiology of pain in these models may differ from that in patients with long-standing diabetic neuropathy or post-traumatic neuralgia. Researchers should consider using multiple, mechanistically distinct animal models to build a more robust preclinical data package.

Issue 2: Unexpected or inconsistent results in in vitro assays.

  • Question: My in vitro chemotaxis or calcium flux assay results with this compound are not consistent. What could be the issue?

    • Answer:

      • Cell Line and Passage Number: The responsiveness of cell lines like THP-1 to chemokines can vary with passage number. It is recommended to use cells within a defined low passage number range.

      • Assay Conditions: Ensure that assay parameters such as chemokine concentration, incubation time, and cell density are optimized and consistent. For chemotaxis assays, the choice of filter pore size and coating can also impact results.

      • Negative Allosteric Modulator Properties: As a negative allosteric modulator, the inhibitory effect of this compound may be influenced by the concentration of the orthosteric ligand (CCL2). Ensure you are using a consistent and appropriate concentration of CCL2 in your functional assays.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemLigandIC50Reference
CCR2 Ca2+ FluxNot SpecifiedNot Specified1.2 nM
ChemotaxisTHP-1 cellsMCP-14 nM

Table 2: In Vivo Efficacy and Receptor Occupancy of this compound

Animal ModelEfficacy EndpointThis compound EffectReceptor Occupancy (Rat)Receptor Occupancy (Human, Calculated)Reference
Chung Heat Hyperalgesia (Rat)Reversal of heat hyperalgesia80% reversalPeripheral: 80%, Central: 17%Peripheral: 97%, Central: 90%

Experimental Protocols

In Vitro Calcium Flux Assay for CCR2 Antagonism

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

  • Cell Preparation:

    • Culture a human cell line stably expressing CCR2 (e.g., HEK293-CCR2 or THP-1) to 80-90% confluency.

    • Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Assay Procedure:

    • Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FlexStation or FLIPR).

    • Initiate the reading and, after establishing a baseline fluorescence, add a pre-determined concentration of the CCR2 agonist CCL2 (MCP-1) to all wells.

    • Continue to measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to calcium mobilization.

    • Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

THP-1 Chemotaxis Assay

This protocol describes a common method for assessing the effect of CCR2 antagonists on monocyte migration.

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain the cell density between 1x10^5 and 1x10^6 cells/mL.

  • Assay Setup:

    • Use a transwell migration plate with a polycarbonate membrane (e.g., 5 µm pore size).

    • In the lower chamber, add assay medium (e.g., serum-free RPMI) containing a chemoattractant concentration of CCL2 (MCP-1). Also include wells with assay medium alone as a negative control.

    • In the upper chamber, add THP-1 cells that have been pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescent dye can be used to label the cells, and migration can be quantified using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of CCL2-induced chemotaxis for each concentration of this compound.

    • Determine the IC50 value from the concentration-response curve.

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This is a surgical model and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Surgical Procedure:

    • Make a dorsal midline incision at the level of the lumbar spine.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

    • Close the muscle and skin layers with sutures or staples.

    • Administer post-operative analgesics as required.

  • Behavioral Testing:

    • Allow the animals to recover for at least 3-7 days post-surgery.

    • Assess the development of neuropathic pain-like behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).

    • Once a stable baseline of hypersensitivity is established, administer this compound or vehicle orally.

    • Perform behavioral testing at various time points after drug administration to evaluate its analgesic effect.

  • Data Analysis:

    • The withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is recorded.

    • The percentage reversal of hypersensitivity is calculated relative to the pre-drug baseline and the response of sham-operated or naive animals.

    • Dose-response curves can be generated to determine the effective dose (ED50).

Mandatory Visualizations

AZD2423_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates This compound This compound (Negative Allosteric Modulator) This compound->CCR2 Binds to allosteric site This compound->G_Protein Inhibits Ca_Flux Calcium Flux G_Protein->Ca_Flux Leads to Chemotaxis Chemotaxis (Monocyte Recruitment) G_Protein->Chemotaxis Leads to

Caption: this compound Signaling Pathway

Translational_Validity_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Translational Analysis In_Vitro In Vitro Assays (e.g., Calcium Flux, Chemotaxis) In_Vivo In Vivo Animal Models (e.g., Chung Model) In_Vitro->In_Vivo PK_PD Preclinical PK/PD (Rodent) In_Vivo->PK_PD Compare_Efficacy Compare Efficacy (Preclinical vs. Clinical) In_Vivo->Compare_Efficacy Phase_I Phase I (Safety & PK in Humans) PK_PD->Phase_I Compare_PK Compare PK/PD (Rodent vs. Human) PK_PD->Compare_PK Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_I->Compare_PK Phase_II->Compare_Efficacy Identify_Gaps Identify Translational Gaps (e.g., Species Differences, Model Limitations) Compare_PK->Identify_Gaps Compare_Efficacy->Identify_Gaps

Caption: this compound Translational Validity Workflow

References

Reasons for AZD2423 clinical trial failure despite target engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD2423. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot potential issues related to the clinical trial outcomes of this compound, a selective antagonist of the C-C chemokine receptor 2 (CCR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Its intended mechanism of action is to block the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to CCR2. This interaction is a key component of the inflammatory cascade, responsible for the recruitment of monocytes and other immune cells to sites of inflammation and nerve injury. By inhibiting this pathway, this compound was hypothesized to reduce neuroinflammation and thereby alleviate neuropathic pain.

Q2: For which indications were the this compound clinical trials conducted?

This compound was evaluated in Phase IIa clinical trials for the treatment of two main conditions:

  • Posttraumatic Neuralgia (PTN)

  • Painful Diabetic Neuropathy (PDN)[1]

Q3: What were the primary outcomes of the this compound clinical trials?

The clinical trials for both posttraumatic neuralgia and painful diabetic neuropathy failed to meet their primary efficacy endpoints.[1][2] There was no statistically significant difference in the change of the average pain score, as measured by the Numerical Rating Scale (NRS), between the this compound treatment groups and the placebo group.[1][3]

Q4: Was there evidence of target engagement in the clinical trials?

Yes, there was clear and consistent evidence of target engagement in the clinical trials. This was demonstrated by two key biomarkers:

  • Increased plasma levels of CCL2: Administration of this compound led to a dose-dependent increase in the plasma concentration of CCL2. This is an expected consequence of blocking the CCR2 receptor, as it prevents the ligand from binding and being internalized by cells, leading to its accumulation in the plasma.

  • Reduced monocyte levels: A notable reduction in the mean levels of circulating monocytes was observed in patients treated with this compound. Specifically, the 150mg dose of this compound resulted in a monocyte reduction of approximately 27-30%. Since monocytes express CCR2 and their migration is dependent on CCL2 signaling, this reduction served as a direct pharmacodynamic indicator of CCR2 inhibition.

Q5: Why did the this compound clinical trials fail despite successful target engagement?

The disconnect between target engagement and clinical efficacy is a critical point of investigation. Several hypotheses have been proposed:

  • Redundancy in the Chemokine System: The chemokine system is highly complex and redundant. It's possible that other chemokines and their receptors can compensate for the blockade of the CCL2/CCR2 axis, maintaining the inflammatory and pain-perpetuating processes.

  • Species Differences: While this compound showed efficacy in preclinical rodent models of neuropathic pain, the underlying biology of pain and inflammation may differ significantly between rodents and humans. The CCL2/CCR2 axis might play a less critical role in human neuropathic pain than predicted by the animal models.

  • Complexity of Neuropathic Pain: Neuropathic pain is a multifactorial condition involving various pathways and mechanisms. It is possible that targeting only the CCL2/CCR2 pathway is insufficient to produce a clinically meaningful analgesic effect in a broad population of patients with posttraumatic neuralgia or painful diabetic neuropathy.

  • Insufficient Central Nervous System (CNS) Penetration: While there was strong evidence of peripheral target engagement, it is possible that the concentration of this compound in the central nervous system was not sufficient to modulate the central sensitization component of neuropathic pain.

  • Patient Population Heterogeneity: The clinical trial populations for both posttraumatic neuralgia and painful diabetic neuropathy were likely heterogeneous in terms of the underlying mechanisms driving their pain. This compound might be effective only in a specific sub-population of patients where the CCL2/CCR2 axis is the predominant driver of their symptoms.

Troubleshooting Guides

Guide 1: Interpreting Preclinical and Clinical Data

This guide provides a summary of key quantitative data to aid in the interpretation of this compound's activity profile.

Table 1: Preclinical and Clinical Quantitative Data Summary for this compound

ParameterValueSpecies/SystemReference
Preclinical Data
CCR2 Binding IC502.6 nMHuman
CCR2 Ca2+ Flux IC501.2 nMHuman
CCR2 Chemotaxis IC504.4 nMHuman
Rat CCR2 Ca2+ Flux IC50607 nMRat
EC50 (CCI Model - Plasma)191 nM (total), 33 nM (free)Rat
EC50 (CCI Model - Brain)63 nM (total), 3.8 nM (free)Rat
Clinical Trial Data (Posttraumatic Neuralgia)
Change in NRS (20mg this compound)-1.54Human
Change in NRS (150mg this compound)-1.53Human
Change in NRS (Placebo)-1.44Human
Monocyte Reduction (150mg)~30%Human
Clinical Trial Data (Painful Diabetic Neuropathy)
Change in NRS (20mg this compound)-1.50Human
Change in NRS (150mg this compound)-1.35Human
Change in NRS (Placebo)-1.61Human
Monocyte Reduction (150mg)~27%Human
Guide 2: Key Experimental Protocols

This section details the methodologies for the key experiments cited in the this compound studies.

Protocol 2.1: Measurement of Plasma CCL2 Levels

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Procedure:

    • Sample Collection: Whole blood was collected from patients into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Separation: The blood samples were centrifuged to separate the plasma from the blood cells.

    • ELISA Assay: Commercially available ELISA kits for human CCL2/MCP-1 were used. The plasma samples were diluted as per the kit's instructions and added to microplate wells pre-coated with a monoclonal antibody specific for human CCL2.

    • Detection: After incubation and washing steps, an enzyme-linked polyclonal antibody specific for human CCL2 was added. Following another incubation and wash, a substrate solution was added to the wells, resulting in color development in proportion to the amount of CCL2 bound.

    • Quantification: The color intensity was measured using a microplate reader at a specific wavelength. The concentration of CCL2 in the plasma samples was determined by comparing the optical density of the samples to a standard curve generated with known concentrations of recombinant human CCL2.

Protocol 2.2: Monocyte Counting

  • Method: Automated Hematology Analyzer or Flow Cytometry

  • Procedure (using Automated Hematology Analyzer):

    • Sample Collection: A whole blood sample was collected in an EDTA tube.

    • Analysis: The sample was processed by an automated hematology analyzer. These instruments use a combination of technologies, such as electrical impedance and laser light scattering, to differentiate and count the various types of white blood cells, including monocytes.

    • Reporting: The analyzer provides a differential white blood cell count, which includes the absolute number and the percentage of monocytes.

  • Procedure (using Flow Cytometry for Confirmation):

    • Sample Preparation: A whole blood sample was incubated with a cocktail of fluorescently labeled antibodies specific for cell surface markers, including a marker for monocytes (e.g., CD14) and a pan-leukocyte marker (e.g., CD45).

    • Red Blood Cell Lysis: The red blood cells were lysed to allow for the analysis of the white blood cells.

    • Flow Cytometry Analysis: The sample was run through a flow cytometer, where individual cells pass through a laser beam. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of the monocyte population based on their specific marker expression.

Visualizations

Diagram 1: CCR2 Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Ligand) CCR2 CCR2 (G-Protein Coupled Receptor) CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Inflammation, Chemotaxis, Cell Survival) PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription JAK_STAT->Transcription MAPK->Transcription This compound This compound (Antagonist) This compound->CCR2 Blocks

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Target Engagement Assessment

Target_Engagement_Workflow cluster_patient Patient cluster_lab Laboratory Analysis Patient Patient with Neuropathic Pain Dosing This compound Administration (20mg or 150mg daily for 28 days) Patient->Dosing Blood_Draw Blood Sample Collection Dosing->Blood_Draw Centrifugation Centrifugation Blood_Draw->Centrifugation Plasma Plasma Centrifugation->Plasma Blood_Cells Blood Cells Centrifugation->Blood_Cells ELISA CCL2 ELISA Plasma->ELISA Hematology_Analyzer Monocyte Count (Hematology Analyzer/Flow Cytometry) Blood_Cells->Hematology_Analyzer CCL2_Result Increased Plasma CCL2 ELISA->CCL2_Result Monocyte_Result Decreased Monocyte Count Hematology_Analyzer->Monocyte_Result Target_Engagement Evidence of Target Engagement CCL2_Result->Target_Engagement Monocyte_Result->Target_Engagement Trial_Outcome_Logic cluster_hypothesis Initial Hypothesis cluster_evidence Clinical Trial Evidence cluster_reasons Potential Reasons for Discrepancy Hypothesis Blockade of CCR2 with this compound will reduce neuroinflammation and alleviate neuropathic pain. Target_Engagement Target Engagement Confirmed (Increased CCL2, Decreased Monocytes) Hypothesis->Target_Engagement Tested Efficacy_Outcome Primary Efficacy Endpoint Not Met (No significant reduction in pain scores) Hypothesis->Efficacy_Outcome Tested Reason1 Redundancy of Chemokine System Efficacy_Outcome->Reason1 Reason2 Species Differences (Rodent vs. Human) Efficacy_Outcome->Reason2 Reason3 Complexity of Human Neuropathic Pain Efficacy_Outcome->Reason3 Reason4 Insufficient CNS Penetration Efficacy_Outcome->Reason4 Conclusion Conclusion: Targeting CCR2 alone is insufficient for broad analgesic efficacy in PTN and PDN. Reason1->Conclusion Reason2->Conclusion Reason3->Conclusion Reason4->Conclusion

References

Navigating the Translational Gap: A Technical Guide to Overcoming Species Differences in AZD2423 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering species-dependent efficacy with the CCR2 antagonist, AZD2423. The well-documented discrepancy between robust analgesic effects in preclinical rodent models and the lack of efficacy in human clinical trials for neuropathic pain necessitates a deeper understanding of the underlying factors. This guide offers troubleshooting insights, detailed experimental protocols, and comparative data to inform your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo rodent study with this compound shows significant pain relief, but this wasn't replicated in human trials. Why?

A1: This is a known issue with this compound and other CCR2 antagonists. The discrepancy is likely multifactorial. Potential reasons, which should be systematically investigated, include:

  • Species-Specific Pharmacodynamics: There is a notable difference in the in vitro potency of this compound between humans and rats. The IC50 for inhibiting calcium flux in human CCR2 is significantly lower (more potent) than in rat CCR2. This suggests that the drug interacts with the human target more effectively at a molecular level.

  • Pharmacokinetic Differences: While detailed comparative pharmacokinetic data is not publicly available, differences in absorption, distribution, metabolism, and excretion (ADME) between rodents and humans can lead to different levels of drug exposure at the target site.

  • Differential Metabolism: The way this compound is metabolized may differ between species. In vitro studies comparing metabolism in human and rodent liver microsomes can help identify species-specific metabolites that may have different activities or clearance rates.

  • Target Redundancy and Pathway Differences: The chemokine system is complex and may have redundancies in humans that are not as prominent in rodent models of neuropathic pain. The specific contribution of the CCR2/CCL2 axis to neuropathic pain may differ between species.

Q2: How can I assess if my experimental system is sensitive to these species differences?

A2: To troubleshoot, consider the following:

  • In Vitro Potency Confirmation: If possible, test the potency of this compound on both human and the specific rodent species' CCR2 receptors in your own cellular assays (e.g., calcium flux or chemotaxis assays). This will confirm the differential potency observed in the literature.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If you have the capabilities, conducting PK/PD studies in your rodent models is crucial. Measure plasma and, if possible, central nervous system (CNS) concentrations of this compound and correlate them with the observed analgesic effect. This will help establish the exposure-response relationship in your model.

  • Humanized Models: For more advanced investigations, consider using humanized mouse models that express human CCR2. This can help to dissect the pharmacodynamic differences from the pharmacokinetic and metabolic differences.

Q3: Where can I find detailed protocols for the preclinical neuropathic pain models used to test this compound?

A3: The Spinal Nerve Ligation (SNL) or "Chung" model is a commonly used and well-validated model for inducing neuropathic pain in rats. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation: Comparative Efficacy and Potency of this compound

The following tables summarize the available quantitative data to highlight the species differences in this compound efficacy.

Table 1: In Vitro Potency of this compound

ParameterHumanRat
CCR2 Binding IC50 2.6 nMNot Available
CCR2 Ca2+ Flux IC50 1.2 nM607 nM

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of this compound in a Rat Neuropathic Pain Model

ModelParameterValue
Chung Heat Hyperalgesia EC50 (Plasma, Total) 191 nM
EC50 (Plasma, Free) 33 nM
EC50 (Brain, Total) 63 nM
EC50 (Brain, Free) 3.8 nM

Data from an AstraZeneca presentation.

Table 3: Human Clinical Trial Data for Neuropathic Pain

IndicationDoseOutcomeTarget Engagement
Posttraumatic Neuralgia 20 mg & 150 mg daily for 28 daysNo significant difference in average pain score vs. placebo.[1]150 mg dose led to a ~30% reduction in mean monocyte levels.[1]
Painful Diabetic Neuropathy 20 mg & 150 mg daily for 28 daysNo significant difference in average pain score vs. placebo.[2]150 mg dose led to a ~27% reduction in mean monocyte levels.[2]

Experimental Protocols

Protocol: Rat Spinal Nerve Ligation (SNL) / Chung Model

This surgical model is designed to induce peripheral neuropathic pain by ligating the L5 and L6 spinal nerves.

Materials:

  • Male/female Sprague Dawley rats (100-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Silk ligature material

  • Wound clips or sutures

  • Post-operative analgesics and care as per institutional guidelines

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Shave and sterilize the dorsal lumbar region.

  • Make a dorsal midline skin incision to expose the vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L6 transverse process.

  • Remove the L6 transverse process to visualize the L4 to L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves from the surrounding tissue.

  • Tightly ligate the L5 and L6 spinal nerves with a silk ligature. Ensure the ligation is secure.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Provide post-operative care, including analgesia and monitoring, as per your IACUC protocol. A minimum 3-day post-operative holding period is recommended before behavioral testing.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined using a method such as the up-down method.

  • Thermal Hyperalgesia: Can be assessed using a plantar test apparatus to measure the latency to paw withdrawal from a radiant heat source.

Visualizing Key Concepts

To further clarify the underlying mechanisms and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_ligand CCL2 (MCP-1) cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound (Negative Allosteric Modulator) This compound->CCR2 Inhibits Ca_Flux Calcium Flux G_Protein->Ca_Flux Chemotaxis Cell Migration (Chemotaxis) Ca_Flux->Chemotaxis

Caption: Mechanism of Action of this compound on the CCR2 Signaling Pathway.

Experimental_Workflow A Rodent Model Selection (e.g., Sprague Dawley Rat) B Spinal Nerve Ligation (SNL) Surgery A->B C Post-Operative Recovery (min. 3 days) B->C D Baseline Behavioral Testing (von Frey, Plantar Test) C->D E This compound Administration (or Vehicle Control) D->E F Post-Treatment Behavioral Testing E->F G Data Analysis (Comparison of Paw Withdrawal Threshold/Latency) F->G

Caption: Preclinical Experimental Workflow for Testing this compound in a Neuropathic Pain Model.

Logical_Relationship A Preclinical Efficacy in Rodents C Species Differences A->C B Lack of Efficacy in Humans B->C D Pharmacodynamics (e.g., Receptor Affinity) C->D E Pharmacokinetics (ADME) C->E F Metabolism C->F G Target Biology (e.g., Pathway Redundancy) C->G

Caption: Key Factors Contributing to the Translational Failure of this compound.

References

Mitigating potential AZD2423-induced artifacts in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential artifacts when using the CCR2 antagonist, AZD2423, in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions as a non-competitive negative allosteric modulator, meaning it binds to a site on the receptor different from the endogenous ligand binding site to inhibit receptor activation.[1][2] The primary role of the CCR2 pathway is to mediate the migration of monocytes and other immune cells in response to its ligand, CCL2 (also known as MCP-1).[3]

Q2: What are the key signaling pathways downstream of CCR2 that are inhibited by this compound?

A2: Upon binding of its ligand CCL2, CCR2 activates several downstream signaling cascades. This compound is expected to inhibit these pathways. Key pathways include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT3 pathway.[3] These pathways are crucial for processes such as cell migration, survival, and angiogenesis.

Q3: What are the known IC₅₀ values for this compound?

A3: The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency. For this compound, the following values have been reported:

  • CCR2 binding IC₅₀: 3.5 nM

  • CCR2 Ca²⁺ flux IC₅₀: 5.8 nM

  • CCR2 chemotaxis IC₅₀: 4.4 nM

It is important to note that the optimal concentration for your specific cell-based assay may be higher and should be determined empirically.

Q4: What are potential sources of artifacts when using small molecule inhibitors like this compound?

A4: Potential artifacts can arise from several sources, including:

  • Off-target effects: The inhibitor may interact with other proteins besides CCR2, especially at higher concentrations.

  • Compound insolubility: The compound may precipitate in aqueous assay media, leading to a lower effective concentration and potential for false negatives.

  • Cytotoxicity: At certain concentrations, the compound may be toxic to cells, leading to effects that are not related to its on-target activity.

  • Direct assay interference: The compound may directly interfere with the assay components, such as antibodies in an ELISA or the fluorescence of a reporter molecule.

Q5: What initial steps should I take to ensure the quality of my this compound experiments?

A5: To ensure reliable and reproducible data, consider the following:

  • Solubility check: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your aqueous experimental medium, ensure the final solvent concentration is low (typically <0.5% v/v) and does not affect your assay. Visually inspect for any precipitation.

  • Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. This helps to identify a concentration that is effective on-target without causing significant off-target or toxic effects.

  • Include proper controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your compound), an untreated control, and a positive control if available.

Troubleshooting Guides

Issue 1: Unexpected Results in a Cytokine Release Assay

Question: I am using this compound to block CCL2-induced cytokine release from macrophages. However, I am seeing a general suppression of all cytokines, not just those expected to be downstream of CCR2 activation. How can I troubleshoot this?

Answer: This issue could be due to cytotoxicity or off-target effects. The following steps can help you identify the cause.

Troubleshooting Workflow

  • Assess Cell Viability: First, rule out that the observed effect is due to this compound-induced cell death.

  • Check for Direct Assay Interference: Ensure the compound is not directly interfering with your cytokine detection method.

  • Validate On-Target vs. Off-Target Effects: Use control experiments to confirm the specificity of the observed inhibition.

Data Presentation: Hypothetical Troubleshooting Data

Table 1: Cell Viability Assessment using an MTS Assay

This compound Concentration% Cell Viability (Relative to Vehicle Control)
0 µM (Vehicle)100%
0.1 µM98%
1 µM95%
10 µM65%
50 µM20%

Table 2: Distinguishing On-Target vs. Off-Target Effects

ConditionCytokine A (CCR2-dependent)Cytokine B (CCR2-independent)
UntreatedBaselineBaseline
CCL2 aloneHighBaseline
CCL2 + this compound (1 µM)LowBaseline
LPS aloneHighHigh
LPS + this compound (1 µM)HighHigh
LPS + this compound (10 µM)LowLow

Experimental Protocols

  • Protocol 1: Cell Viability Assay in the Presence of this compound

    • Cell Plating: Seed your cells (e.g., macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO). Replace the old media with the media containing the different concentrations of this compound.

    • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24 hours).

    • Assay: Perform a cell viability assay, such as an MTS or MTT assay, according to the manufacturer's instructions.

    • Data Analysis: Normalize the data to your vehicle control to determine the percentage of viable cells at each concentration.

Issue 2: Inconsistent Results in Cell Migration Assays

Question: I am performing a chemotaxis assay using a transwell system to measure the effect of this compound on monocyte migration towards a CCL2 gradient. My results are highly variable between experiments. What could be the cause?

Answer: Inconsistent results in migration assays can be due to several factors, including compound instability, sub-optimal assay setup, or the compound affecting baseline cell motility.

Troubleshooting Workflow

  • Confirm Compound Stability and Solubility: Ensure the compound is stable and soluble in your assay medium throughout the experiment.

  • Optimize Assay Conditions: Verify that your CCL2 concentration is optimal for inducing migration.

  • Assess Chemokinetic Effects: Determine if this compound is affecting random cell migration (chemokinesis) in addition to directed migration (chemotaxis).

Data Presentation: Hypothetical Troubleshooting Data

Table 3: Assessing Chemokinetic vs. Chemotactic Effects

Condition in Lower ChamberCondition in Upper ChamberMigrated Cells (Relative to Control)Interpretation
Medium (no CCL2)Medium + Vehicle1.0Baseline random migration
CCL2Medium + Vehicle8.5Chemotaxis (directed migration)
CCL2Medium + this compound (1 µM)1.2Inhibition of chemotaxis
Medium (no CCL2)Medium + this compound (1 µM)1.1No effect on chemokinesis
CCL2 + this compound (1 µM)Medium + this compound (1 µM)0.9Confirms no effect on chemokinesis

Experimental Protocols

  • Protocol 2: Control Experiment for Assessing Chemokinesis

    • Assay Setup: Use a transwell migration system.

    • Control for Chemotaxis:

      • Add medium containing CCL2 to the lower chamber.

      • Add cells suspended in medium with either vehicle or this compound to the upper chamber.

    • Control for Chemokinesis:

      • Add medium without CCL2 to the lower chamber.

      • Add cells suspended in medium with either vehicle or this compound to the upper chamber.

    • Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 2-4 hours).

    • Quantification: Quantify the number of cells that have migrated to the lower chamber.

    • Data Analysis: Compare the migration in the presence of this compound to the vehicle control in both the chemotaxis and chemokinesis setups.

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein (Gi/o) CCR2->G_protein Activates CCL2 CCL2 CCL2->CCR2 Binds & Activates This compound This compound (Allosteric Antagonist) This compound->CCR2 Inhibits PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Downstream Cell Migration, Survival, Angiogenesis PI3K_AKT->Downstream MAPK_p38->Downstream JAK_STAT->Downstream

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Viability 1. Is the compound cytotoxic at the tested concentration? Start->Check_Viability Check_Interference 2. Does the compound interfere directly with the assay readout? Check_Viability->Check_Interference No Cytotoxicity_Yes Cytotoxicity is the likely cause. Lower concentration. Check_Viability->Cytotoxicity_Yes Yes Validate_Specificity 3. Is the effect specific to the intended target? Check_Interference->Validate_Specificity No Interference_Yes Artifact is likely. Use orthogonal assay. Check_Interference->Interference_Yes Yes Specificity_No Off-target effect is likely. Use lower concentration or a more specific inhibitor. Validate_Specificity->Specificity_No No On_Target Result is likely a valid on-target effect. Validate_Specificity->On_Target Yes

Caption: Logical workflow for troubleshooting unexpected results with this compound.

On_Off_Target_Logic Phenotype Observed Phenotype (e.g., Inhibition of cell function) Dose_Response Does the phenotype show a clear dose-response relationship? Phenotype->Dose_Response Secondary_Inhibitor Is the phenotype replicated with a structurally different CCR2 antagonist? Dose_Response->Secondary_Inhibitor Yes Conclusion_Off_Target High probability of OFF-TARGET effect Dose_Response->Conclusion_Off_Target No Rescue_Experiment Can the phenotype be rescued by overexpressing a resistant CCR2 mutant? Secondary_Inhibitor->Rescue_Experiment Yes Secondary_Inhibitor->Conclusion_Off_Target No Conclusion_On_Target Strong evidence for ON-TARGET effect Rescue_Experiment->Conclusion_On_Target Yes Rescue_Experiment->Conclusion_Off_Target No

Caption: Decision tree for distinguishing on-target vs. off-target effects.

References

AZD2423 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, dissolution, and use of AZD2423 powder. The following information is designed to address common challenges and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended method for storing this compound powder?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation can occur during the preparation of this compound solutions. To aid dissolution, gentle heating and/or sonication can be applied. It is crucial to ensure the compound is fully dissolved before use in any experiment to guarantee accurate concentration and activity.

Q3: I'm preparing a stock solution in DMSO. Are there any special considerations?

Yes, when preparing a stock solution in DMSO, it is recommended to use a newly opened bottle of hygroscopic DMSO. The water content in older DMSO can significantly impact the solubility of this compound. For in vitro studies, a concentration of 100 mg/mL (234.78 mM) in DMSO can be achieved with the aid of ultrasonication.

Q4: How should I store my prepared this compound stock solutions?

Prepared stock solutions of this compound in solvent should be stored at -80°C for up to six months or at -20°C for up to one month. When stored at -80°C, it is recommended to use the solution within six months.

Q5: For my in vivo experiments, can I prepare the working solution in advance?

It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure its stability and efficacy.

Physicochemical and Solubility Data

PropertyValueReference
Molecular Weight425.93 g/mol [1]
AppearanceSolid powder[1]
Purity>98%[1]
Solubility
DMSO100 mg/mL (234.78 mM) (with ultrasonic)[2]
In Vivo Formulation 1 ≥ 2.5 mg/mL (5.87 mM)[2]
Solvents10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Formulation 2 ≥ 2.5 mg/mL (5.87 mM)
Solvents10% DMSO, 90% (20% SBE-β-CD in Saline)
In Vivo Formulation 3 ≥ 2.5 mg/mL (5.87 mM)
Solvents10% DMSO, 90% Corn Oil

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of fresh, hygroscopic DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Store the stock solution at -80°C or -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of an In Vivo Working Solution (Example: Formulation 1)

This protocol provides an example for preparing a 1 mL working solution.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline (0.9% w/v sodium chloride in ddH₂O) to bring the final volume to 1 mL.

  • The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare this working solution fresh on the day of the experiment.

Visualized Workflows and Pathways

Experimental workflow for preparing this compound solutions.

This compound is a negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). The binding of the chemokine ligand CCL2 (also known as MCP-1) to CCR2 initiates a signaling cascade that is implicated in inflammatory responses. This compound blocks this interaction and subsequent downstream signaling.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CCR2 CCR2 Receptor G_Protein G-protein CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cellular_Response Cellular Responses (Migration, Proliferation, Cytokine Production) JAK_STAT->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to CCR2 Antagonists: AZD2423 vs. Cenicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent C-C chemokine receptor 2 (CCR2) antagonists: AZD2423, a selective CCR2 antagonist, and cenicriviroc, a dual antagonist of CCR2 and CCR5. This document summarizes their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in key studies.

Introduction to CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade. This signaling axis is crucial for the recruitment of monocytes and macrophages to sites of inflammation and tissue injury, contributing to the pathogenesis of various inflammatory and fibrotic diseases. Antagonism of CCR2 is, therefore, a promising therapeutic strategy for a range of conditions, including non-alcoholic steatohepatitis (NASH), diabetic neuropathy, and certain cancers. This guide focuses on a comparative analysis of this compound and cenicriviroc, two small molecule inhibitors that have been evaluated in clinical trials.

Mechanism of Action

Both this compound and cenicriviroc function by blocking the CCR2 signaling pathway, thereby inhibiting the migration of monocytes and macrophages. However, they differ in their receptor selectivity.

  • This compound is a selective, non-competitive negative allosteric modulator of CCR2.[1] Its high selectivity for CCR2 suggests a targeted approach to inhibiting monocyte-driven inflammation.

  • Cenicriviroc (CVC) is a dual antagonist of both CCR2 and CCR5.[2][3] This dual activity may offer a broader therapeutic effect, as CCR5 is also implicated in inflammatory and fibrotic processes, as well as being a co-receptor for HIV entry into cells.

The CCR2 signaling pathway, targeted by both molecules, is integral to monocyte recruitment and inflammation.

cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein activation CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds to This compound This compound This compound->CCR2 Inhibits Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 Inhibits Signaling_Cascades Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) G_protein->Signaling_Cascades Monocyte_Chemotaxis Monocyte Chemotaxis & Recruitment Signaling_Cascades->Monocyte_Chemotaxis Inflammation_Fibrosis Inflammation & Fibrosis Monocyte_Chemotaxis->Inflammation_Fibrosis

Figure 1: Simplified CCR2 Signaling Pathway and Points of Inhibition.

Preclinical Data Comparison

Preclinical studies provide foundational data on the potency, selectivity, and efficacy of drug candidates.

ParameterThis compoundCenicriviroc
Target(s) CCR2CCR2 and CCR5
Mechanism Non-competitive negative allosteric modulatorAntagonist
IC50 (CCR2 Ca2+ flux) 1.2 nM[1]Not explicitly reported in the same assay format
IC50 (MCP-1 induced chemotaxis) 4 nM (THP-1 cells)[1]Not explicitly reported in the same assay format
Selectivity >500-fold for CCR2 over other receptorsDual antagonist, potent against both CCR2 and CCR5
Receptor Occupancy (in vitro) Not explicitly reported~98% for CCR2 on human monocytes (at 6 nmol/L)
Experimental Protocols: Preclinical Assays

Calcium Mobilization Assay (for this compound): This assay is used to determine the potency of a compound in inhibiting the intracellular calcium flux that occurs upon receptor activation.

  • Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses CCR2, are commonly used.

  • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Ligand Stimulation: MCP-1 (CCL2) is added to stimulate the CCR2 receptor.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the maximal calcium response induced by MCP-1.

Chemotaxis Assay (for this compound): This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Apparatus: A Boyden chamber or a similar transwell migration system is used, which consists of an upper and a lower chamber separated by a porous membrane.

  • Cell Preparation: THP-1 cells are placed in the upper chamber in a serum-free medium.

  • Compound and Chemoattractant: this compound at various concentrations is added to the upper chamber with the cells. The chemoattractant, MCP-1, is placed in the lower chamber.

  • Incubation: The chamber is incubated for a few hours to allow for cell migration.

  • Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by staining and counting the cells on the underside of the membrane.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the cell migration induced by MCP-1.

Receptor Occupancy Assay (for Cenicriviroc): This assay determines the percentage of target receptors that are bound by the drug at a given concentration.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Compound Incubation: PBMCs are incubated with varying concentrations of cenicriviroc.

  • Ligand Binding: A fluorescently labeled ligand for CCR2 (e.g., labeled CCL2) is added.

  • Flow Cytometry: The binding of the fluorescent ligand to CCR2 on the surface of monocytes is measured by flow cytometry.

  • Data Analysis: The reduction in fluorescent signal in the presence of cenicriviroc compared to the control (no drug) is used to calculate the percentage of receptor occupancy.

Pharmacokinetic Properties

ParameterThis compoundCenicriviroc
Administration OralOral
Half-life Not explicitly reported30-40 hours in humans
Metabolism Not explicitly reportedPrimarily hepatic, via CYP3A4 and CYP2C8
Protein Binding Not explicitly reported>98%

Clinical Trial Data

A direct comparison of the clinical efficacy of this compound and cenicriviroc is challenging due to their evaluation in different therapeutic areas.

This compound in Neuropathic Pain

This compound was investigated for the treatment of painful diabetic neuropathy (PDN) and post-traumatic neuralgia in Phase II clinical trials.

Key Findings:

  • Efficacy: The trials did not meet their primary efficacy endpoints. There was no significant difference in the change in average pain scores (as measured by the Numerical Rating Scale) between the this compound and placebo groups.

  • Target Engagement: Despite the lack of efficacy, there was evidence of target engagement, as demonstrated by a dose-dependent increase in plasma CCL2 levels and a reduction in mean monocyte counts (up to -27% with 150 mg this compound).

  • Safety: this compound was generally well-tolerated, with an adverse event profile similar to placebo.

Cenicriviroc in Non-alcoholic Steatohepatitis (NASH)

Cenicriviroc has been extensively studied in patients with NASH and liver fibrosis in the Phase IIb CENTAUR and Phase III AURORA trials.

Key Findings from CENTAUR (Phase IIb):

  • Primary Endpoint: The study did not meet its primary endpoint of a ≥2-point improvement in the NAFLD Activity Score (NAS) without worsening of fibrosis at year 1.

  • Secondary Endpoint (Fibrosis): A significantly higher proportion of patients treated with cenicriviroc achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (20% vs. 10%).

  • Safety: Cenicriviroc was well-tolerated, with a safety profile comparable to placebo.

Key Findings from AURORA (Phase III):

  • Primary Endpoint: The AURORA study was terminated early due to a lack of efficacy based on a planned interim analysis. The study did not demonstrate a significant improvement in fibrosis without worsening of steatohepatitis at month 12.

  • Safety: The safety profile of cenicriviroc remained favorable.

Experimental Protocols: Clinical Trials

cluster_this compound This compound Phase II Trial (Neuropathic Pain) cluster_cenicriviroc Cenicriviroc CENTAUR Trial (NASH) A_Screening Patient Screening (Painful Diabetic Neuropathy or Post-traumatic Neuralgia) A_Randomization Randomization (1:1:1) A_Screening->A_Randomization A_Treatment 28-Day Treatment Period A_Randomization->A_Treatment A_Dose1 This compound (20 mg) A_Treatment->A_Dose1 A_Dose2 This compound (150 mg) A_Treatment->A_Dose2 A_Placebo Placebo A_Treatment->A_Placebo A_Endpoint Primary Endpoint: Change in Average Pain Score (NRS) A_Dose1->A_Endpoint A_Dose2->A_Endpoint A_Placebo->A_Endpoint C_Screening Patient Screening (NASH with Fibrosis, Stages 1-3) C_Randomization Randomization C_Screening->C_Randomization C_Treatment Year 1 Treatment C_Randomization->C_Treatment C_Dose Cenicriviroc (150 mg) C_Treatment->C_Dose C_Placebo Placebo C_Treatment->C_Placebo C_Endpoint1 Primary Endpoint (Year 1): ≥2-point improvement in NAS without worsening of fibrosis C_Dose->C_Endpoint1 C_Endpoint2 Secondary Endpoint (Year 1): ≥1-stage improvement in fibrosis without worsening of steatohepatitis C_Dose->C_Endpoint2 C_Placebo->C_Endpoint1 C_Placebo->C_Endpoint2

References

AZD2423 in Focus: A Head-to-Head Comparison of CCR2 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR2 inhibitor AZD2423 with other notable alternatives, supported by experimental data from preclinical studies. The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, making it a key target in a variety of inflammatory and autoimmune diseases, as well as in oncology.

This guide summarizes the available preclinical data for this compound and places it in context with other CCR2 inhibitors such as MK-0812, INCB3284, and CCX140-B, focusing on their pharmacological profiles and efficacy in various experimental models.

The CCR2 Signaling Pathway and Point of Intervention

The CCL2-CCR2 signaling axis is a critical pathway in mediating the migration of monocytes from the bone marrow to tissues. Upon binding of its ligand, CCL2 (also known as MCP-1), CCR2 initiates a signaling cascade that leads to chemotaxis. CCR2 inhibitors aim to block this interaction, thereby preventing the recruitment of inflammatory cells.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-protein Activation CCR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Calcium Influx IP3_DAG->Ca_Flux Chemotaxis Monocyte Chemotaxis & Recruitment Ca_Flux->Chemotaxis Inhibitor CCR2 Inhibitors (e.g., this compound) Inhibitor->CCR2 Blocks

Figure 1: Simplified CCR2 signaling pathway and the mechanism of action for CCR2 inhibitors.

Comparative In Vitro Potency of CCR2 Inhibitors

The potency of CCR2 inhibitors is typically assessed through in vitro assays that measure their ability to block ligand binding or downstream signaling events, such as calcium mobilization.

A key study compared the potency of ten different human CCR2 antagonists in a calcium influx assay using human monocytic leukemia cells. In this head-to-head comparison, MK-0812 was identified as the most potent inhibitor[1]. While the full list of the ten compared inhibitors is not detailed in the abstract, this finding positions MK-0812 as a benchmark for in vitro potency.

Preclinical data for this compound demonstrates its high potency as a non-competitive negative allosteric modulator of CCR2.

InhibitorAssay TypeCell LineIC50 (nM)Source
This compound CCR2 Ca2+ Flux-1.2[2]
This compound CCR2 Binding-3.5[2]
This compound Chemotaxis-4.7[3]
INCB3284 CCR2 Binding-3.7[3]
INCB3284 Chemotaxis-4.7
CCX140-B Chemotaxis (in 100% human serum)Human Monocytes200
MK-0812 Calcium InfluxHuman Monocytic Leukemia CellsMost potent of 10 tested inhibitors

Table 1: Comparative In Vitro Potency of Selected CCR2 Inhibitors

Experimental Protocols: In Vitro Assays

Calcium Influx Assay: This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by the binding of CCL2 to CCR2.

  • Human monocytic leukemia cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are pre-incubated with varying concentrations of the CCR2 inhibitor.

  • CCL2 is added to stimulate the cells.

  • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the CCL2-induced calcium response.

Chemotaxis Assay: This assay assesses the ability of an inhibitor to block the directed migration of cells towards a chemoattractant.

  • A multi-well chamber with a porous membrane (e.g., a Boyden chamber) is used.

  • The lower chamber is filled with a medium containing CCL2.

  • CCR2-expressing cells (e.g., human monocytes or a monocytic cell line) are pre-incubated with the inhibitor and then placed in the upper chamber.

  • The chamber is incubated to allow cell migration through the membrane towards the CCL2 gradient.

  • The number of migrated cells in the lower chamber is quantified, typically by cell counting or fluorescent labeling.

  • The IC50 value represents the inhibitor concentration that reduces cell migration by 50%.

Experimental_Workflow General In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CCR2-expressing cells Incubation Pre-incubate cells with inhibitor Cell_Culture->Incubation Inhibitor_Prep Prepare serial dilutions of CCR2 inhibitor Inhibitor_Prep->Incubation Stimulation Stimulate with CCL2 Incubation->Stimulation Measurement Measure response (e.g., Ca2+ flux, migration) Stimulation->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc

Figure 2: General experimental workflow for in vitro characterization of CCR2 inhibitors.

In Vivo Efficacy in Animal Models

While in vitro potency is a crucial parameter, in vivo efficacy in relevant animal models provides a more comprehensive understanding of a compound's therapeutic potential.

This compound in Neuropathic Pain: In a rat model of neuropathic pain (Chung heat hyperalgesia model), this compound demonstrated good efficacy. This preclinical success, however, did not translate to clinical settings, as two Phase 2a trials in patients with posttraumatic neuralgia and painful diabetic polyneuropathy failed to show efficacy against the primary endpoints, despite evidence of target engagement.

MK-0812 in Cancer Metastasis: In a humanized mouse model of breast cancer lung metastasis, oral administration of MK-0812 significantly reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.

CCX140-B in Diabetic Nephropathy: Due to its low affinity for mouse CCR2, the efficacy of CCX140-B was tested in transgenic human CCR2 knock-in mice with diet-induced obesity or as db/db mice. In these models, CCX140-B treatment led to decreased albuminuria, reduced glomerular hypertrophy, and improved glycemic parameters.

InhibitorAnimal ModelDisease IndicationKey FindingsSource
This compound Rat (Chung heat hyperalgesia)Neuropathic PainShowed good efficacy
MK-0812 Humanized Mouse (Breast Cancer)Cancer MetastasisReduced lung metastasis and monocytic MDSCs
CCX140-B Human CCR2 Knock-in MouseDiabetic NephropathyDecreased albuminuria and improved glycemic control

Table 2: In Vivo Efficacy of Selected CCR2 Inhibitors in Preclinical Models

Experimental Protocols: In Vivo Models

Rat Model of Neuropathic Pain (Chung Model):

  • Anesthesia is administered to the rats.

  • A surgical procedure is performed to ligate the L5 and L6 spinal nerves, inducing a state of chronic neuropathic pain.

  • After a recovery period, baseline pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • The CCR2 inhibitor (e.g., this compound) or vehicle is administered, typically orally.

  • Pain sensitivity is reassessed at various time points after drug administration to determine the analgesic effect.

Humanized Mouse Model of Cancer Metastasis:

  • Immunodeficient mice are engrafted with human hematopoietic stem cells to develop a human immune system.

  • Human breast cancer cells are injected, often intravenously or into the mammary fat pad, to induce metastasis.

  • The CCR2 inhibitor (e.g., MK-0812) is administered orally.

  • The extent of lung metastasis is evaluated at the end of the study by histological analysis or imaging.

  • Immune cell populations in the tumor microenvironment and peripheral blood are analyzed by flow cytometry to assess the effect on monocytic myeloid-derived suppressor cells.

Summary and Conclusion

The study identifying MK-0812 as a highly potent CCR2 inhibitor in a comparative in vitro screen highlights the importance of such direct comparisons for ranking and selecting lead candidates. Furthermore, the in vivo data for MK-0812 in a cancer model and CCX140-B in a diabetic nephropathy model underscore the therapeutic potential of CCR2 inhibition in diverse disease areas.

The clinical trial failures of this compound in neuropathic pain, despite promising preclinical data, serve as a critical reminder of the challenges in translating preclinical findings to clinical success. This discrepancy could be attributed to various factors, including species differences in pharmacology and disease pathophysiology.

For researchers in the field, this comparative guide highlights the strengths and weaknesses of different CCR2 inhibitors based on the available preclinical evidence. The provided experimental protocols offer a foundation for designing further comparative studies to better understand the relative performance of these compounds and to guide the development of next-generation CCR2-targeted therapies.

References

Validating AZD2423 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo target engagement for AZD2423, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The primary mechanism for validating the engagement of this compound with its target in clinical studies has been the observation of downstream biological effects, namely an increase in the plasma concentration of the CCR2 ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and a reduction in circulating monocyte levels.[1][2] This guide will compare this compound with other CCR2-targeting agents and provide detailed experimental methodologies for assessing target engagement.

Comparative Analysis of CCR2 Target Engagement

The following table summarizes the available in vivo target engagement data for this compound and selected alternative CCR2 antagonists.

CompoundMechanism of ActionBiomarker(s) of Target EngagementObserved EffectDosage
This compound CCR2 Antagonist (Negative Allosteric Modulator)Plasma CCL2 Levels, Circulating Monocyte CountDose-dependent increase in plasma CCL2.[2] Reduction in mean monocyte levels by 27-30%.[1][2]20 mg and 150 mg
PF-04634817 Dual CCR2/CCR5 AntagonistCirculating Monocyte CountReduction in the total monocyte population (specific percentage not detailed in available literature).150 mg and 200 mg once daily
INCB3284 CCR2 AntagonistNot specified in available clinical trial data snippetsPotent hCCR2 antagonist with a pharmacokinetic profile suitable for once-a-day dosing.Not specified
Carlumab (CNTO 888) Anti-CCL2 Monoclonal AntibodyFree and Total Serum CCL2 LevelsTransient suppression of free CCL2; dose-dependent increase in total CCL2. Did not demonstrate sustained blockage of the CCL2/CCR2 axis.0.3, 1, 3, 10, or 15 mg/kg

Experimental Protocols

Measurement of Plasma CCL2 Levels

A common method for quantifying CCL2 in plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

  • Sample Collection and Preparation:

    • Collect venous blood samples from subjects.

    • Process the blood to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available human CCL2/MCP-1 ELISA kit.

    • Coat microplate wells with a capture antibody specific for human CCL2.

    • Add plasma samples and standards to the wells. CCL2 present in the samples will bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add a detection antibody, often biotin-conjugated, which binds to the captured CCL2.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentration of CCL2 in the samples by comparing their absorbance to a standard curve.

Monocyte Count Analysis

Circulating monocyte counts are typically determined using automated hematology analyzers or flow cytometry.

Protocol Outline (Flow Cytometry):

  • Sample Collection:

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Cell Staining:

    • Incubate a specific volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies. Key markers for identifying monocytes include CD14 and CD45.

    • Include appropriate isotype controls to account for non-specific antibody binding.

  • Red Blood Cell Lysis:

    • Lyse the red blood cells using a lysis buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.

  • Data Analysis:

    • Use analysis software to gate on the leukocyte population based on forward and side scatter properties.

    • Within the leukocyte gate, identify the monocyte population based on the expression of specific markers (e.g., CD14+, CD45+).

    • The absolute monocyte count can be determined using counting beads or by a dual-platform method in conjunction with a hematology analyzer.

Visualizing the CCR2 Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Ligand) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates This compound This compound This compound->CCR2 Antagonizes Downstream_Signaling Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) G_Protein->Downstream_Signaling Initiates Biological_Response Biological Response (Monocyte Migration, etc.) Downstream_Signaling->Biological_Response

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Target_Engagement_Workflow Patient_Dosing Patient Dosing (this compound or Placebo) Blood_Sample_Collection Blood Sample Collection Patient_Dosing->Blood_Sample_Collection Plasma_Separation Plasma Separation Blood_Sample_Collection->Plasma_Separation Whole_Blood_Analysis Whole Blood Analysis Blood_Sample_Collection->Whole_Blood_Analysis CCL2_ELISA CCL2 ELISA Plasma_Separation->CCL2_ELISA Monocyte_Counting Monocyte Counting (Flow Cytometry) Whole_Blood_Analysis->Monocyte_Counting Data_Analysis Data Analysis and Comparison CCL2_ELISA->Data_Analysis Monocyte_Counting->Data_Analysis

Caption: Experimental workflow for in vivo target engagement validation.

References

Cross-Species Potency of AZD2423: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CCR2 antagonist AZD2423's potency across different species, alongside other relevant CCR2 antagonists. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying biological pathways.

This compound is a potent and selective, orally bioavailable, non-competitive allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2] It has been investigated primarily for its potential in treating neuropathic pain.[3][4] While demonstrating efficacy in preclinical rodent models, this compound failed to show significant analgesic effects in human clinical trials for posttraumatic neuralgia and painful diabetic neuropathy.[5] This discrepancy highlights the importance of understanding species-specific differences in drug potency and pharmacology.

Quantitative Comparison of CCR2 Antagonist Potency

The following tables summarize the in vitro potency of this compound and other notable CCR2 antagonists.

Table 1: In Vitro Potency of this compound Across Species

SpeciesAssay TypeParameterValue (nM)
HumanCCR2 BindingIC502.6
HumanCCR2 Ca2+ FluxIC501.2
HumanCCR2 Chemotaxis (THP-1 cells)IC504.0
RatCCR2 Ca2+ FluxIC50607

Table 2: Comparative In Vitro Potency of Various CCR2 Antagonists

CompoundTarget(s)SpeciesAssay TypeValue (nM)
This compound CCR2 Human Ca2+ Flux IC50 1.2
INCB3344CCR2HumanBinding IC505.1
INCB3344CCR2MouseBinding IC509.5
PF-4136309CCR2HumanIC505.2
PF-4136309CCR2MouseIC5017
PF-4136309CCR2RatIC5013
BMS-813160CCR2/CCR5HumanCCR2 Binding IC506.2
BMS-813160CCR2/CCR5HumanCCR5 Binding IC503.6
CenicrivirocCCR2/CCR5Human--
RS102895CCR2HumanIC50360
MK-0812CCR2HumanAffinitylow nM

Experimental Protocols

Detailed methodologies for key assays are provided below.

CCR2 Binding Assay (Competitive Radioligand Displacement)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing human CCR2 are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CCR2 antagonist (e.g., [3H]-MK-0812) and varying concentrations of the test compound (e.g., this compound).

    • The reaction is incubated at room temperature to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a CCR2 agonist.

  • Cell Preparation:

    • HEK293 cells expressing human CCR2 or a relevant cell line (e.g., THP-1) are seeded into a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

  • Compound Incubation and Stimulation:

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specified period.

    • A CCR2 agonist, such as CCL2 (MCP-1), is added to stimulate the cells.

  • Signal Detection and Analysis:

    • Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

    • The IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.

  • Cell Preparation:

    • A suitable cell line expressing CCR2, such as the human monocytic cell line THP-1, is used.

    • Cells are labeled with a fluorescent dye (e.g., Calcein AM) for quantification.

  • Assay Setup:

    • A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used.

    • The lower chamber is filled with media containing a CCR2 chemoattractant (e.g., CCL2).

    • The fluorescently labeled cells, pre-incubated with different concentrations of the antagonist (e.g., this compound), are added to the upper chamber.

  • Incubation and Quantification:

    • The plate is incubated to allow cell migration through the membrane towards the chemoattractant.

    • The number of migrated cells in the lower chamber is quantified by measuring the fluorescence intensity.

    • The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/q CCR2->G_protein Activates This compound This compound (Allosteric Modulator) This compound->CCR2 Inhibits PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_responses Cellular Responses (Chemotaxis, Proliferation, Cytokine Release) Ca_release->Cellular_responses PKC->Cellular_responses MAPK_pathway->Cellular_responses PI3K_Akt_pathway->Cellular_responses

Caption: CCR2 Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials binding_assay Binding Assay (IC50) functional_assay Functional Assays (Ca²⁺ Flux, Chemotaxis) (IC50) binding_assay->functional_assay pk_pd Pharmacokinetics & Pharmacodynamics functional_assay->pk_pd efficacy_models Efficacy Models (e.g., Neuropathic Pain) pk_pd->efficacy_models phase1 Phase I (Safety, Tolerability) efficacy_models->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2 start Compound Synthesis (this compound) start->binding_assay

References

A Comparative Analysis of AZD2423 and Other Anti-inflammatory Compounds for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Neuroinflammation is a key contributor to the initiation and maintenance of neuropathic pain, making anti-inflammatory agents a promising area of research. This guide provides a detailed comparison of AZD2423, a selective C-C chemokine receptor 2 (CCR2) antagonist, with other anti-inflammatory compounds investigated for neuropathic pain. The comparison is based on available preclinical and clinical data, with a focus on experimental methodologies to aid in the design and interpretation of future studies.

Mechanism of Action: The Role of Chemokines and Fatty Acid Binding Proteins in Neuropathic Pain

Neuropathic pain is characterized by a complex interplay of neuronal and non-neuronal cells, including immune cells that infiltrate the peripheral and central nervous systems. Chemokines, a family of small cytokines, and their receptors are pivotal in orchestrating this neuroinflammatory response.

CCR2 and its Ligand CCL2: The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, memory T cells, and natural killer cells. CCL2 binds to the C-C chemokine receptor 2 (CCR2), which is expressed on these immune cells as well as on neurons and glial cells (astrocytes and microglia). In the context of neuropathic pain, nerve injury triggers the upregulation of CCL2 in the dorsal root ganglia (DRG) and spinal cord. This leads to the recruitment of CCR2-expressing monocytes/macrophages to the site of injury, which in turn release pro-inflammatory cytokines and other mediators that sensitize neurons and contribute to pain hypersensitivity. This compound and other CCR2 antagonists aim to block this signaling cascade, thereby reducing neuroinflammation and alleviating pain.

Dual CCR2/CCR5 Antagonism: Some compounds, like cenicriviroc, target both CCR2 and CCR5. CCR5 is another chemokine receptor involved in inflammatory responses, and its blockade may offer a broader anti-inflammatory effect.

Fatty Acid Binding Proteins (FABPs): A more novel approach involves targeting intracellular lipid-chaperone proteins known as fatty acid binding proteins (FABPs). FABPs are involved in the transport of fatty acids and other lipids, including endocannabinoids like anandamide (AEA). By inhibiting FABP5, compounds like ART26.12 and SB-FI-26 are thought to increase the intracellular levels of AEA, which has analgesic properties, and modulate lipid signaling pathways involved in inflammation.

The following diagram illustrates the simplified signaling pathway of the CCL2/CCR2 axis in neuropathic pain.

Nerve_Injury Nerve Injury DRG_Neuron DRG Neuron Nerve_Injury->DRG_Neuron CCL2 CCL2 Upregulation DRG_Neuron->CCL2 Spinal_Cord Spinal Cord Spinal_Cord->CCL2 CCR2_Monocyte CCR2+ Monocyte/ Macrophage CCL2->CCR2_Monocyte binds to Recruitment Recruitment & Activation CCR2_Monocyte->Recruitment Proinflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Recruitment->Proinflammatory_Mediators Neuronal_Sensitization Neuronal Sensitization Proinflammatory_Mediators->Neuronal_Sensitization Neuropathic_Pain Neuropathic Pain Neuronal_Sensitization->Neuropathic_Pain This compound This compound This compound->Blockade inhibits

Caption: Simplified CCL2/CCR2 signaling pathway in neuropathic pain.

Preclinical Efficacy Comparison

The following table summarizes the preclinical data for this compound and comparator compounds in rodent models of neuropathic pain.

CompoundTargetAnimal ModelRoute of AdministrationDoseKey Findings
This compound CCR2 AntagonistRat, Chronic Constriction Injury (CCI)Oral10, 30, 100 µmol/kgDose-dependent reversal of mechanical hyperalgesia.
RS504393 CCR2 AntagonistRat, CCIIntrathecal10 µgAttenuated mechanical allodynia.
Cenicriviroc Dual CCR2/CCR5 AntagonistRat, CCIIntrathecal20 µgAlleviated mechanical and thermal hypersensitivity.
Mouse, Streptozotocin (STZ)-induced diabetic neuropathyIntraperitoneal20 mg/kgReduced pain hypersensitivity.
ART26.12 FABP5 InhibitorRat, STZ-induced diabetic neuropathyOral25, 100 mg/kg BIDReversed mechanical allodynia.
Rat, Paclitaxel-induced peripheral neuropathyOral25, 50 mg/kg BIDReversed mechanical allodynia.
SB-FI-26 FABP InhibitorMouse, Inflammatory PainNot specifiedNot specifiedReduced nociception.
NSAIDs (e.g., Ibuprofen) COX-1/COX-2 InhibitorsVarious neuropathic pain modelsOralVariousGenerally considered ineffective for neuropathic pain.[1][2]

Clinical Trial Data Comparison

To date, only this compound among the compared novel compounds has reported results from Phase II clinical trials for neuropathic pain.

CompoundTargetPhaseIndicationDosePrimary EndpointOutcome
This compound CCR2 AntagonistIIaPainful Diabetic Neuropathy (PDN)20 mg, 150 mg once daily for 28 daysChange in Numerical Rating Scale (NRS) average pain scoreNo significant difference compared to placebo.[3]
IIaPosttraumatic Neuralgia (PTN)20 mg, 150 mg once daily for 28 daysChange in NRS average pain scoreNo significant difference compared to placebo.[2][4]
Cenicriviroc Dual CCR2/CCR5 AntagonistIIINonalcoholic Steatohepatitis (NASH)150 mg once daily-Terminated for lack of efficacy. Preclinical data for neuropathic pain exists.
ART26.12 FABP5 InhibitorIChemotherapy-induced peripheral neuropathyNot specifiedSafety and tolerabilityOngoing.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical findings. Below are outlines of commonly used models and behavioral tests for neuropathic pain.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is widely used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The constriction should be minimal, just enough to evoke a slight twitch in the innervated muscles. The muscle and skin layers are then closed. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are monitored for recovery and housed with appropriate bedding. Analgesia is typically not provided post-surgery to avoid interference with pain behavior assessment.

  • Timeline: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can persist for several weeks.

2. Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful diabetic neuropathy seen in humans with type 1 diabetes.

  • Induction of Diabetes: Rodents are fasted overnight and then administered a single intraperitoneal injection of streptozotocin (STZ), a toxin that destroys pancreatic β-cells.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

  • Development of Neuropathy: Painful neuropathy, characterized by mechanical allodynia and thermal hyperalgesia, typically develops over several weeks following the induction of diabetes.

The following diagram illustrates the general workflow for preclinical evaluation of a compound in a neuropathic pain model.

Start Animal Acclimatization Baseline Baseline Behavioral Testing (e.g., von Frey, Cold Plate) Start->Baseline Induction Induction of Neuropathic Pain (e.g., CCI Surgery, STZ Injection) Baseline->Induction Development Pain Development Period Induction->Development Grouping Randomization into Treatment Groups Development->Grouping Treatment Drug Administration (Test Compound vs. Vehicle) Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis End Conclusion on Efficacy Data_Analysis->End

Caption: General workflow for preclinical neuropathic pain studies.
Behavioral Tests

1. Mechanical Allodynia (von Frey Test): This test measures the sensitivity to a non-painful mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments that exert specific forces when bent.

  • Procedure: Animals are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their paws. After an acclimatization period, a von Frey filament is applied to the mid-plantar surface of the hind paw with sufficient force to cause it to bend. A positive response is a brisk withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is determined using the up-down method.

2. Thermal Hyperalgesia (Cold/Hot Plate Test): This test assesses the response to noxious thermal stimuli.

  • Apparatus: A metal plate that can be maintained at a constant cold or hot temperature.

  • Procedure: The animal is placed on the temperature-controlled plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.

Discussion and Future Directions

The preclinical success of this compound and other CCR2 antagonists in rodent models of neuropathic pain highlighted the potential of targeting neuroinflammation. However, the failure of this compound to demonstrate efficacy in clinical trials for painful diabetic neuropathy and posttraumatic neuralgia underscores the challenges of translating preclinical findings to human conditions. Several factors could contribute to this discrepancy, including species differences in the immune response, the complexity and heterogeneity of human neuropathic pain, and potential limitations of the animal models in fully recapitulating the human disease.

The emergence of dual CCR2/CCR5 antagonists like cenicriviroc and novel mechanisms targeting FABPs offers new avenues for exploration. The preclinical data for these compounds are promising, but further research is needed to validate their efficacy and safety profiles. For FABP inhibitors, a key area of investigation will be to determine the relative contributions of central versus peripheral mechanisms to their analgesic effects.

Future research in this field should focus on:

  • Refining Animal Models: Developing and utilizing animal models that more closely mimic the underlying pathophysiology of specific human neuropathic pain conditions.

  • Identifying Predictive Biomarkers: Discovering biomarkers that can help stratify patients and predict their response to specific anti-inflammatory therapies.

  • Exploring Combination Therapies: Investigating the potential of combining anti-inflammatory agents with drugs that have different mechanisms of action.

By addressing these challenges, the scientific community can continue to advance the development of novel and effective treatments for the millions of people suffering from neuropathic pain.

References

Efficacy of AZD2423 in Animal Models of Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of AZD2423, a selective antagonist of the C-C chemokine receptor 2 (CCR2), in animal models of inflammation and neuropathic pain. The performance of this compound is compared with other CCR2 antagonists, supported by available experimental data. This document is intended to offer an objective overview to inform research and development in the field of inflammatory and pain-related disorders.

Introduction to this compound and CCR2 Antagonism

This compound is an orally active, selective antagonist of the CCR2 receptor. The CCR2 signaling pathway, primarily activated by its ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a critical mediator of monocyte and macrophage recruitment to sites of inflammation and tissue injury.[1][2][3] By blocking this pathway, CCR2 antagonists aim to reduce the influx of inflammatory cells, thereby mitigating inflammatory responses and associated pathologies, including pain. While preclinical studies suggested the potential of this compound in both inflammatory and neuropathic pain models, its clinical development has faced challenges, with trials in posttraumatic neuralgia and painful diabetic neuropathy failing to meet their primary efficacy endpoints.[4][5] This guide delves into the available preclinical data to provide a clearer picture of its efficacy in comparison to other tool compounds targeting the same pathway.

Comparative Efficacy of CCR2 Antagonists

The following tables summarize the quantitative data on the efficacy of this compound and other CCR2 antagonists in various animal models.

Neuropathic Pain Model: Chung (Spinal Nerve Ligation)

While the primary focus of this guide is inflammation, the most accessible preclinical data for this compound is in the context of neuropathic pain, which has a significant inflammatory component.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutResult
This compound Chung Model (Rat)Not specifiedThermal HyperalgesiaShowed good efficacy in preclinical models of neuropathic pain
RS504393 Not SpecifiedNot SpecifiedNot SpecifiedData not available for direct comparison in the Chung model
CCX140-B Not SpecifiedNot SpecifiedNot SpecifiedData not available for direct comparison in the Chung model

Note: Specific quantitative data for this compound in the Chung model is not publicly available in detail, but its efficacy has been qualitatively noted in publications.

Inflammatory Models

Publicly available, detailed quantitative data for this compound in classical animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) is limited. Therefore, this section focuses on the efficacy of other well-characterized CCR2 antagonists.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutResult
This compound VariousNot SpecifiedNot SpecifiedData not publicly available
RS504393 Carrageenan- or CFA-induced paw inflammation (Mouse)0.3-3 mg/kg, s.c. or 0.3-3 µg, i.pl.Thermal HyperalgesiaDose-dependent inhibition of thermal hyperalgesia
LPS-induced lung injury (Animal model not specified)5 mg/kg, i.v.Leukocyte count and total protein in BALFSuppressed the elevated numbers of leukocytes and increased total protein content
CCX140-B Diet-induced obese mice (transgenic human CCR2 knockin)Not SpecifiedAdipose tissue inflammatory macrophagesDecreased numbers of adipose tissue inflammatory macrophages
Diabetic db/db mice (transgenic human CCR2 knockin)Not SpecifiedAlbuminuriaDecreased albuminuria

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2 activates several downstream signaling cascades that are crucial for the cellular responses in inflammation.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_responses CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_protein G-protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK_p38 MAPK/p38 Pathway G_protein->MAPK_p38 Cellular_Responses Cellular Responses PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK_p38->Cellular_Responses Cell_Migration Cell Migration & Chemotaxis Cellular_Responses->Cell_Migration Cytokine_Production Cytokine Production Cellular_Responses->Cytokine_Production Proliferation_Survival Cell Proliferation & Survival Cellular_Responses->Proliferation_Survival

Caption: The CCL2/CCR2 signaling cascade leading to inflammatory responses.

Experimental Workflow: Chung Model of Neuropathic Pain

The Chung model is a widely used surgical model to induce neuropathic pain in rodents, involving the ligation of spinal nerves.

Chung_Model_Workflow Experimental Workflow for the Chung Model Animal_Prep Animal Preparation (Anesthesia) Surgery Surgical Procedure (L5/L6 Spinal Nerve Ligation) Animal_Prep->Surgery Post_Op Post-operative Care & Recovery Surgery->Post_Op Drug_Admin Drug Administration (e.g., this compound or Vehicle) Post_Op->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Thermal Hyperalgesia) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Caption: A typical workflow for inducing and assessing neuropathic pain in the Chung model.

Experimental Protocols

Chung Model (Spinal Nerve Ligation)

This model is used to induce peripheral neuropathy and is relevant to the preclinical evaluation of this compound.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (or mice) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: A dorsal midline incision is made at the L4-S2 level. The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion. The nerves are then tightly ligated with silk suture. The incision is closed in layers.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain for a limited duration that does not interfere with the study's endpoints.

  • Drug Administration: this compound or a vehicle control is administered orally at specified doses and time points relative to the surgery and behavioral testing.

  • Behavioral Assessment: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A decreased withdrawal latency in the ligated paw compared to the contralateral paw or sham-operated animals indicates hyperalgesia. The effect of the drug is measured as a reversal of this decreased latency.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation.

  • Animal Preparation: Adult rodents (rats or mice) are used.

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the plantar surface of the hind paw.

  • Drug Administration: The test compound (e.g., RS504393) or vehicle is administered, typically before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The increase in paw volume is an indicator of edema.

  • Pain Assessment: Thermal or mechanical hyperalgesia can also be assessed in the inflamed paw.

Discussion and Conclusion

The available preclinical data indicate that antagonism of the CCR2 receptor holds therapeutic promise for inflammatory conditions and neuropathic pain. While this compound demonstrated efficacy in animal models of neuropathic pain, this did not translate into clinical efficacy in human trials for posttraumatic neuralgia and painful diabetic neuropathy. This highlights the translational gap between preclinical animal models and human disease.

For researchers in the field, the data on other CCR2 antagonists, such as RS504393 and CCX140-B, provide a valuable comparative context. These compounds have shown efficacy in a range of inflammatory models, from acute paw edema to metabolic disease-associated inflammation. The lack of extensive, publicly available data for this compound in these specific inflammation models makes a direct, head-to-head comparison challenging.

Future research in this area should focus on understanding the discrepancies between preclinical and clinical outcomes, potentially exploring species differences in pharmacology, the role of CCR2 in different disease etiologies, and the development of more predictive animal models. The signaling pathway and experimental workflows provided in this guide offer a foundational understanding for designing and interpreting such studies.

References

Replicating Preclinical Analgesia of AZD2423: A Comparative Guide to CCR2 Antagonism in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of preclinical analgesic efficacy to clinical success remains a significant challenge in drug development. AZD2423, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), represents a salient case study. While demonstrating robust analgesic effects in rodent models of neuropathic pain, this compound failed to meet its primary endpoints in clinical trials for painful diabetic neuropathy and post-traumatic neuralgia.[1][2][3] This guide provides a comprehensive comparison of the preclinical findings for this compound with alternative CCR2 antagonists, offering detailed experimental protocols and quantitative data to aid researchers in understanding the nuances of CCR2-targeted analgesia and designing future translational studies.

Preclinical Efficacy of this compound in Neuropathic Pain Models

This compound demonstrated significant efficacy in reversing pain-like behaviors in two well-established rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) or "Chung" model.

Quantitative Preclinical Data for this compound
Preclinical ModelPain ModalityEfficacy MeasureThis compound ResultSource
Chronic Constriction Injury (CCI), Rat Mechanical Allodynia% Reversal of Hypersensitivity80%Presentation
EC50 (Total Plasma)191 nMPresentation
EC50 (Free Plasma)33 nMPresentation
Spinal Nerve Ligation (Chung), Rat Thermal Hyperalgesia% Anti-hyperalgesiaDose-dependent reversalPresentation
EC50 (Plasma Concentration)~1500 nMPresentation

Data for this compound is sourced from a preclinical data presentation by the developing company.

Comparative Efficacy of Alternative CCR2 Antagonists

Cenicriviroc in the Rat Chronic Constriction Injury (CCI) Model

Cenicriviroc has been shown to alleviate pain-related behaviors in the CCI model in rats. Repeated intrathecal administration of Cenicriviroc (20 µg/5 µl) significantly reduced mechanical and thermal hypersensitivity 7 days post-CCI.[4]

CompoundPreclinical ModelPain ModalityEfficacy MeasureResultSource
Cenicriviroc Chronic Constriction Injury (CCI), RatMechanical Allodynia (von Frey)Paw Withdrawal Threshold (g)Significant increase vs. vehicle[4]
Thermal Hyperalgesia (Cold Plate)Paw Withdrawal Latency (s)Significant increase vs. vehicle

Furthermore, Cenicriviroc administration was associated with a significant downregulation of pronociceptive chemokines and cytokines, including CCL2, CCL3, IL-1β, and IL-6, in the spinal cord and/or dorsal root ganglia.

RS504393 in Neuropathic Pain Models

The selective CCR2 antagonist RS504393 has also demonstrated efficacy in animal models of neuropathic pain. In the CCI model in rats, repeated intrathecal administration of RS504393 attenuated neuropathic pain. In mice, a single intrathecal or intraperitoneal injection of RS504393 showed analgesic properties, although it was reported to be less potent than the dual CCR2/CCR5 antagonist Cenicriviroc.

Experimental Protocols

To facilitate the replication of these key preclinical findings, detailed methodologies for the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models are provided below.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used method to induce peripheral neuropathy.

  • Animal Model: Male Wistar rats (200±20 g) are typically used.

  • Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine).

  • Surgical Procedure:

    • Shave the lateral aspect of the thigh of the left hind limb.

    • Make a small incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

    • Proximal to the sciatic trifurcation, place four loose ligatures of 4.0 chromic gut suture around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle layer with sutures and the skin with wound clips.

  • Pain Behavior Assessment (Mechanical Allodynia):

    • Acclimatize the rats to the testing environment, which consists of individual Plexiglas chambers on a wire mesh floor.

    • Use calibrated von Frey filaments to apply pressure to the plantar surface of the hind paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A positive response is a sharp withdrawal of the paw.

  • Drug Administration:

    • For this compound, the specific vehicle, route, and timing of administration in the original preclinical studies are not publicly detailed.

    • For Cenicriviroc, repeated intrathecal injections (e.g., 20 µg in 5 µl) have been used.

Spinal Nerve Ligation (SNL) Model (Chung Model) in Rats

The SNL model produces a reproducible mononeuropathy.

  • Animal Model: Male Sprague-Dawley or Wistar rats (typically 100-250 g) can be used.

  • Anesthesia: Induce and maintain anesthesia with an appropriate anesthetic agent (e.g., pentobarbital sodium or isoflurane).

  • Surgical Procedure:

    • Place the rat in a prone position and make a dorsal midline incision over the lumbar spine.

    • Expose the L4 to L6 spinal nerves by removing the L6 transverse process.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk suture.

    • Close the muscle and skin layers.

  • Pain Behavior Assessment (Thermal Hyperalgesia):

    • Place the rat in a testing chamber with a glass floor.

    • Use a radiant heat source (e.g., plantar test apparatus) to apply a focused beam of heat to the plantar surface of the hind paw.

    • Measure the paw withdrawal latency (in seconds). A cut-off time is used to prevent tissue damage.

  • Drug Administration:

    • Details of this compound administration in the Chung model are not fully published. The available data shows a dose-dependent effect.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams are provided.

G cluster_0 Peripheral Nerve Injury cluster_1 Cellular Response cluster_2 Molecular Signaling cluster_3 Pathophysiological Outcome cluster_4 Therapeutic Intervention Nerve Injury Nerve Injury Immune Cells Immune Cells Nerve Injury->Immune Cells activates Glial Cells Glial Cells Nerve Injury->Glial Cells activates CCL2 Release CCL2 Release Immune Cells->CCL2 Release Glial Cells->CCL2 Release Neurons Neurons CCR2 Activation CCR2 Activation CCL2 Release->CCR2 Activation binds to Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release CCR2 Activation->Pro-inflammatory Cytokine Release induces Central Sensitization Central Sensitization CCR2 Activation->Central Sensitization contributes to Neuroinflammation Neuroinflammation Pro-inflammatory Cytokine Release->Neuroinflammation Neuropathic Pain Neuropathic Pain Neuroinflammation->Neuropathic Pain Central Sensitization->Neuropathic Pain This compound This compound This compound->CCR2 Activation blocks

Figure 1. Proposed signaling pathway in neuropathic pain and the target of this compound.

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical Phase cluster_3 Treatment & Assessment Acclimatization Acclimatization Baseline Pain Assessment Baseline Pain Assessment Acclimatization->Baseline Pain Assessment Anesthesia Anesthesia Baseline Pain Assessment->Anesthesia Nerve Injury Surgery Nerve Injury Surgery Anesthesia->Nerve Injury Surgery Post-operative Care Post-operative Care Nerve Injury Surgery->Post-operative Care Pain Behavior Confirmation Pain Behavior Confirmation Post-operative Care->Pain Behavior Confirmation Drug Administration Drug Administration Pain Behavior Confirmation->Drug Administration Post-treatment Pain Assessment Post-treatment Pain Assessment Drug Administration->Post-treatment Pain Assessment Data Analysis Data Analysis Post-treatment Pain Assessment->Data Analysis

Figure 2. General experimental workflow for preclinical neuropathic pain studies.

Conclusion

The case of this compound underscores the critical need for a deeper understanding of the translational gap between preclinical models and clinical outcomes in neuropathic pain. While preclinical studies in rats robustly supported the analgesic potential of CCR2 antagonism, this did not translate to efficacy in human trials. This guide provides the available preclinical data and detailed experimental protocols to enable researchers to critically evaluate and potentially replicate these foundational studies. By comparing the preclinical profile of this compound with that of other CCR2 antagonists and understanding the nuances of the experimental models, the scientific community can work towards refining preclinical strategies to improve the predictive validity for novel analgesic drug candidates. Further research into species differences, target engagement in the central nervous system, and the role of CCR5 in neuropathic pain may provide valuable insights for the future development of chemokine-targeted therapies.

References

Unveiling the Allosteric Landscape of CCR2: A Comparative Analysis of AZD2423 and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of G-protein coupled receptor (GPCR) modulation is paramount. This guide provides a detailed comparison of AZD2423, a negative allosteric modulator (NAM) of the C-C chemokine receptor 2 (CCR2), with other notable CCR2 modulators. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to offer a comprehensive resource for assessing the therapeutic potential and research applications of these compounds.

This compound is a potent and selective non-competitive negative allosteric modulator of CCR2.[1][2][3] It has been investigated for its potential in treating neuropathic pain and other inflammatory conditions.[1][4] This guide will compare its performance against CCR2-RA-[R], another well-characterized allosteric antagonist, and INCB3344, a potent antagonist, to provide a clearer picture of its pharmacological profile.

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of this compound and its comparators. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.

Table 1: CCR2 Binding Affinity

CompoundAssay TypeCell Line/TissueRadioligandIC50 / Ki (nM)Reference
This compound Binding AffinityNot SpecifiedNot Specified2.6
CCR2-RA-[R] Allosteric Antagonist BindingNot SpecifiedNot Specified103
Saturation Binding (Kp)Not SpecifiedNot Specified5.8 ± 0.2
INCB3344 Binding Antagonism (hCCR2)Human Whole Blood125I-MCP-15.1
Binding Antagonism (mCCR2)WEHI-274.1 (murine monocytes)125I-mCCL210 ± 5
Dissociation Constant (Kd)hCCR2-expressing cellsNot Specified~5
BMS-681 Dual Antagonist Binding (CCR2)Not SpecifiedNot Specified0.7

Table 2: Functional Potency in In Vitro Assays

CompoundAssay TypeCell LineIC50 (nM)Reference
This compound Ca2+ FluxNot Specified1.2
Ca2+ Mobilization & ChemotaxisTHP-14
CCR2-RA-[R] [35S]GTPγS BindingU2OS-CCR2 membranes24
β-arrestin RecruitmentU2OS-CCR2 cells25
INCB3344 Chemotaxis (hCCR2)Not Specified3.8
Chemotaxis (mCCR2)WEHI-274.17.8
BMS-681 Monocyte ChemotaxisNot Specified0.24
CD11b Upregulation (whole blood)Not Specified4.7

Signaling Pathways and Mechanisms of Action

To visualize the biological context of CCR2 modulation, the following diagrams illustrate the key signaling pathways and the proposed mechanism of allosteric inhibition.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (Chemokine Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binding G_protein Gαi Protein CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Chemotaxis Chemotaxis (Cell Migration) DAG->Chemotaxis Contributes to Ca_release->Chemotaxis Leads to

Caption: Canonical CCR2 signaling pathway upon CCL2 binding.

Allosteric_Modulation_Mechanism cluster_receptor CCR2 Receptor orthosteric_site Orthosteric Site receptor_conformation Receptor Conformation orthosteric_site->receptor_conformation Induces 'Active' State allosteric_site Allosteric Site allosteric_site->receptor_conformation Induces 'Inactive' State G_protein G-protein Signaling receptor_conformation->G_protein Initiates CCL2 CCL2 (Agonist) CCL2->orthosteric_site Binds to This compound This compound (NAM) This compound->allosteric_site Binds to This compound->G_protein Inhibits

Caption: Mechanism of negative allosteric modulation by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays used to characterize CCR2 modulators.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.

Radioligand_Binding_Workflow prep Prepare CCR2-expressing cell membranes incubation Incubate membranes with radioligand (e.g., ¹²⁵I-CCL2) and test compound prep->incubation separation Separate bound from free radioligand via filtration incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Calculate IC50/Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing CCR2 in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of radioligand (e.g., ¹²⁵I-CCL2), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR2 agonist.

Protocol Outline:

  • Cell Culture: Plate CCR2-expressing cells (e.g., THP-1) in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for approximately one hour at 37°C.

  • Compound Incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined period.

  • Agonist Stimulation: While measuring fluorescence, inject a CCR2 agonist (e.g., CCL2) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium signal at each concentration of the test compound to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells, typically monocytes, towards a chemoattractant.

Protocol Outline:

  • Cell Preparation: Isolate primary monocytes (e.g., from human peripheral blood) or use a monocytic cell line (e.g., THP-1).

  • Chamber Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pores). Add a chemoattractant (e.g., CCL2) to the lower chamber.

  • Cell Seeding: Pre-incubate the cells with varying concentrations of the test compound and then seed them into the upper chamber.

  • Incubation: Incubate the chamber for a sufficient time (e.g., 1-4 hours) at 37°C to allow for cell migration.

  • Quantification of Migrated Cells: Count the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method that measures cell number (e.g., ATP content).

  • Data Analysis: Determine the concentration-dependent inhibition of cell migration by the test compound to calculate the IC50 value.

References

Independent Validation of AZD2423: A Review of Clinical Efficacy in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of clinical trial data for the CCR2 antagonist AZD2423 reveals a complex picture of its therapeutic potential. While preclinical studies suggested promise, clinical evaluations in patients with posttraumatic neuralgia and painful diabetic neuropathy did not demonstrate efficacy in reducing primary pain endpoints compared to placebo.

This compound, a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, was investigated for its analgesic effects in neuropathic pain conditions.[1][2][3] The rationale for its development stemmed from preclinical data indicating the involvement of the CCL2/CCR2 signaling axis in the pathophysiology of neuropathic pain.[3] However, multiple randomized, double-blind, placebo-controlled clinical trials have failed to show a significant benefit of this compound in reducing average pain scores. Despite evidence of target engagement, the translation from preclinical efficacy to clinical benefit in broad patient populations has not been successful.

Comparison of this compound Efficacy in Clinical Trials

The primary measure of success in these trials was the change in the Numerical Rating Scale (NRS) for average pain. Across studies in both posttraumatic neuralgia and painful diabetic neuropathy, this compound did not significantly outperform placebo.

Trial Indication Treatment Groups Mean Change in NRS Average Pain Score from Baseline Reference
Posttraumatic NeuralgiaThis compound 20mg-1.54
This compound 150mg-1.53
Placebo-1.44
Painful Diabetic NeuropathyThis compound 20mg-1.50
This compound 150mg-1.35
Placebo-1.61

While the primary endpoints were not met, some secondary analyses using the Neuropathic Pain Symptom Inventory (NPSI) suggested potential minor effects on certain sensory components of pain, such as paroxysmal pain, paresthesia, and dysesthesia, particularly at the 150mg dose. Importantly, this compound was generally well-tolerated, with an adverse event profile similar to that of the placebo.

Evidence of Target Engagement

A key finding across the clinical trials was the confirmation that this compound interacted with its intended target, the CCR2 receptor. This was evidenced by a dose-dependent increase in the plasma levels of chemokine ligand 2 (CCL2), the natural ligand for CCR2, and a reduction in the mean levels of monocytes. For instance, in one study, the 150mg dose of this compound led to a 30% reduction in monocyte levels. This indicates that the lack of efficacy is not due to a failure of the drug to engage its target.

Experimental Protocols

The clinical trials for this compound followed a robust, multicenter, double-blind, randomized, parallel-group, and placebo-controlled design.

Patient Population:

  • Posttraumatic Neuralgia Study: 133 patients with posttraumatic neuralgia.

  • Painful Diabetic Neuropathy Study: 134 patients with symmetric distal sensory polyneuropathy due to type 1 or 2 diabetes, with neuropathic pain for 3 months to 5 years.

Treatment Regimen:

  • Patients were equally randomized to receive one of the following for 28 days:

    • This compound 20mg (oral administration)

    • This compound 150mg (oral administration)

    • Placebo

Efficacy Variables:

  • Primary: Change in the average pain score from a 5-day baseline period to the last 5 days of treatment, measured on an 11-point (0-10) Numerical Rating Scale (NRS).

  • Secondary: Included assessments of worst pain score (NRS), patient global impression of change, pain interference with sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

Visualizing the Mechanisms and Workflows

To better understand the context of the this compound trials, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.

G cluster_0 CCL2/CCR2 Signaling Pathway in Neuropathic Pain cluster_1 CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor (on Monocytes, Neurons, Glia) CCL2->CCR2 Binds to Monocyte Monocyte CCR2->Monocyte Recruits Neuron Sensory Neuron CCR2->Neuron Modulates Excitability SpinalCord Spinal Cord Microglia Activation Monocyte->SpinalCord Infiltrate & Activate Pain Neuropathic Pain Neuron->Pain Transmits Signals SpinalCord->Pain Contributes to This compound This compound This compound->CCR2 Antagonizes

Caption: The CCL2/CCR2 signaling pathway targeted by this compound.

G cluster_workflow This compound Clinical Trial Workflow PatientRecruitment Patient Recruitment (Neuropathic Pain) Randomization Randomization PatientRecruitment->Randomization TreatmentGroups Treatment Groups (28 Days) - this compound 20mg - this compound 150mg - Placebo Randomization->TreatmentGroups DataCollection Data Collection (NRS, NPSI, Safety) TreatmentGroups->DataCollection Analysis Efficacy & Safety Analysis DataCollection->Analysis Results Results Analysis->Results

Caption: Generalized workflow for the this compound clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of AZD2423: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD2423 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs and laboratory chemicals provide a robust framework for its safe management. This guide synthesizes these principles to offer a comprehensive, step-by-step approach to the proper disposal of this compound.

Crucially, before proceeding with any disposal protocol, users must consult the compound-specific Safety Data Sheet (SDS) provided by the manufacturer. This document will contain definitive information on the hazards and required disposal methods for this compound. In the absence of an SDS, the precautionary principle dictates treating the compound as hazardous waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][2] For handling bulk quantities or in situations with a high risk of splashing, consider thicker gauge gloves or double-gloving.
Eye Protection Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hood or appropriate respiratorAll handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation.

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as an investigational compound, should follow the procedures for hazardous chemical waste. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Step 1: Waste Identification and Segregation

  • Categorize Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] Maintain separate, clearly labeled containers for solid and liquid waste.

Step 2: Waste Containment and Labeling

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and its solvents. For liquid waste, ensure containers have secure, leak-proof lids.[5] Solid waste should be collected in durable, sealable bags or containers.

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The Principal Investigator's name and contact information.

    • Any associated hazard symbols (e.g., toxic, irritant), as determined from the SDS.

Step 3: On-site Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA that is near the point of generation.

  • Secondary Containment: It is best practice to place waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA and the timeframe for its removal.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection, transportation, and final disposal of hazardous waste. Schedule a pickup for your properly packaged and labeled this compound waste.

  • Incineration: The recommended final disposal method for investigational drugs is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.

III. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Acquire this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weighing and Solution Preparation fume_hood->weigh experiment Conduct Experiment weigh->experiment solid_waste Collect Solid Waste (Contaminated Labware, Gloves) experiment->solid_waste liquid_waste Collect Liquid Waste (Unused Solutions) experiment->liquid_waste label_waste Label Waste Containers ('Hazardous Waste - this compound') solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Incineration by Licensed Facility ehs_pickup->end

Caption: Experimental and Disposal Workflow for this compound.

cluster_decision Disposal Decision Logic cluster_pathways is_contaminated Contaminated with This compound? hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No start_item Item for Disposal (e.g., vial, gloves, solution) start_item->is_contaminated incineration Incineration hazardous_waste->incineration regular_trash Regular Trash/ Recycling non_hazardous->regular_trash

References

Safeguarding Your Research: Comprehensive Handling Protocols for AZD2423

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of AZD2423, a potent and selective CCR2 chemokine receptor antagonist. Adherence to these guidelines is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment. This information is based on standard laboratory safety protocols for handling potent research compounds.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA fully fastened lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the compound as a powder or when there is a risk of aerosolization. Use in a well-ventilated area or a chemical fume hood is essential.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.

Preparation and Weighing:

  • Always handle the solid form of this compound in a chemical fume hood or a ventilated balance enclosure.

  • Use dedicated spatulas and weighing papers.

  • Ensure all necessary equipment and reagents are within the containment area before starting work.

Dissolution:

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

This compound Mechanism of Action: CCR2 Signaling Pathway Inhibition

This compound is a negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., CCL2), initiates a signaling cascade involved in inflammation and chemotaxis. This compound inhibits this signaling. The diagram below illustrates this pathway and the point of inhibition.

CCR2_Signaling_Pathway CCR2 Signaling Pathway and Inhibition by this compound cluster_downstream CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds to G_Protein G Protein Activation CCR2->G_Protein Activates This compound This compound (Negative Allosteric Modulator) This compound->CCR2 Inhibits Downstream Downstream Signaling Cascades G_Protein->Downstream MAPK_ERK MAPK/ERK Pathway Downstream->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Downstream->PI3K_AKT JAK_STAT JAK/STAT Pathway Downstream->JAK_STAT Response Cellular Responses (Inflammation, Chemotaxis) MAPK_ERK->Response PI3K_AKT->Response JAK_STAT->Response

Caption: CCR2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal, emphasizing safety at each step.

AZD2423_Handling_Workflow Safe Handling Workflow for this compound Prep Preparation (Don PPE) Weigh Weighing (In Fume Hood) Prep->Weigh Dissolve Dissolution Weigh->Dissolve Experiment Experimental Use Dissolve->Experiment Decon Decontamination (Work Area) Experiment->Decon Waste Waste Disposal (Segregated Waste Streams) Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: A step-by-step workflow for the safe handling of this compound.

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